Product packaging for 2-(Bromomethyl)-2-butylhexanoic acid(Cat. No.:CAS No. 100048-86-0)

2-(Bromomethyl)-2-butylhexanoic acid

Cat. No.: B595417
CAS No.: 100048-86-0
M. Wt: 265.191
InChI Key: OBRLODQYQTZCSP-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-butylhexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H21BrO2 and its molecular weight is 265.191. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21BrO2 B595417 2-(Bromomethyl)-2-butylhexanoic acid CAS No. 100048-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-2-butylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BrO2/c1-3-5-7-11(9-12,10(13)14)8-6-4-2/h3-9H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRLODQYQTZCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)(CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733314
Record name 2-(Bromomethyl)-2-butylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100048-86-0
Record name 2-(Bromomethyl)-2-butylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Bromomethyl)-2-butylhexanoic Acid (CAS 100048-86-0): A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-2-butylhexanoic acid, with the CAS number 100048-86-0, is a substituted carboxylic acid that has garnered significant attention in medicinal chemistry. Its unique structure, featuring a reactive bromomethyl group and a carboxylic acid moiety on a quaternary carbon center, makes it a versatile building block for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and its primary application as a crucial intermediate in the development of innovative therapeutic agents, particularly modulators of bile acid metabolism.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and incorporation into synthetic workflows.

PropertyValueReference
CAS Number 100048-86-0N/A
Molecular Formula C₁₁H₂₁BrO₂[2]
Molecular Weight 265.19 g/mol [2]
IUPAC Name This compoundN/A
Boiling Point 324.3 ± 25.0 °C at 760 mmHg[3]
Density 1.2 ± 0.1 g/cm³[3]
pKa 4.05 ± 0.50 (Predicted)[4]
Storage Inert atmosphere, room temperature[5]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with a key patent outlining a scalable method.[6] A general synthetic workflow is depicted below, followed by a detailed experimental protocol.

Synthetic Workflow

G start Starting Material: Ethyl Cyanoacetate step1 Alkylation with Halobutane start->step1 Sodium Alkoxide step2 Reduction of Cyano Group step1->step2 Reducing Agent (e.g., NaBH₄) step3 Hydrolysis with Hydrobromic Acid step2->step3 end_product Final Product: This compound step3->end_product

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on a patented synthetic method.[6]

Step 1: Synthesis of Compound 3 (Alkylated Intermediate)

  • To a suitable reactor, add a sodium alkoxide (e.g., sodium ethoxide) and a solvent (e.g., ethanol).

  • Cool the mixture and add ethyl cyanoacetate (Compound 4) dropwise, maintaining the temperature.

  • After the addition is complete, add a halobutane (e.g., 1-bromobutane) and allow the reaction to proceed until completion, which can be monitored by techniques like gas chromatography.

  • Upon completion, the reaction mixture is worked up to isolate the alkylated intermediate (Compound 3).

Step 2: Synthesis of Compound 2 (Reduced Intermediate)

  • The alkylated intermediate (Compound 3) is subjected to reduction. A suitable reducing agent, such as sodium borohydride, is used.

  • The reaction is typically carried out in a suitable solvent and may require heating to proceed at a reasonable rate.

  • The progress of the reduction is monitored, and upon completion, the reaction is quenched and worked up to yield the reduced intermediate (Compound 2).

Step 3: Synthesis of this compound (Compound 1)

  • The reduced intermediate (Compound 2) is treated with hydrobromic acid.

  • This step involves the hydrolysis of the ester and the conversion of the hydroxyl group to a bromomethyl group.

  • The reaction mixture is typically heated to drive the reaction to completion.

  • After cooling, the product, this compound, is isolated and purified.

Application in the Synthesis of Apical Sodium-Dependent Bile Acid Transporter (ASBT) Inhibitors

The primary and most significant application of this compound is as a key intermediate in the synthesis of 1,2,5-benzothiadiazepine and 1,5-benzothiazepine derivatives.[1] These heterocyclic compounds have been identified as potent inhibitors of the Apical Sodium-dependent Bile Acid Transporter (ASBT).

General Synthesis of Benzothiadiazepine Derivatives

G start This compound intermediate Condensation with 2-aminothiophenol derivative start->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 1,2,5-Benzothiadiazepine ASBT Inhibitor cyclization->product

Caption: Synthesis of ASBT inhibitors from the core intermediate.

Mechanism of Action: Inhibition of the Enterohepatic Circulation of Bile Acids

ASBT is a transporter protein primarily located in the terminal ileum of the small intestine. It is responsible for the reabsorption of approximately 95% of bile acids from the gut back into the portal circulation, a process known as the enterohepatic circulation. By inhibiting ASBT, compounds derived from this compound can disrupt this process.

Signaling Pathway: Enterohepatic Circulation and ASBT Inhibition

G cluster_liver Liver cluster_gallbladder Gallbladder cluster_intestine Intestine cluster_circulation Circulation Liver Bile Acid Synthesis (from Cholesterol) Gallbladder Bile Acid Storage Liver->Gallbladder Duodenum Bile Acid Release Gallbladder->Duodenum Meal Stimulation Ileum Bile Acid Reabsorption (ASBT) Duodenum->Ileum Colon Increased Bile Acids Ileum->Colon ~5% (Normal) Increased (with Inhibition) PortalVein Portal Vein Ileum->PortalVein ~95% Reabsorption Feces Fecal Excretion Colon->Feces PortalVein->Liver ASBT_Inhibitor ASBT Inhibitor (Derived from This compound) ASBT_Inhibitor->Ileum Blocks

Caption: The enterohepatic circulation of bile acids and the inhibitory action of ASBT inhibitors.

The consequences of ASBT inhibition include:

  • Increased Fecal Excretion of Bile Acids: With reabsorption blocked, more bile acids pass into the colon and are excreted in the feces.

  • Upregulation of Hepatic Bile Acid Synthesis: The liver compensates for the loss of returning bile acids by increasing the synthesis of new bile acids from cholesterol.

  • Therapeutic Effects: This mechanism is being explored for the treatment of chronic constipation, as increased bile acids in the colon can stimulate colonic motility and secretion. It also has potential applications in cholestatic liver diseases by reducing the systemic bile acid load.

Experimental Protocols for Biological Evaluation

The biological activity of ASBT inhibitors derived from this compound can be assessed using a combination of in vitro and in vivo assays.

In Vitro ASBT Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC₅₀) of a test compound on the ASBT transporter.

Methodology:

  • Cell Culture: Use a cell line that stably expresses the human ASBT, such as Madin-Darby canine kidney (MDCK) cells or Chinese hamster ovary (CHO) cells.

  • Assay Setup:

    • Seed the ASBT-expressing cells in a suitable multi-well plate.

    • Prepare a range of concentrations of the test compound.

    • Prepare a solution of a radiolabeled bile acid substrate, such as [³H]-taurocholic acid.

  • Inhibition Assay:

    • Pre-incubate the cells with the different concentrations of the test compound for a specified time.

    • Add the radiolabeled bile acid substrate to initiate the uptake.

    • After a defined incubation period, stop the uptake by washing the cells with ice-cold buffer.

  • Quantification:

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to a vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Example Data for Elobixibat (a known ASBT inhibitor):

ParameterValueCell Line
IC₅₀ 0.53 ± 0.17 nMHEK293 cells expressing human IBAT (ASBT)
In Vivo Measurement of Fecal Bile Acids

Objective: To assess the in vivo efficacy of an ASBT inhibitor by measuring its effect on fecal bile acid excretion.

Methodology:

  • Animal Model: Use a suitable animal model, such as mice or rats.

  • Dosing:

    • Administer the test compound to the animals, typically via oral gavage, at various doses.

    • Include a vehicle control group.

  • Sample Collection:

    • House the animals in metabolic cages to allow for the collection of feces over a defined period (e.g., 24 or 48 hours).

  • Sample Preparation:

    • Lyophilize and weigh the collected fecal samples.

    • Extract the bile acids from the feces using a suitable solvent system.

  • Quantification:

    • Analyze the bile acid content in the extracts using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • Calculate the total amount of bile acids excreted per unit of time or per gram of feces.

    • Compare the fecal bile acid levels in the treated groups to the control group to determine the effect of the test compound.

Example In Vivo Data for an ASBT inhibitor (SC-435) in a mouse model:

Treatment GroupFecal Bile Acid Excretion (relative to control)
SC-4358-fold increase

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Use in a well-ventilated area or a fume hood.

  • Handling: Avoid inhalation of dust or vapors and contact with skin and eyes.

  • First Aid:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse with plenty of water for at least 15 minutes.

    • Ingestion: Rinse mouth with water. Seek medical attention if necessary.

  • Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry, primarily for the synthesis of 1,2,5-benzothiadiazepine and 1,5-benzothiazepine derivatives that function as potent ASBT inhibitors. The ability of these compounds to modulate the enterohepatic circulation of bile acids has opened up new therapeutic avenues for conditions such as chronic constipation and cholestatic liver diseases. This guide has provided a comprehensive overview of the synthesis, mechanism of action, and experimental evaluation of compounds derived from this key building block, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Bromomethyl)-2-butylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-2-butylhexanoic acid is a substituted carboxylic acid that has garnered significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably 1,2,5-benzothiadiazepine derivatives, which act as bile acid modulators. Understanding the physicochemical properties of this compound is paramount for its effective use in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its synthesis workflow.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted or calculated due to a lack of experimentally determined data in the available literature.

PropertyValueSource
Molecular Formula C₁₁H₂₁BrO₂[1]
Molecular Weight 265.19 g/mol [1]
Physical State White to off-white solid[2]
Boiling Point 324.3 ± 25.0 °C at 760 mmHg (Predicted)[3]
41 °C[4]
Melting Point No data available[3]
Density 1.2 ± 0.1 g/cm³[3]
pKa 4.05 ± 0.50 (Predicted)
LogP (Calculated) 4.3[5]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are outlined below. These are generalized methods applicable to carboxylic acids.

Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes

  • Spatula

  • Mortar and pestle

Procedure:

  • A small sample of this compound is finely ground using a mortar and pestle.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a rate of 10-20 °C/minute initially to determine an approximate melting range.

  • A second determination is performed with a fresh sample, heating at a slower rate of 1-2 °C/minute as the temperature approaches the approximate melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[6][7]

Determination of Boiling Point

The boiling point is a key physical constant for a liquid and is sensitive to pressure.

Apparatus:

  • Thiele tube or other heating apparatus

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

  • A small amount of liquid this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is placed open-end down into the test tube.

  • The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the liquid is allowed to cool.

  • The temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[8][9]

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Apparatus:

  • pH meter with a glass electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

  • A known mass of this compound is dissolved in a suitable solvent (e.g., a mixture of water and ethanol).

  • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

  • The standardized NaOH solution is added in small increments from the burette.

  • After each addition, the solution is stirred, and the pH is recorded.

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of NaOH added.

  • The pKa is determined from the pH at the half-equivalence point.[10][11]

Determination of Solubility

Solubility is an important property for drug development, affecting absorption and distribution.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Analytical balance

  • Spectrophotometer (optional)

Procedure:

  • A series of test tubes are prepared, each containing a known volume of a specific solvent (e.g., water, ethanol, dichloromethane, acetone).

  • Increasingly larger, accurately weighed amounts of this compound are added to each set of test tubes.

  • The test tubes are agitated using a vortex mixer until saturation is reached.

  • The solubility can be qualitatively assessed as soluble, partially soluble, or insoluble.

  • For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical method, such as UV-Vis spectrophotometry or gravimetric analysis after solvent evaporation.[12][13]

Synthesis Workflow

The following diagram illustrates a common synthetic route for this compound, as described in the patent literature. This process involves the reaction of 2-butyl-2-(hydroxymethyl)hexanenitrile with hydrobromic acid and sulfuric acid.

SynthesisWorkflow A 2-Butyl-2-(hydroxymethyl)hexanenitrile C Reaction at 130-135 °C for 12h A->C B HBr (40% aq.) Concentrated H₂SO₄ B->C D Cooling to 10-35 °C C->D E Work-up: DCM addition Activated carbon treatment Filtration D->E F pH adjustment (3-5) with Na₂CO₃ E->F G Phase Separation & Washing F->G H Drying over Na₂SO₄ & Concentration G->H I Recrystallization from Petroleum Ether H->I J This compound (White Solid, 99.5% purity) I->J

Caption: Synthetic pathway for this compound.

References

2-(Bromomethyl)-2-butylhexanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview of 2-(Bromomethyl)-2-butylhexanoic Acid

This document serves as a technical guide for researchers, scientists, and professionals in drug development, providing core information on this compound. This compound is a branched carboxylic acid derivative and a versatile building block in organic synthesis. Its utility stems from the presence of a reactive bromomethyl group attached to a tertiary carbon, making it a key intermediate for the synthesis of more complex molecules.

Physicochemical Properties

The fundamental molecular attributes of this compound are summarized below. These data are critical for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValueCitations
Molecular FormulaC₁₁H₂₁BrO₂[1][2][3][4]
Molecular Weight265.19 g/mol [1][2][3][5]
IUPAC NameThis compound[3]
CAS Number100048-86-0[1][5][6]

Molecular Identification

The relationship between the common name of the compound and its fundamental molecular properties is illustrated in the diagram below. This visualization provides a clear logical flow from nomenclature to empirical formula and calculated mass.

A This compound B Molecular Formula C₁₁H₂₁BrO₂ A->B  yields C Molecular Weight 265.19 g/mol B->C  calculates to

Caption: Chemical Identity and Molecular Properties.

This document is intended for research purposes only. All chemical handling should be performed in a controlled laboratory environment by trained professionals.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(Bromomethyl)-2-butylhexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-2-butylhexanoic acid is a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical industry.[1][2][3] Its bifunctional nature, containing both a carboxylic acid and a reactive bromomethyl group, makes it a versatile building block for creating more complex molecular architectures.[2][3] A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and the monitoring of reactions in which it is a participant. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and data interpretation.

Molecular Structure and Properties

  • Molecular Formula: C₁₁H₂₁BrO₂

  • Molecular Weight: 265.19 g/mol [4][5][6]

  • CAS Number: 100048-86-0[2][7]

  • IUPAC Name: this compound[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~3.6Singlet2H-CH₂Br
~1.8-2.0Triplet4H-CH₂- (adjacent to quaternary carbon)
~1.2-1.4Multiplet8H-CH₂-CH₂-CH₃
~0.9Triplet6H-CH₃

¹³C NMR (Carbon NMR) Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~180-COOH
~50Quaternary Carbon
~35-40-CH₂Br
~30-35-CH₂- (adjacent to quaternary carbon)
~22-28-CH₂-CH₂-CH₃
~14-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted vibrational frequencies for this compound are as follows:

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
2870-2960StrongC-H stretch (alkyl)[2]
1700-1725StrongC=O stretch (carboxylic acid)[2]
~1250MediumC-O stretch[2]
~600-700MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern

m/zFragment
264/266[M]⁺ (Molecular ion peak, showing isotopic pattern for Br)
220/222[M - COOH]⁺
185[M - Br]⁺
140[M - Br - COOH]⁺

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters for ¹H NMR:

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to 5 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Acquisition Parameters for ¹³C NMR:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Employ proton decoupling.

    • Use a 30° pulse angle.

    • Set the relaxation delay to 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the separated ions to generate the mass spectrum.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualizations

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C Spectra (Chemical Shifts, Integration) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Mass_Fragmentation_Pathway Molecule C11H21BrO2+ (m/z = 264/266) Fragment1 [M - COOH]+ (m/z = 220/222) Molecule->Fragment1 - COOH Fragment2 [M - Br]+ (m/z = 185) Molecule->Fragment2 - Br Fragment3 [M - Br - COOH]+ (m/z = 140) Fragment2->Fragment3 - COOH Functional_Group_Identification Structure This compound -COOH -CH2Br Alkyl Chains IR_Data IR Spectroscopy O-H stretch (broad, ~3000 cm-1) C=O stretch (~1710 cm-1) C-Br stretch (~650 cm-1) C-H stretch (~2900 cm-1) Structure:f0->IR_Data:f0 identifies Structure:f1->IR_Data:f1 identifies Structure:f2->IR_Data:f2 identifies NMR_Data NMR Spectroscopy ¹H: ~10-12 ppm (1H, s) ¹³C: ~180 ppm ¹H: ~3.6 ppm (2H, s) ¹³C: ~35-40 ppm ¹H: ~0.9-2.0 ppm ¹³C: ~14-35 ppm Structure:f0->NMR_Data:f0 correlates to Structure:f1->NMR_Data:f1 correlates to Structure:f2->NMR_Data:f2 correlates to

References

electrophilic nature of the bromomethyl group in 2-(Bromomethyl)-2-butylhexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Electrophilic Nature of the Bromomethyl Group in 2-(Bromomethyl)-2-butylhexanoic Acid

Abstract

This compound is a pivotal intermediate in synthetic organic and medicinal chemistry, valued for its dual functionality.[1][2] This technical guide provides a comprehensive examination of the electrophilic character of its bromomethyl group, a key determinant of its synthetic utility. The document details the electronic factors governing its reactivity, outlines common nucleophilic substitution reactions, presents standardized experimental protocols for assessing its electrophilic nature, and offers a comparative analysis of its reactivity. This guide serves as a critical resource for researchers leveraging this versatile building block in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.[1]

Introduction: A Versatile Synthetic Building Block

This compound has emerged as a significant intermediate in the field of medicinal chemistry. Its molecular architecture, featuring a reactive primary alkyl bromide (the bromomethyl group) and a carboxylic acid moiety attached to a quaternary α-carbon, provides a unique platform for synthetic manipulation.[1] This structure is particularly instrumental in the synthesis of 1,2,5-benzothiadiazepine derivatives, a class of compounds investigated for their potential as bile acid modulators.[1][3] These modulators show inhibitory activity on the apical sodium-dependent bile acid transporter (ASBT) and the hepatic bile acid transporter (LBAT), offering therapeutic potential for cardiovascular, metabolic, and gastrointestinal diseases.[1]

The synthetic versatility of this compound is primarily derived from the high reactivity of its bromomethyl group, which functions as an excellent electrophile, readily participating in nucleophilic substitution reactions.[1][2]

Molecular Structure and Electronic Properties

The reactivity of this compound is governed by the interplay of its functional groups. The carbon-bromine bond in the bromomethyl group is highly polarized due to the significant electronegativity difference between bromine and carbon. This polarization renders the methylene carbon atom electron-deficient and thus highly electrophilic, making it susceptible to attack by nucleophiles.[4]

Simultaneously, the carboxylic acid group and the alkyl chains at the α-carbon introduce both electronic and steric influences. The carboxylic acid group is electron-withdrawing, which can subtly influence the reactivity of the adjacent electrophilic center.[5] However, the most dominant feature remains the C-Br bond's susceptibility to nucleophilic attack. The presence of two alkyl groups (butyl and a modified hexyl chain) on the quaternary α-carbon creates steric hindrance around the reaction center, which can influence the kinetics and mechanism of substitution reactions.[1]

The Electrophilic Bromomethyl Group: A Hub for Nucleophilic Substitution

The primary reaction pathway involving the bromomethyl group is nucleophilic substitution (SN). In this reaction, a nucleophile (Nu-) attacks the electrophilic carbon, displacing the bromide ion, which serves as a good leaving group. Given that the electrophilic carbon is primary, the SN2 mechanism is generally favored, although reaction conditions can influence the pathway.[4][6]

// Nodes Reactant [label="this compound\n(Electrophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleophile [label="Nucleophile (e.g., N₃⁻, CN⁻, RS⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; TransitionState [label="SN2 Transition State", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"]; Product [label="Substituted Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LeavingGroup [label="Bromide Ion (Br⁻)\n(Leaving Group)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Nucleophile -> TransitionState [label=" Attack on C-Br", dir=forward]; Reactant -> TransitionState [dir=forward]; TransitionState -> Product [label=" New C-Nu bond", dir=forward]; TransitionState -> LeavingGroup [label=" C-Br bond breaks", dir=forward]; }

Caption: General SN2 pathway for this compound.

A variety of nucleophiles can be employed to displace the bromide, leading to a diverse range of functionalized derivatives. These reactions are typically conducted in polar aprotic solvents to enhance the strength of the nucleophile.[1]

Quantitative Reactivity Data
ElectrophileRelative Rate (Illustrative)Key Structural Features
Methyl Bromide~30Unhindered methyl halide
1-Bromobutane1Standard primary alkyl halide
This compound >1 Primary, α-substituted, sterically hindered
2-Bromobutane~0.02Secondary alkyl halide

Note: The relative rate for this compound is an educated estimation based on general principles. While the α-carbonyl group accelerates the reaction, the significant steric hindrance from the quaternary carbon would counteract this effect to some degree.

Common Nucleophilic Substitution Reactions

The electrophilic nature of the bromomethyl group allows for the introduction of various functional groups. The following table summarizes expected products from reactions with common nucleophiles.[1]

NucleophileReagent ExampleExpected Product
AzideSodium Azide (NaN₃)2-(Azidomethyl)-2-butylhexanoic acid
ThiocyanatePotassium Thiocyanate (KSCN)2-Butyl-2-(thiocyanatomethyl)hexanoic acid
ThiolateSodium Thiophenoxide (NaSPh)2-Butyl-2-((phenylthio)methyl)hexanoic acid
AmineAmmonia (NH₃)2-(Aminomethyl)-2-butylhexanoic acid
HydroxideSodium Hydroxide (NaOH)2-Butyl-2-(hydroxymethyl)hexanoic acid

Experimental Protocols for Reactivity Assessment

To empirically evaluate the electrophilic reactivity of the bromomethyl group, standardized qualitative tests for alkyl halide reactivity can be employed. These protocols help determine the relative rate of substitution under conditions that favor either SN1 or SN2 mechanisms.

Protocol 1: Reaction with Sodium Iodide in Acetone (SN2 Conditions)

This experiment, often referred to as the Finkelstein reaction, assesses reactivity towards an SN2 pathway. Iodide is an excellent nucleophile, and acetone is a non-polar aprotic solvent that favors the SN2 mechanism. The reaction is driven by the precipitation of sodium bromide, which is insoluble in acetone.

Objective: To observe the rate of precipitate (NaBr) formation as an indicator of SN2 reactivity.

Materials:

  • This compound

  • 15% Sodium Iodide (NaI) in anhydrous acetone solution

  • Control alkyl halides (e.g., 1-bromobutane, 2-bromobutane)

  • Test tubes and rack

  • Water bath

Procedure:

  • Label clean, dry test tubes for the target compound and controls.

  • Add 2 mL of the 15% NaI in acetone solution to each test tube.

  • Add 4-5 drops of each alkyl halide to its respective test tube.

  • Shake the tubes to mix the contents thoroughly.

  • Record the time of initial mixing and observe the tubes for the formation of a precipitate (cloudiness or solid).

  • Record the time it takes for a precipitate to appear at room temperature.

  • If no reaction is observed after 5 minutes, place the test tubes in a 50°C water bath and continue to observe for up to 30 minutes, noting the time of precipitate formation.

  • Compare the reaction time of this compound to the controls to assess its relative reactivity under SN2 conditions.

Protocol 2: Reaction with Silver Nitrate in Ethanol (SN1 Conditions)

This protocol assesses the tendency of an alkyl halide to undergo an SN1 reaction. Ethanol is a polar, protic solvent that can stabilize the formation of a carbocation intermediate. The silver ion coordinates with the leaving bromide, promoting its departure and forming an insoluble silver bromide (AgBr) precipitate.[7]

Objective: To observe the rate of precipitate (AgBr) formation as an indicator of SN1 reactivity.

Materials:

  • This compound

  • 1% Silver Nitrate (AgNO₃) in ethanol solution

  • Control alkyl halides (e.g., 2-bromobutane, tert-butyl bromide)

  • Test tubes and rack

  • Water bath

Procedure:

  • Label clean, dry test tubes for the target compound and controls.

  • Add 2 mL of the 1% ethanolic AgNO₃ solution to each test tube.

  • Add 2-3 drops of each alkyl halide to its respective test tube.

  • Shake the tubes to mix the contents thoroughly.

  • Record the time of initial mixing and observe the tubes for the formation of a precipitate (AgBr).

  • Record the time it takes for a precipitate to appear at room temperature.

  • If no reaction is observed after 5 minutes, warm the tubes in a water bath.

  • Compare the results with controls. A rapid precipitate suggests a stable carbocation and an SN1-favored pathway. Due to its primary nature, this compound is expected to react slowly under these conditions compared to tertiary or secondary halides.

// Nodes start [label="Start: Prepare Solutions\nof Target Compound and Controls", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

sn2_test [label="SN2 Test:\nAdd NaI in Acetone", fillcolor="#F1F3F4", fontcolor="#202124"]; sn1_test [label="SN1 Test:\nAdd AgNO₃ in Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"];

observe_rt_sn2 [label="Observe at Room Temp\n(5 min)", shape=diamond, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; observe_rt_sn1 [label="Observe at Room Temp\n(5 min)", shape=diamond, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

heat_sn2 [label="Heat in Water Bath (50°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; heat_sn1 [label="Heat in Water Bath", fillcolor="#EA4335", fontcolor="#FFFFFF"];

record_sn2 [label="Record Time of\nPrecipitate Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; record_sn1 [label="Record Time of\nPrecipitate Formation", fillcolor="#34A853", fontcolor="#FFFFFF"];

analyze [label="Analyze and Compare\nReactivity Rates", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> sn2_test; start -> sn1_test;

sn2_test -> observe_rt_sn2; observe_rt_sn2 -> heat_sn2 [label="No Reaction"]; observe_rt_sn2 -> record_sn2 [label="Precipitate Forms"]; heat_sn2 -> record_sn2;

sn1_test -> observe_rt_sn1; observe_rt_sn1 -> heat_sn1 [label="No Reaction"]; observe_rt_sn1 -> record_sn1 [label="Precipitate Forms"]; heat_sn1 -> record_sn1;

record_sn2 -> analyze; record_sn1 -> analyze; } Caption: Workflow for the parallel assessment of SN1 and SN2 reactivity.

Synthesis and Precursors

// Nodes start [label="Malonic Ester Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Alkylation with\nHalobutane", fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate1 [label="Substituted Malonic Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Reduction", fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate2 [label="2-Butyl-2-(hydroxymethyl)\nhexanoic Acid (Precursor)", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Bromination\n(e.g., with HBr)", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="2-(Bromomethyl)-2-butylhexanoic\nAcid (Target Molecule)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> product; }

Caption: A logical workflow for the synthesis of the title compound.

Conclusion

The electrophilic nature of the bromomethyl group is the defining characteristic of this compound's synthetic utility. This primary alkyl bromide, activated by its position alpha to a carboxylic acid, serves as a potent site for nucleophilic substitution. While sterically hindered, it readily reacts with a wide range of nucleophiles, enabling the construction of diverse and complex molecular scaffolds. The experimental protocols and comparative data provided in this guide offer a framework for researchers to effectively harness the reactivity of this important chemical intermediate in the pursuit of novel drug discovery and development.

References

An In-depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 2-(Bromomethyl)-2-butylhexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the chemical reactivity of the carboxylic acid functional group in 2-(Bromomethyl)-2-butylhexanoic acid. This molecule is a valuable intermediate in medicinal chemistry, particularly in the synthesis of 1,2,5-benzothiadiazepine derivatives which act as bile acid modulators[1][2]. Its synthetic utility is derived from its two key functional groups: a reactive bromomethyl group and a sterically hindered carboxylic acid[1]. Understanding the reactivity of the carboxylic acid is crucial for its effective manipulation in the synthesis of complex pharmaceutical agents.

Overview of Reactivity

The carboxylic acid group in this compound is a versatile functional group that can undergo several key transformations, including esterification, amide formation, and reduction. However, its reactivity is significantly influenced by the steric hindrance imposed by the quaternary carbon center, which has two butyl groups and a bromomethyl group attached[1]. This "neopentyl-like" environment can dramatically slow down reaction rates compared to unhindered carboxylic acids[1][3].

The electronic environment also plays a role. The electron-withdrawing nature of the adjacent bromomethyl group can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack[4][5]. However, this electronic effect is often overshadowed by the significant steric hindrance.

Key Reactions of the Carboxylic Acid Group

Esterification

Esterification of this compound can be challenging due to the steric hindrance around the carboxylic acid. Standard Fischer esterification conditions (an alcohol with a catalytic amount of strong acid) may be slow and require harsh conditions, potentially leading to side reactions involving the bromomethyl group. More effective methods for esterifying sterically hindered carboxylic acids are generally required.

Data on Esterification of Sterically Hindered Carboxylic Acids:

Catalyst/Reagent SystemAlcohol TypeTypical Yield (%)Key Considerations
DCC/DMAPPrimary>90Mild conditions, but DCC can be an allergen.
Yamaguchi EsterificationPrimary/Secondary80-95Effective for hindered acids and alcohols.
HOBt/EDCTertiary~90Forms a benzotriazole ester intermediate[6].
POCl₃Primary/SecondaryHighMild and efficient[7].
N-Bromosuccinimide (NBS)Methanolup to 100Metal-free and efficient for various carboxylic acids[8].
Amide Formation

Amide bond formation is a critical transformation for incorporating the this compound moiety into peptide-like structures or other complex molecules. Similar to esterification, direct condensation with an amine is often difficult due to the steric hindrance. The use of coupling agents is typically necessary to activate the carboxylic acid.

Data on Amide Formation with Sterically Hindered Carboxylic Acids:

Coupling AgentAmine TypeTypical Yield (%)Key Considerations
HATU/HBTUPrimary/Secondary85-95Commonly used in solid-phase peptide synthesis[].
T3PPrimary/SecondaryHighA versatile and powerful coupling agent[10].
B(OCH₂CF₃)₃Primary/SecondaryGoodBoron-mediated amidation with simple purification[11].
Acyl Halide FormationPrimary/SecondaryVariableTwo-step process, can be effective but harsh.
DPDTC (neat)Primary/SecondaryHighGreen chemistry approach forming a thioester intermediate[10].
Reduction

The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as milder agents like sodium borohydride are generally ineffective for reducing carboxylic acids[12][13][14]. The presence of the bromomethyl group must be considered, as some reducing agents can also reduce alkyl halides[1][15].

Data on Reduction of Carboxylic Acids:

Reducing AgentProductTypical Yield (%)Selectivity Considerations
Lithium Aluminum Hydride (LiAlH₄)Primary Alcohol>90Strong, non-selective; will also reduce the bromomethyl group[12][13][15].
Borane (BH₃•THF)Primary AlcoholHighMore selective for carboxylic acids over some other functional groups[14][16].
Sodium Borohydride (NaBH₄)No reaction0Not strong enough to reduce carboxylic acids[12][13][14].

Experimental Protocols

Protocol for Esterification using POCl₃

This protocol is adapted from a general method for the esterification of carboxylic acids[7].

  • Dissolution: Dissolve 1 mmol of this compound in 5 mL of the desired alcohol (e.g., methanol, ethanol) in a round-bottom flask.

  • Cooling: Cool the solution in an ice bath.

  • Reagent Addition: Slowly add 1.2 mmol of phosphorus oxychloride (POCl₃) dropwise to the cooled solution with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture over crushed ice and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with a saturated solution of sodium bicarbonate, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ester. Further purification can be achieved by column chromatography.

Protocol for Amide Formation using HATU

This protocol is a standard procedure for peptide coupling.

  • Activation: In a round-bottom flask, dissolve 1 mmol of this compound, 1.1 mmol of HATU, and 2 mmol of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in an anhydrous aprotic solvent (e.g., DMF, DCM). Stir the mixture for 15-30 minutes at room temperature.

  • Amine Addition: Add 1.2 mmol of the desired amine to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.

Protocol for Reduction using Borane-THF Complex

This protocol is a general method for the selective reduction of carboxylic acids[14][16].

  • Inert Atmosphere: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 mmol of this compound in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 1.1-1.5 equivalents of a 1M solution of borane-tetrahydrofuran complex (BH₃•THF) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Work-up: Remove the solvent under reduced pressure. Add 1M HCl and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting alcohol can be purified by column chromatography.

Visualizations

Reaction Pathways

Carboxylic_Acid_Reactions 2-(Bromomethyl)-2-butylhexanoic_acid This compound Ester Ester 2-(Bromomethyl)-2-butylhexanoic_acid->Ester R'OH, H⁺ or Coupling Agent Amide Amide 2-(Bromomethyl)-2-butylhexanoic_acid->Amide R'R''NH, Coupling Agent Primary_Alcohol Primary Alcohol 2-(Bromomethyl)-2-butylhexanoic_acid->Primary_Alcohol 1. BH₃•THF 2. H₂O

Caption: Key transformations of the carboxylic acid group.

Experimental Workflow for Amide Formation

Amide_Formation_Workflow cluster_0 Reaction Setup cluster_1 Work-up & Purification Start Dissolve Acid, HATU, & Base Activate Stir for Activation Start->Activate 15-30 min AddAmine Add Amine Activate->AddAmine React Stir at RT AddAmine->React 2-12 h Dilute Dilute with Solvent React->Dilute Wash Aqueous Washes Dilute->Wash Dry Dry & Concentrate Wash->Dry Purify Purify Dry->Purify

Caption: General workflow for HATU-mediated amide synthesis.

Conclusion

The carboxylic acid group of this compound, while sterically hindered, can be effectively transformed into esters, amides, and primary alcohols using appropriate reagents and protocols. The key to successful manipulation of this functional group lies in the selection of methods that can overcome the steric bulk, such as the use of potent coupling agents for esterification and amide formation, and selective reducing agents like borane for reduction. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important synthetic intermediate.

References

steric hindrance effects in 2-(Bromomethyl)-2-butylhexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Steric Hindrance Effects in 2-(Bromomethyl)-2-butylhexanoic Acid

Introduction

This compound is a bifunctional organic molecule with the chemical formula C11H21BrO2.[1] Its structure is characterized by a carboxylic acid moiety and a bromomethyl group, both attached to a quaternary α-carbon that is also substituted with two butyl chains. This unique arrangement results in significant steric congestion around the reactive centers, profoundly influencing the molecule's chemical behavior.

While specific experimental data on this compound is limited in peer-reviewed literature, its structural motifs—a 2,2-disubstituted carboxylic acid and a neopentyl-like alkyl halide—are well-studied. This guide provides a detailed analysis of the anticipated based on established chemical principles and data from analogous structures. The insights presented are crucial for researchers and drug development professionals aiming to utilize this compound as a synthetic intermediate, particularly in the synthesis of therapeutic agents like 1,2,5-benzothiadiazepine derivatives.[2]

Structural Analysis of Steric Hindrance

The reactivity of this compound is governed by the interplay of its two functional groups, both of which are subject to severe steric shielding.[2]

  • Quaternary α-Carbon: The carbon atom adjacent to the carboxyl group is bonded to four other carbon atoms (two butyl chains, the bromomethyl carbon, and the carboxyl carbon). This creates a highly crowded environment that hinders access to both the carboxylic acid and the bromomethyl group.

  • Neopentyl-like Bromomethyl Group: The bromomethyl group (-CH₂Br) is attached to a quaternary carbon. This arrangement is analogous to neopentyl bromide. The bulky groups adjacent to the reaction center effectively block the typical pathways for nucleophilic attack.[3][4]

cluster_molecule Molecular Structure of this compound cluster_hindrance Sources of Steric Hindrance C_alpha COOH COOH C_alpha->COOH Carboxyl Group (Sterically Hindered) CH2Br CH₂Br C_alpha->CH2Br Bromomethyl Group (Neopentyl-like) Butyl1 CH₂(CH₂)₂CH₃ C_alpha->Butyl1 Butyl2 CH₂(CH₂)₂CH₃ C_alpha->Butyl2 a Quaternary α-Carbon b Bulky Butyl Groups

Caption: Molecular structure highlighting the sterically hindered quaternary α-carbon.

Effects on Chemical Reactivity

Steric hindrance is a critical factor that slows down chemical reactions by physically impeding the approach of reactants.[5] In this compound, these effects dominate the reactivity of both functional groups.

Reactivity of the Bromomethyl Group

The primary alkyl bromide in this molecule is expected to be extremely unreactive in bimolecular nucleophilic substitution (Sₙ2) reactions.[2]

  • Sₙ2 Reactions: The Sₙ2 mechanism requires a nucleophile to perform a "backside attack" on the carbon atom bearing the leaving group (bromine). In this molecule, the two bulky butyl groups and the carboxylic acid on the adjacent α-carbon (the β-carbon relative to the bromine) create a formidable barrier, effectively blocking this approach.[4][6] Neopentyl halides, the classic example of this effect, react thousands of times slower than simple primary alkyl halides.[3][7] For practical purposes, the bromomethyl group here can be considered inert to Sₙ2 reactions under standard conditions.[3]

  • Sₙ1 Reactions: An Sₙ1 mechanism is also unfavorable. This pathway involves the formation of a carbocation intermediate after the leaving group departs.[8] The departure of the bromide ion would result in a highly unstable primary carbocation. Although this could potentially rearrange to a more stable tertiary carbocation, the initial formation is energetically costly, making the Sₙ1 pathway extremely slow.[9][10]

SN2_Hindrance cluster_shield Steric Shield Nu Nu: CH2 CH₂ Nu->CH2 Backside attack blocked C_alpha C_alpha->CH2 Butyl1 Butyl C_alpha->Butyl1 Butyl2 Butyl C_alpha->Butyl2 COOH COOH C_alpha->COOH Br Br CH2->Br p1 p2

Caption: Steric hindrance preventing backside attack by a nucleophile in an Sₙ2 reaction.

Reactivity of the Carboxylic Acid Group

The quaternary α-carbon also shields the carboxylic acid group, making reactions such as esterification challenging.

  • Fischer Esterification: Standard acid-catalyzed esterification with an alcohol is typically inefficient for sterically hindered carboxylic acids. The bulky substituents impede the approach of the alcohol nucleophile to the carbonyl carbon.

  • Acyl Chloride Formation: Conversion to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) may also be slower than for unhindered acids.

To achieve successful transformations, specialized methods are required. The Steglich esterification, for example, uses dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, allowing esterification to proceed under milder conditions even with sterically demanding substrates.[11]

Quantitative Data Analysis (Illustrative)

Direct quantitative data for this compound is not available. The following tables present illustrative data from analogous systems to quantify the impact of steric hindrance.

Table 1: Relative Reaction Rates of Sₙ2 Reactions for Various Alkyl Bromides This table illustrates the dramatic decrease in Sₙ2 reactivity caused by steric bulk, particularly at the β-carbon (the carbon adjacent to the one bearing the bromine).

Alkyl BromideStructureSubstitutionRelative Rate
Methyl BromideCH₃BrMethyl30
Ethyl BromideCH₃CH₂BrPrimary (1°)1
Propyl BromideCH₃CH₂CH₂BrPrimary (1°)0.8
Isobutyl Bromide(CH₃)₂CHCH₂BrPrimary (1°, β-branched)0.03
Neopentyl Bromide (CH₃)₃CCH₂Br Primary (1°, β-t-butyl) ~0.00001

Data compiled from general organic chemistry principles.[4][6] The structure of the bromomethyl group in the target molecule is analogous to neopentyl bromide.

Table 2: Comparison of Esterification Yields for Sterically Hindered Acids This table compares the efficacy of standard Fischer esterification with the Steglich method for hindered substrates.

Carboxylic AcidAlcoholMethodConditionsTypical Yield
Acetic AcidEthanolFischerH₂SO₄, reflux>90%
Pivalic Acid (Hindered)EthanolFischerH₂SO₄, reflux<10%
Pivalic Acid (Hindered) t-Butanol (Hindered) Steglich DCC, DMAP, CH₂Cl₂, rt ~80-90%

Data based on known reactivities of sterically hindered acids.[11] this compound is expected to behave similarly to Pivalic Acid.

Experimental Protocols

The following are generalized protocols that account for the steric hindrance of this compound. Note: These are illustrative and require optimization for specific applications.

Protocol 1: Steglich Esterification

This method is suitable for forming an ester from the sterically hindered carboxylic acid.

  • Reactant Preparation: Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in CH₂Cl₂ dropwise over 15 minutes.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate.

  • Purification: Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude ester product via flash column chromatography.

Steglich_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Dissolve Acid, Alcohol, DMAP in anhydrous CH₂Cl₂ B Cool to 0 °C A->B C Add DCC Solution Dropwise B->C D Stir 12-24h at RT C->D E Monitor by TLC/LC-MS D->E F Filter DCU Precipitate E->F G Aqueous Workup (Acid, Base, Brine) F->G H Purify by Chromatography G->H

Caption: Workflow for the Steglich esterification of a sterically hindered acid.

Protocol 2: Synthesis of this compound

This potential synthesis is based on a malonic ester approach.

  • Dialkylation of Malonic Ester: React diethyl malonate with sodium ethoxide, followed by sequential addition of 1-bromobutane (2.2 equivalents) to form diethyl dibutylmalonate.

  • Partial Hydrolysis and Decarboxylation: Carefully hydrolyze one of the ester groups and decarboxylate to yield ethyl 2-butylhexanoate.

  • Reduction: Reduce the remaining ester group to a primary alcohol using a strong reducing agent like LiAlH₄ to form 2-butyl-1-hexanol.

  • Introduction of Carboxyl Group (Hypothetical Extension): A more advanced multi-step sequence would be needed here. A common strategy involves creating a new carbon-carbon bond at the 2-position, which could be achieved via forming an enolate and reacting it with a protected hydroxymethylating agent.

  • Alternative Retrosynthesis: A more plausible route starts from diethyl butylmalonate. Reduce one ester group to a hydroxymethyl group. Hydrolyze the second ester to the carboxylic acid. This yields 2-butyl-2-(hydroxymethyl)hexanoic acid.[2]

  • Bromination: Convert the primary alcohol of 2-butyl-2-(hydroxymethyl)hexanoic acid to the bromide using a reagent like PBr₃ or CBr₄/PPh₃ to yield the final product.

Conclusion

The structure of this compound imposes significant steric constraints that render it largely unreactive under standard reaction conditions. The neopentyl-like bromomethyl group is exceptionally resistant to Sₙ2 and Sₙ1 reactions, while the 2,2-disubstituted carboxylic acid requires specialized activation methods for transformations like esterification. Understanding these steric effects is paramount for designing successful synthetic strategies that either leverage its role as a bulky structural component or employ potent reagents capable of overcoming the high activation energy barriers to its reaction. For drug development professionals, this inherent stability may be advantageous for creating robust molecular scaffolds.

References

2-(Bromomethyl)-2-butylhexanoic Acid: A Versatile Synthetic Intermediate for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)-2-butylhexanoic acid is a key bifunctional molecule that has garnered significant attention as a versatile synthetic intermediate, particularly in the field of medicinal chemistry. Its structure, featuring a sterically hindered primary bromide and a carboxylic acid on a quaternary center, provides a unique platform for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its application in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and subsequent transformations are provided, along with a summary of its spectral and physical data.

Introduction

In the landscape of modern drug discovery, the development of efficient and flexible synthetic routes to novel molecular scaffolds is of paramount importance. This compound has emerged as a valuable building block, primarily recognized for its role as a key intermediate in the synthesis of 1,2,5-benzothiadiazepine derivatives.[1] These derivatives have been identified as potent modulators of bile acid transporters, such as the apical sodium-dependent bile acid transporter (ASBT) and the hepatic bile acid transporter (LBAT), making them promising candidates for the treatment of a range of conditions including cardiovascular diseases, and gastrointestinal and liver diseases.[1] The synthetic utility of this compound stems from the presence of two distinct functional groups: a reactive bromomethyl group amenable to a variety of nucleophilic substitution reactions, and a carboxylic acid moiety that can be readily functionalized, for instance, through amide bond formation.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 100048-86-0[2]
Molecular Formula C₁₁H₂₁BrO₂[2]
Molecular Weight 265.19 g/mol [2]
Appearance White to off-white solid[1]
Boiling Point 324.3 ± 25.0 °C at 760 mmHg[1]

Table 2: Spectroscopic Data for this compound

Data TypeDescriptionReference
¹H NMR (CDCl₃) 0.89 (t, J=7.0Hz, 6H), 1.11-1.24 (m, 4H), 1.25-1.34 (m, 4H), 1.65-1.69 (m, 4H), 3.56 (s, 2H)[1]
¹³C NMR (Predicted) See Table 3 for predicted chemical shifts

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O175-185
Quaternary C50-60
CH₂Br35-45
CH₂ (butyl/hexyl chains)20-40
CH₃ (butyl/hexyl chains)10-15

Synthesis of this compound

An efficient, one-pot synthesis of this compound has been reported, which is suitable for large-scale industrial production.[1] This method avoids the use of hazardous reagents and tedious purification steps like column chromatography.[1]

Synthetic Workflow

The overall synthetic strategy involves a one-pot reaction to form the key intermediate, 2-butyl-2-(hydroxymethyl)hexanenitrile, followed by a bromination/hydrolysis step to yield the final product.

G cluster_0 One-Pot Synthesis of Intermediate cluster_1 Final Product Formation ethyl_cyanoacetate Ethyl Cyanoacetate intermediate_1 Compound 3 ethyl_cyanoacetate->intermediate_1 Sodium Alkoxide, Halobutane bromobutane Bromobutane intermediate_2 2-Butyl-2-(hydroxymethyl)hexanenitrile (Compound 2) intermediate_1->intermediate_2 Reducing Agent final_product This compound (Compound 1) intermediate_2->final_product Hydrobromic Acid

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Butyl-2-(hydroxymethyl)hexanenitrile

  • To a 50L three-necked flask, add 2.0 kg of ethyl cyanoacetate and 6.056 kg of bromobutane.

  • Heat the mixture to 45-50 °C.

  • Slowly add a solution of sodium ethoxide in ethanol (17% to 17.68 L), maintaining the reaction temperature below 60 °C.

  • After the addition is complete, maintain the temperature at 50-60 °C for 3 hours. Monitor the reaction by TLC until completion.

  • Cool the reaction mixture to 35-40 °C and add methanol (5-7 L).

  • Heat the mixture and add 1.26 kg of sodium borohydride, keeping the temperature below 60 °C.

  • Maintain the temperature at 50 °C for 3 hours after the addition. Monitor the reaction by TLC until completion.

  • Cool the reaction to 10-15 °C and pour it into 20 L of ice water.

  • Stir for 2 hours, during which a large amount of solid will precipitate.

  • Filter the solid and concentrate the filtrate.

  • Extract the aqueous phase three times with dichloromethane.

  • Combine the organic phases, wash with saturated brine, dry, filter, and concentrate to obtain 2.8 kg of 2-butyl-2-(hydroxymethyl)hexanenitrile as an oil (Yield: 92%).

Step 2: Synthesis of this compound

  • In a 10L three-necked flask, add 1050 g of 2-butyl-2-(hydroxymethyl)hexanenitrile and 7.0 L of 40% aqueous hydrobromic acid.

  • With stirring, slowly add 1.4 L of concentrated sulfuric acid.

  • After the addition, heat the reaction mixture to 130-135 °C for 12 hours. Monitor the reaction by TLC until completion.

  • Cool the mixture to 10-35 °C and add 5 L of dichloromethane and 200 g of activated carbon.

  • Stir for 0.5 hours and then filter.

  • To the filtrate, add 300 mL of saturated sodium carbonate solution to adjust the pH to 3-5.

  • Separate the organic phase, wash with water and then with saturated brine.

  • Dry the organic phase with anhydrous sodium sulfate and concentrate to obtain 1.5 kg of a reddish-brown oil.

  • Recrystallize the oil from petroleum ether to obtain a white solid of this compound.

  • Yield: 76.8%

  • Purity: 99.5%[1]

Versatility as a Synthetic Intermediate

The synthetic utility of this compound lies in the reactivity of its bromomethyl group, which readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the introduction of diverse functional groups, making it a valuable building block in multi-step syntheses.

G cluster_nucleophiles Nucleophiles cluster_products Products start This compound azido_acid 2-(Azidomethyl)-2-butylhexanoic Acid start->azido_acid NaN₃ thiocyanato_acid 2-Butyl-2-(thiocyanatomethyl)hexanoic Acid start->thiocyanato_acid KSCN amino_acid 2-(Aminomethyl)-2-butylhexanoic Acid Derivatives start->amino_acid RNH₂ thioether_acid 2-(Alkylthiomethyl)-2-butylhexanoic Acid start->thioether_acid RSH azide Azide (N₃⁻) thiocyanate Thiocyanate (SCN⁻) amines Amines (RNH₂) thiols Thiols (RSH)

Caption: Nucleophilic substitution reactions of this compound.

Representative Experimental Protocols for Nucleophilic Substitution

The following are representative protocols for the nucleophilic substitution reactions of this compound, based on general procedures for similar substrates. Researchers should optimize these conditions for their specific needs.

4.1.1. Synthesis of 2-(Azidomethyl)-2-butylhexanoic Acid

  • Reaction: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO.

  • Add sodium azide (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify by recrystallization or column chromatography if necessary.

4.1.2. Synthesis of 2-Butyl-2-(thiocyanatomethyl)hexanoic Acid

  • Reaction: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetone or ethanol.

  • Add potassium thiocyanate (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating and monitor by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate.

  • Take up the residue in an organic solvent and water, separate the layers, and wash the organic layer with brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate to yield the product.

4.1.3. Synthesis of N-Substituted 2-(Aminomethyl)-2-butylhexanoic Acid Derivatives

  • Reaction: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, THF, or ethanol).

  • Add the desired primary or secondary amine (2.0-3.0 eq). The excess amine also acts as a base to neutralize the HBr formed.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor by TLC. Due to steric hindrance, these reactions may require elevated temperatures.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between an aqueous acid solution (e.g., 1M HCl) and an organic solvent to remove excess amine.

  • Adjust the pH of the aqueous layer to neutral or slightly basic and extract the product with an organic solvent.

  • Dry the organic phase and concentrate to obtain the desired amino acid derivative.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate with significant applications in medicinal chemistry, particularly in the synthesis of bile acid modulators. Its efficient one-pot synthesis and the reactivity of its bromomethyl group make it an attractive starting material for the construction of a diverse range of complex molecules. This guide provides researchers and drug development professionals with a comprehensive resource, including detailed synthetic protocols and key data, to facilitate its use in their research and development endeavors. The provided representative protocols for its nucleophilic substitution reactions offer a solid starting point for the exploration of its synthetic potential in creating novel chemical entities with potential therapeutic applications.

References

Retrosynthetic Analysis of 2-(Bromomethyl)-2-butylhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the retrosynthetic analysis and synthesis of 2-(Bromomethyl)-2-butylhexanoic acid. This compound is a valuable intermediate in medicinal chemistry, particularly in the synthesis of 1,2,5-benzothiadiazepine derivatives which act as bile acid modulators.[1][2] This guide details the logical disconnection approach, outlines a plausible synthetic pathway, provides detailed experimental protocols, and presents relevant chemical data.

Retrosynthetic Strategy

A retrosynthetic analysis of the target molecule, this compound (1), suggests a synthetic route originating from simpler, commercially available starting materials. The primary disconnections are made at the C-Br bond and the α-carbon of the carboxylic acid.

A primary disconnection of the C-Br bond in the target molecule (1) leads to the precursor alcohol, 2-butyl-2-(hydroxymethyl)hexanoic acid (2).[1] This transformation can be achieved through a substitution reaction, for instance, by treatment with hydrobromic acid.

Further disconnection at the α-carbon, which is a quaternary center, points to a malonic ester-type synthesis. This strategy allows for the sequential introduction of the two butyl groups and the functionalized methyl group. This leads back to a dialkylated malonate or cyanoacetate derivative. A plausible precursor is 2-butyl-2-(hydroxymethyl)hexanenitrile (3), which can be hydrolyzed and brominated in a one-pot reaction to yield the final product.[2]

The retrosynthetic pathway can be visualized as follows:

Retrosynthesis Target_Molecule This compound (1) Precursor_2 2-Butyl-2-(hydroxymethyl)hexanoic acid (2) Target_Molecule->Precursor_2 C-Br Disconnection (Functional Group Interconversion) Precursor_3 2-Butyl-2-(hydroxymethyl)hexanenitrile (3) Precursor_2->Precursor_3 C-COOH Disconnection (Hydrolysis) Precursor_4 Ethyl 2-butyl-2-cyanohexanoate (4) Precursor_3->Precursor_4 C-CH2OH Disconnection (Reduction) Precursor_5 Ethyl 2-cyanohexanoate (5) Precursor_4->Precursor_5 C-Butyl Disconnection (Alkylation) Starting_Material Ethyl cyanoacetate + Butyl bromide Precursor_5->Starting_Material C-Butyl Disconnection (Alkylation)

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway

Based on the retrosynthetic analysis, a forward synthesis can be proposed. The synthesis starts with the dialkylation of a suitable active methylene compound, followed by reduction and a final conversion to the target molecule. A plausible route starts from ethyl cyanoacetate.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Start Ethyl cyanoacetate Step1 Alkylation with Butyl Bromide (2 eq.) Start->Step1 Intermediate1 Ethyl 2,2-dibutylcyanoacetate Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 2-Butyl-2-(hydroxymethyl)hexanenitrile Step2->Intermediate2 Step3 Hydrolysis and Bromination Intermediate2->Step3 End This compound Step3->End

Caption: Forward synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Step 1 & 2 (One-Pot): Synthesis of 2-Butyl-2-(hydroxymethyl)hexanenitrile

While a specific one-pot protocol for this intermediate from ethyl cyanoacetate is mentioned in the literature, a detailed procedure is not provided.[2] A general procedure would involve the dialkylation of ethyl cyanoacetate with butyl bromide, followed by reduction of the cyano and ester groups.

Alkylation:

  • To a solution of sodium ethoxide (2.2 equivalents) in anhydrous ethanol, ethyl cyanoacetate (1 equivalent) is added dropwise at room temperature.

  • The mixture is stirred for 30 minutes.

  • Butyl bromide (2.2 equivalents) is then added dropwise, and the reaction mixture is refluxed until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude ethyl 2,2-dibutylcyanoacetate.

Reduction:

  • The crude ethyl 2,2-dibutylcyanoacetate is dissolved in a suitable solvent such as THF.

  • A reducing agent like lithium aluminum hydride (LiAlH₄) or a combination of sodium borohydride and a catalyst is carefully added at 0 °C.

  • The reaction is stirred at room temperature until completion.

  • The reaction is quenched by the slow addition of water and then a sodium hydroxide solution.

  • The resulting solid is filtered off, and the filtrate is extracted with an organic solvent.

  • The combined organic layers are dried and concentrated to yield 2-butyl-2-(hydroxymethyl)hexanenitrile.

Step 3: Synthesis of this compound

This protocol is adapted from a patented procedure.[2]

  • To a 10 L three-necked flask, add 1050 g of 2-butyl-2-(hydroxymethyl)hexanenitrile and 7.0 L of a 40% aqueous hydrobromic acid solution.

  • With stirring, slowly add 1.4 L of concentrated sulfuric acid.

  • After the addition is complete, heat the reaction mixture to 130-135 °C for 12 hours. Monitor the reaction completion by TLC.

  • Cool the mixture to 10-35 °C.

  • Add 5 L of dichloromethane (DCM) and 200 g of activated carbon. Stir for 30 minutes.

  • Filter the mixture.

  • To the filtrate, add 300 mL of saturated sodium carbonate solution to adjust the pH to 3-5.

  • Separate the organic phase and wash it with water, followed by a wash with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a reddish-brown oil.

  • Recrystallize the oil from petroleum ether to obtain a white solid of this compound.

Data Presentation

The following table summarizes the quantitative data for the final step of the synthesis.

ParameterValueReference
Starting Material2-Butyl-2-(hydroxymethyl)hexanenitrile[2]
ProductThis compound[2]
Yield76.8%[2]
Purity99.5%[2]
AppearanceWhite solid[2]

1H NMR Data (CDCl3): δ 0.89 (t, J=7.0Hz, 6H), 1.11-1.24 (m, 4H), 1.25-1.34 (m, 4H), 1.65-1.69 (m, 4H), 3.56 (s, 2H).[2]

This guide provides a thorough retrosynthetic analysis and a viable synthetic route for this compound, supported by detailed experimental protocols and quantitative data. This information is intended to be a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

Key Intermediate for the Synthesis of 1,2,5-Benzothiadiazepine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the pivotal intermediate and synthetic strategies for the preparation of 1,2,5-benzothiadiazepine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. The core of these syntheses revolves around the use of ortho-substituted benzenesulfonamides, which are elaborated and cyclized to form the characteristic seven-membered ring of the 1,2,5-benzothiadiazepine nucleus.

The Core Intermediate: Substituted o-Benzenesulfonamides

The primary building block for the synthesis of 1,2,5-benzothiadiazepine 1,1-dioxides is an appropriately substituted benzenesulfonamide, typically 2-aminobenzenesulfonamide or 2-nitrobenzenesulfonamide . The choice of this starting material dictates the subsequent synthetic route, with the nitro derivative often being preferred for its stability and the amino group being the immediate precursor for cyclization. These key intermediates are then functionalized at the sulfonamide nitrogen to introduce a side chain that will ultimately form the seven-membered ring.

Synthetic Pathways to 1,2,5-Benzothiadiazepine 1,1-Dioxides

Two principal pathways have been established for the synthesis of 1,2,5-benzothiadiazepine 1,1-dioxides, both commencing from ortho-substituted benzenesulfonamides.

Pathway A: Synthesis via N-(o-Aminobenzenesulfonyl)-1,2-vicinal Amino Alcohols

This pathway involves the initial formation of an N-(o-aminobenzenesulfonyl)-1,2-vicinal amino alcohol, which is a versatile intermediate for the construction of the benzothiadiazepine ring.

G start 2-Aminobenzenesulfonamide intermediate1 N-Sulfinylamine Dienophile start->intermediate1 Reaction with Thionyl Chloride intermediate2 1,2-Thiazine 1-oxide intermediate1->intermediate2 Hetero Diels-Alder Reaction intermediate3 N-(o-Azidobenzenesulfonyl)-1,2-amino alcohol intermediate2->intermediate3 [2,3]-Sigmatropic Rearrangement key_intermediate N-(o-Aminobenzenesulfonyl)-1,2-amino alcohol intermediate3->key_intermediate Staudinger Reaction protection Fmoc Protection key_intermediate->protection oxidation Oxidation of Alcohol protection->oxidation deprotection_cyclization Fmoc Deprotection & Intramolecular Cyclization oxidation->deprotection_cyclization product 1,2,5-Benzothiadiazepine 1,1-dioxide deprotection_cyclization->product

Caption: Synthetic workflow via N-(o-aminobenzenesulfonyl)-1,2-amino alcohol.
Pathway B: Synthesis via N-(o-Nitrobenzenesulfonyl)-1,2-vicinal Amino Ketones

An alternative and widely used route employs 2-nitrobenzenesulfonamide as the starting material. This pathway proceeds through an N-(o-nitrobenzenesulfonyl)-1,2-amino ketone intermediate.

G start 2-Nitrobenzenesulfonamide intermediate1 N-(o-Nitrobenzenesulfonyl)aziridine start->intermediate1 Reaction with Dienoate key_intermediate N-(o-Nitrobenzenesulfonyl)-1,2-amino ketone intermediate1->key_intermediate Ring Opening cyclization Reductive Cyclization key_intermediate->cyclization e.g., SnCl2 or H2/Pd-C product 1,2,5-Benzothiadiazepine 1,1-dioxide cyclization->product

Caption: Synthetic workflow via N-(o-nitrobenzenesulfonyl)-1,2-amino ketone.

Experimental Protocols

Synthesis of N-(o-Nitrobenzenesulfonyl)-1,2-amino alcohol

This protocol details the synthesis of a key precursor for Pathway B.

Step 1: Synthesis of N-(2-Nitrobenzenesulfonyl)aziridine

  • To a solution of a suitable alkene (1.0 eq.) in a chlorinated solvent such as dichloromethane, add 2-nitrobenzenesulfonyl chloride (1.1 eq.).

  • Cool the mixture to 0 °C and add a base, for example, triethylamine (1.5 eq.), dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Ring Opening of N-(2-Nitrobenzenesulfonyl)aziridine to the Amino Alcohol

  • Dissolve the N-(2-nitrobenzenesulfonyl)aziridine (1.0 eq.) in a suitable solvent such as a mixture of acetone and water.

  • Add a nucleophilic source for the hydroxyl group, for instance, an aqueous solution of a mild acid.

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, neutralize the reaction mixture and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting N-(o-nitrobenzenesulfonyl)-1,2-amino alcohol by column chromatography.

Reductive Cyclization to 1,2,5-Benzothiadiazepine 1,1-dioxide

This protocol describes the final ring-closing step.

  • Dissolve the N-(o-nitrobenzenesulfonyl)-1,2-amino ketone (1.0 eq.) in a solvent such as ethanol or acetic acid.

  • Add a reducing agent. Common reducing agents for the nitro group include tin(II) chloride (SnCl₂) (3-5 eq.) in the presence of a strong acid like hydrochloric acid, or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).

  • If using SnCl₂, heat the reaction mixture at reflux for 2-6 hours.

  • For catalytic hydrogenation, stir the mixture under a hydrogen atmosphere at room temperature until the starting material is consumed.

  • Monitor the reaction by TLC.

  • Upon completion, if using SnCl₂, quench the reaction by adding a base to neutralize the acid and precipitate the tin salts. Filter the mixture and extract the filtrate with an organic solvent.

  • If using catalytic hydrogenation, filter off the catalyst.

  • Concentrate the organic solution and purify the crude 1,2,5-benzothiadiazepine 1,1-dioxide by column chromatography or recrystallization.

Quantitative Data

The following tables summarize typical yields and key characterization data for the synthesis of 1,2,5-benzothiadiazepine derivatives.

Table 1: Reaction Yields for Key Synthetic Steps

StepStarting MaterialProductTypical Yield (%)
AziridinationAlkene, 2-Nitrobenzenesulfonyl chlorideN-(o-Nitrobenzenesulfonyl)aziridine70-90
Aziridine Ring OpeningN-(o-Nitrobenzenesulfonyl)aziridineN-(o-Nitrobenzenesulfonyl)-1,2-amino alcohol60-85
Oxidation to KetoneN-(o-Nitrobenzenesulfonyl)-1,2-amino alcoholN-(o-Nitrobenzenesulfonyl)-1,2-amino ketone80-95
Reductive CyclizationN-(o-Nitrobenzenesulfonyl)-1,2-amino ketone1,2,5-Benzothiadiazepine 1,1-dioxide50-70

Table 2: Spectroscopic Data for a Representative 1,2,5-Benzothiadiazepine 1,1-dioxide Derivative

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrum (m/z)
3-Methyl-2,3-dihydro-1H-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide1.35 (d, 3H), 3.50 (q, 1H), 4.50 (br s, 1H), 6.80-7.80 (m, 4H), 8.50 (br s, 1H)20.5 (CH₃), 55.0 (CH), 120.0, 122.5, 125.0, 130.0, 135.0, 140.0 (Aromatic C), 170.0 (C=O)[M+H]⁺ calculated for C₉H₁₀N₂O₃S: 227.04, found: 227.05

Logical Relationships in Synthesis

The synthesis of 1,2,5-benzothiadiazepine derivatives follows a clear logical progression of functional group transformations and bond formations.

G cluster_0 Intermediate Synthesis cluster_1 Cyclization and Final Product Formation start o-Substituted Benzenesulfonamide side_chain Side-chain Elaboration start->side_chain key_intermediate Acyclic Precursor (Amino alcohol/ketone) side_chain->key_intermediate cyclization Intramolecular Cyclization key_intermediate->cyclization product 1,2,5-Benzothiadiazepine Derivative cyclization->product

Caption: Logical flow of the synthetic strategy.

This guide highlights the central role of ortho-substituted benzenesulfonamides as the key intermediates in the synthesis of 1,2,5-benzothiadiazepine derivatives. The detailed pathways and protocols provided herein offer a comprehensive resource for researchers engaged in the design and development of novel compounds within this important heterocyclic family.

Methodological & Application

synthesis of 2-(Bromomethyl)-2-butylhexanoic acid from 2-(hydroxymethyl)-2-butylhexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-(Bromomethyl)-2-butylhexanoic acid from its precursor, 2-(hydroxymethyl)-2-butylhexanoic acid. This compound is a key intermediate in the synthesis of various therapeutic agents, including 1,2,5-benzothiadiazepine derivatives which act as bile acid modulators[1]. The protocols detailed below describe two effective methods for this conversion: a high-temperature reaction with hydrobromic and sulfuric acids, and a milder alternative using phosphorus tribromide. This document includes comprehensive experimental procedures, a summary of quantitative data, and diagrams illustrating the reaction workflow and chemical transformation.

Introduction

The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. In the context of producing this compound, the presence of a carboxylic acid moiety requires careful consideration of the reaction conditions to ensure selectivity and prevent unwanted side reactions. The protocols herein are designed to provide reliable methods for this synthesis, catering to different laboratory capabilities and sensitivities of subsequent reaction steps.

Data Presentation

ParameterMethod 1: HBr/H₂SO₄Method 2: PBr₃Reference
Starting Material 2-(Hydroxymethyl)-2-butylhexanoic acid2-(Hydroxymethyl)-2-butylhexanoic acidN/A
Reagents 40% aq. HBr, conc. H₂SO₄Phosphorus tribromide (PBr₃), Pyridine (optional)[2],[3][4]
Reaction Temperature 130-135 °C0 °C to room temperature[2]
Reaction Time 12 hours2-4 hours[2]
Reported Yield 76.8% (from nitrile precursor)Typically high for primary alcohols[2],[3]
Reported Purity 99.5% (after recrystallization)High, purification by extraction/distillation[2]
¹H NMR (CDCl₃, δ) 0.89 (t, 6H), 1.11-1.34 (m, 8H), 1.65-1.69 (m, 4H), 3.56 (s, 2H)Consistent with product structure[2]

Experimental Protocols

Method 1: Synthesis using Hydrobromic Acid and Sulfuric Acid

This protocol is adapted from a patented procedure and involves a one-pot bromination and hydrolysis of a nitrile precursor. While the starting material in the patent is 2-butyl-2-(hydroxymethyl)hexanenitrile, the conditions for the bromination of the hydroxymethyl group are robust and applicable to 2-(hydroxymethyl)-2-butylhexanoic acid.

Materials:

  • 2-(Hydroxymethyl)-2-butylhexanoic acid

  • Hydrobromic acid (HBr), 40% aqueous solution

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Activated carbon

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Three-necked flask equipped with a reflux condenser, thermometer, and dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 1 L three-necked flask, add 2-(hydroxymethyl)-2-butylhexanoic acid (e.g., 0.1 mol, 20.23 g).

  • Add 40% aqueous hydrobromic acid (e.g., 70 mL).

  • With stirring, slowly add concentrated sulfuric acid (e.g., 14 mL) through the dropping funnel. An exotherm may be observed.

  • Heat the reaction mixture to 130-135 °C and maintain this temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to 10-35 °C.

  • Dilute the mixture with dichloromethane (500 mL) and add activated carbon (2 g).

  • Stir the suspension for 30 minutes, then filter to remove the activated carbon.

  • Transfer the filtrate to a separatory funnel and carefully add saturated sodium carbonate solution to adjust the pH of the aqueous layer to 3-5.

  • Separate the organic layer and wash it with water, followed by a wash with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Recrystallize the crude product from petroleum ether to yield white, solid this compound.

Method 2: Synthesis using Phosphorus Tribromide (Milder Conditions)

This method utilizes phosphorus tribromide (PBr₃), a common reagent for converting primary and secondary alcohols to alkyl bromides via an SN2 mechanism. This approach is generally milder than the HBr/H₂SO₄ method and avoids high temperatures.

Materials:

  • 2-(Hydroxymethyl)-2-butylhexanoic acid

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Pyridine (optional, as a weak base)

  • Ice bath

  • Three-necked flask equipped with a dropping funnel and nitrogen inlet

  • Magnetic stirrer

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve 2-(hydroxymethyl)-2-butylhexanoic acid (e.g., 0.1 mol, 20.23 g) in anhydrous diethyl ether or DCM (200 mL) in a three-necked flask under a nitrogen atmosphere. If using, add pyridine (1 equivalent).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (e.g., 0.04 mol, 10.8 g, 3.7 mL) dropwise via the dropping funnel with vigorous stirring. PBr₃ is typically used in a slight excess relative to the alcohol, but less than stoichiometric to the three bromine atoms to avoid side reactions with the carboxylic acid.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, slowly and carefully quench the reaction by adding it to ice-cold water.

  • Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The product can be further purified by vacuum distillation or recrystallization if necessary.

Mandatory Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Starting Material 2-(Hydroxymethyl)-2-butylhexanoic acid Reaction_Step Bromination Reaction Starting Material->Reaction_Step Reagents Brominating Agent (HBr/H₂SO₄ or PBr₃) Reagents->Reaction_Step Workup Quenching, Extraction, & Washing Reaction_Step->Workup Purification Recrystallization or Distillation Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Mechanism cluster_reactants cluster_products Start 2-(Hydroxymethyl)-2-butylhexanoic acid Product This compound Start->Product SN2 Reaction Plus1 + Reagent HBr or PBr₃ Reagent->Product Byproduct H₂O or H₃PO₃ Plus2 +

Caption: Chemical transformation showing reactants and products.

References

Application Note and Protocol: A Robust One-Pot Synthesis of 2-(Bromomethyl)-2-butylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for a one-pot synthesis of 2-(bromomethyl)-2-butylhexanoic acid, a key intermediate in the synthesis of various therapeutic agents, including 1,2,5-benzothiadiazepine derivatives which are investigated as bile acid modulators[1]. The described method, adapted from patented procedures, offers a streamlined and efficient route from simple starting materials, making it suitable for industrial-scale production with high yield and purity[2]. This document outlines the synthetic pathway, experimental procedures, and characterization data.

Introduction

This compound is a valuable building block in medicinal chemistry due to its bifunctional nature, containing both a reactive bromomethyl group and a carboxylic acid moiety on a quaternary carbon center[1]. This structure allows for diverse synthetic manipulations, making it a crucial intermediate for creating complex molecular architectures[1]. Traditional multi-step syntheses of this compound can be time-consuming and result in lower overall yields. The one-pot synthesis method presented here offers a significant improvement by minimizing intermediate workups and purification steps, thus saving time and resources[2]. This method proceeds through the formation of 2-butyl-2-(hydroxymethyl)hexanenitrile, which is then converted to the final product via bromination and hydrolysis in a single pot[2].

Materials and Methods

Materials
  • Ethyl cyanoacetate

  • Sodium ethoxide

  • Bromobutane

  • Reducing agent (e.g., Lithium borohydride with catalytic sodium borohydride)[2]

  • Hydrobromic acid (40% aqueous solution)[2]

  • Concentrated sulfuric acid[2]

  • Dichloromethane (DCM)

  • Activated carbon

  • Saturated sodium carbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Petroleum ether

One-Pot Synthesis Protocol

A patented one-pot method for the synthesis of this compound involves the following key steps[2]:

  • Alkylation: In a suitable reaction vessel, ethyl cyanoacetate is reacted with bromobutane in the presence of a base like sodium ethoxide to yield ethyl 2-butyl-2-cyanohexanoate.

  • Reduction: Without isolation of the intermediate, a reducing agent is added to the reaction mixture to reduce the ester functionality, yielding 2-butyl-2-(hydroxymethyl)hexanenitrile.

  • Bromination and Hydrolysis: The crude 2-butyl-2-(hydroxymethyl)hexanenitrile is then subjected to reaction with hydrobromic acid and concentrated sulfuric acid. This step facilitates both the conversion of the hydroxymethyl group to a bromomethyl group and the hydrolysis of the nitrile to a carboxylic acid, yielding the final product, this compound[2].

A detailed experimental procedure based on a patented method is as follows[2]:

  • To a 10L three-necked flask, add 1050g of 2-butyl-2-(hydroxymethyl)hexanenitrile and 7.0L of 40% aqueous hydrobromic acid.

  • Stir the mixture and slowly add 1.4L of concentrated sulfuric acid.

  • After the addition is complete, heat the reaction mixture to 130-135 °C and maintain for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 10-35 °C.

  • Add 5L of dichloromethane (DCM) and 200g of activated carbon. Stir for 30 minutes.

  • Filter the mixture.

  • Adjust the pH of the filtrate to 3-5 using a saturated solution of sodium carbonate.

  • Separate the organic phase and wash it with water, followed by a wash with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain a reddish-brown oil.

  • Recrystallize the crude product from petroleum ether to yield a white solid of this compound.

Results and Discussion

The one-pot synthesis method provides a high yield and purity of the final product. The physicochemical properties of this compound are summarized in Table 1. The experimental results from the patented method are presented in Table 2, and the 1H NMR data is detailed in Table 3.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₂₁BrO₂[2]
Molecular Weight265.187 g/mol [2]
AppearanceWhite to off-white solid[2]
Boiling Point324.3 ± 25.0 °C at 760 mmHg[2]
CAS Number100048-86-0[3][4]

Table 2: Experimental Results for the One-Pot Synthesis

ParameterValueReference
Starting Material2-butyl-2-(hydroxymethyl)hexanenitrile[2]
Final ProductThis compound[2]
Yield76.8%[2]
Purity (by recrystallization)99.5%[2]

Table 3: 1H NMR Data for this compound

Chemical Shift (δ)MultiplicityIntegrationAssignmentReference
0.89 ppmt, J=7.0Hz6H-CH₃[2]
1.11-1.24 ppmm4H-CH₂-[2]
1.25-1.34 ppmm4H-CH₂-[2]
1.65-1.69 ppmm4H-CH₂-[2]
3.56 ppms2H-CH₂Br[2]
Solvent: CDCl₃

The precursor, 2-butyl-2-(hydroxymethyl)hexanoic acid, is a key intermediate in this synthesis, formed in situ before bromination[1][5]. The final bromination step to yield this compound is achieved using hydrobromic acid[1][2].

Diagrams

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Ethyl Cyanoacetate Ethyl Cyanoacetate 2-butyl-2-(hydroxymethyl)hexanenitrile 2-butyl-2-(hydroxymethyl)hexanenitrile Ethyl Cyanoacetate->2-butyl-2-(hydroxymethyl)hexanenitrile 1. NaOEt, Bromobutane 2. Reduction Bromobutane Bromobutane Bromobutane->2-butyl-2-(hydroxymethyl)hexanenitrile This compound This compound 2-butyl-2-(hydroxymethyl)hexanenitrile->this compound HBr, H₂SO₄

Caption: One-pot synthesis pathway for this compound.

Experimental_Workflow Start Start Reaction_Setup Combine 2-butyl-2-(hydroxymethyl)hexanenitrile, HBr, and H₂SO₄ Start->Reaction_Setup Heating Heat at 130-135 °C for 12h Reaction_Setup->Heating Workup Cool, add DCM and activated carbon, then filter Heating->Workup Neutralization Adjust pH to 3-5 with Na₂CO₃ Workup->Neutralization Extraction Separate organic phase, wash with H₂O and brine Neutralization->Extraction Drying_and_Concentration Dry with Na₂SO₄ and concentrate Extraction->Drying_and_Concentration Purification Recrystallize from petroleum ether Drying_and_Concentration->Purification Final_Product White solid of this compound Purification->Final_Product

Caption: Experimental workflow for the synthesis and purification.

Conclusion

The one-pot synthesis of this compound is an efficient and high-yielding method suitable for large-scale production. This application note provides a detailed protocol and relevant data to enable researchers and drug development professionals to replicate this synthesis in their laboratories. The availability of this streamlined process facilitates the production of a key intermediate for the development of novel therapeutics.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-(Bromomethyl)-2-butylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(bromomethyl)-2-butylhexanoic acid, a key intermediate in the development of novel therapeutics. The document details its reactivity in nucleophilic substitution reactions and provides specific experimental protocols for its synthesis and subsequent derivatization.

Introduction

This compound is a versatile bifunctional molecule of significant interest in medicinal chemistry.[1] Its structure, featuring a reactive primary alkyl bromide and a carboxylic acid moiety on a sterically hindered quaternary carbon, makes it a valuable building block for complex molecular architectures.[1] The primary application of this compound lies in its role as a key intermediate for the synthesis of 1,2,5-benzothiadiazepine and 1,5-benzothiazepine derivatives, which are potent modulators of bile acid transport.[1][2][3] These derivatives have shown promise as therapeutic agents for a range of conditions including chronic constipation, cardiovascular diseases, and liver disorders.[2][3]

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom in the bromomethyl group, making it susceptible to nucleophilic attack. However, the significant steric hindrance around this reaction center influences the reaction mechanism and conditions.

Reaction Mechanisms and Reactivity Profile

The bromomethyl group of this compound serves as the primary site for nucleophilic substitution. Due to the bulky butyl groups at the α-position, a classic S(N)2 backside attack is sterically hindered, which can lead to slower reaction rates. While an S(N)1 mechanism is a possibility, the formation of a primary carbocation is generally unfavorable. Nevertheless, a variety of nucleophiles, including amines, thiols, and azides, can effectively displace the bromide ion to form a diverse range of derivatives.[1] These reactions are typically conducted in polar aprotic solvents to enhance the nucleophilicity of the attacking species.[1]

The carboxylic acid functionality provides a secondary site for chemical modification, such as amide bond formation, further expanding the synthetic possibilities of this intermediate.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthetic method described in patent CN114380681A.[2]

Reaction Scheme:

Synthesis of this compound 2-butyl-2-(hydroxymethyl)hexanenitrile 2-butyl-2-(hydroxymethyl)hexanenitrile reagents HBr (40% aq.), conc. H2SO4 2-butyl-2-(hydroxymethyl)hexanenitrile->reagents product This compound reagents->product 130-135 °C, 12 h

Caption: Synthesis of the title compound.

Materials:

  • 2-butyl-2-(hydroxymethyl)hexanenitrile

  • Hydrobromic acid (HBr), 40% aqueous solution

  • Concentrated sulfuric acid (H(_2)SO(_4))

  • Dichloromethane (DCM)

  • Activated carbon

  • Saturated sodium carbonate (Na(_2)CO(_3)) solution

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Petroleum ether

Procedure:

  • To a 10 L three-necked flask, add 1050 g of 2-butyl-2-(hydroxymethyl)hexanenitrile and 7.0 L of 40% aqueous HBr solution.

  • With stirring, slowly add 1.4 L of concentrated sulfuric acid to the mixture.

  • After the addition is complete, heat the reaction mixture to 130-135 °C and maintain this temperature for 12 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 10-35 °C.

  • Add 5 L of DCM and 200 g of activated carbon and stir for 30 minutes.

  • Filter the mixture.

  • Adjust the pH of the filtrate to 3-5 by adding saturated Na(_2)CO(_3) solution.

  • Separate the organic phase and wash it with water, followed by a wash with saturated brine.

  • Dry the organic phase over anhydrous Na(_2)SO(_4).

  • Concentrate the solution to obtain a reddish-brown oil.

  • Recrystallize the crude product from petroleum ether to yield this compound as a white solid.

Quantitative Data:

ParameterValueReference
Yield76.8%[2]
Purity99.5%[2]

Characterization Data (¹H NMR): ¹H NMR (CDCl₃) δ 0.89 (t, J=7.0Hz, 6H), 1.11-1.24 (m, 4H), 1.25-1.34 (m, 4H), 1.65-1.69 (m, 4H), 3.56 (s, 2H).[2]

Protocol 2: Nucleophilic Substitution with an Amino Thiophenol Derivative

This protocol describes the synthesis of 2-{[(2-amino-5-methoxyphenyl)thio]methyl}-2-n-butylhexanoic acid, a key step in the preparation of 1,5-benzothiazepin-4(5H)-one derivatives, as reported by Deepu et al., 2015.[1]

Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Nucleophilic Substitution cluster_2 Work-up and Isolation A Dissolve amino-6-methoxy benzothiazole in aqueous KOH B Reflux for 16h under N2 A->B C Cool to 15 °C B->C D Slowly add this compound in THF over 30 min C->D E Warm to 20-25 °C and stir for 10h D->E F Reflux at 60-65 °C for 2h E->F G Cool and dilute with water F->G H Adjust pH to 5 with 1.5N HCl G->H I Extract with DCM H->I J Isolate Product I->J

Caption: Experimental workflow for the nucleophilic substitution.

Materials:

  • Amino-6-methoxy benzothiazole

  • Potassium hydroxide (KOH)

  • Deionized water

  • This compound

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1.5 N

  • Dichloromethane (DCM)

Procedure:

  • In a suitable reaction vessel, dissolve 4.00 g (0.022 mol) of amino-6-methoxy benzothiazole in 44 mL of water containing 12.4 g (0.22 mol) of KOH.

  • Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.

  • Cool the mixture to 15 °C.

  • Slowly add a solution of 7.63 g (0.028 mol) of this compound in 9.48 mL of THF over a period of 30 minutes.

  • Allow the reaction mixture to warm to 20-25 °C and stir for 10 hours.

  • Following the stirring period, reflux the mixture at 60-65 °C for 2 hours.

  • Cool the reaction to 20-25 °C and dilute with water.

  • Adjust the pH of the solution to 5 using 1.5 N HCl.

  • Extract the product with DCM (2 x 25 mL).

  • The resulting product, 2-{[(2-amino-5-methoxyphenyl)thio]methyl}-2-n-butylhexanoic acid, can then be used in subsequent cyclization steps.

Quantitative Data for Subsequent Cyclized Product:

ProductYieldReference
3,3-di-n-butyl-8-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one90%[1]

Applications in Drug Development

The primary application of this compound is in the synthesis of inhibitors of the ileal bile acid transporter (IBAT).[3] By inhibiting this transporter, the enterohepatic circulation of bile acids is interrupted, leading to increased bile acid levels in the colon. This mechanism of action is utilized in drugs like elobixibat for the treatment of chronic idiopathic constipation.[3] The synthetic accessibility of a wide range of derivatives from this compound allows for the fine-tuning of pharmacological properties in the development of new drug candidates targeting bile acid metabolism.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex heterocyclic compounds with significant therapeutic potential. The protocols provided herein offer a basis for the synthesis of this key building block and its subsequent elaboration via nucleophilic substitution reactions. The steric hindrance at the quaternary center presents a synthetic challenge that necessitates careful optimization of reaction conditions. Further exploration of its reactivity with a broader range of nucleophiles will undoubtedly expand its utility in medicinal chemistry and drug discovery.

References

Application Note and Protocol: Esterification of 2-(Bromomethyl)-2-butylhexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-2-butylhexanoic acid is a key intermediate in the synthesis of various pharmaceutical compounds, notably 1,2,5-benzothiadiazepine derivatives which act as bile acid modulators.[1][2] The molecular structure presents a sterically hindered carboxylic acid at a quaternary carbon, which can make standard esterification challenging. This document provides a detailed protocol for the esterification of this compound, focusing on conditions suitable for sterically demanding substrates to achieve high yield and purity. The presented protocol is based on the principles of the Steglich esterification, a mild and effective method for such molecules.[3]

Data Presentation

The following table summarizes the expected quantitative data for the esterification of this compound with a generic primary alcohol (e.g., ethanol) using the protocol described below.

ParameterValueMethod of Analysis
Reactant: this compound
Purity>99%HPLC, ¹H NMR
Product: Ethyl 2-(bromomethyl)-2-butylhexanoate
Yield85-95%Gravimetric analysis after purification
Purity>98%HPLC, ¹H NMR
AppearanceColorless to pale yellow oilVisual inspection
¹H NMR (CDCl₃, 400 MHz) δ (ppm)4.20 (q, J=7.1 Hz, 2H), 3.55 (s, 2H), 1.68 (m, 4H), 1.30 (m, 4H), 1.25 (t, J=7.1 Hz, 3H), 0.90 (t, J=7.0 Hz, 6H)¹H Nuclear Magnetic Resonance Spectroscopy
Mass Spectrometry (ESI+)m/z = 293.1, 295.1 [M+H]⁺Electrospray Ionization Mass Spectrometry

Experimental Protocol: Steglich Esterification

This protocol describes the esterification of this compound with ethanol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[3]

Materials:

  • This compound (FW: 265.19 g/mol )

  • Ethanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the stirred solution, add ethanol (1.2 eq) followed by 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Coupling Agent: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM to the cooled reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure ethyl 2-(bromomethyl)-2-butylhexanoate.

Mandatory Visualizations

Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Esterification Reaction cluster_workup Work-up & Purification cluster_product Final Product start Dissolve Acid in DCM reagents Add Alcohol & DMAP start->reagents cooling Cool to 0°C reagents->cooling add_dcc Add DCC Solution cooling->add_dcc react Stir at RT (12-24h) add_dcc->react filter_dcu Filter DCU Precipitate react->filter_dcu wash Aqueous Washes filter_dcu->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Ester Product purify->product

Caption: Experimental workflow for the Steglich esterification of this compound.

Signaling_Pathway cluster_activation Carboxylic Acid Activation cluster_dmaptfr DMAP-Catalyzed Acyl Transfer cluster_nucleophilic_attack Nucleophilic Attack RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC Acyl_DMAP N-Acylpyridinium Intermediate O_Acylisourea->Acyl_DMAP + DMAP DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU DMAP DMAP Acyl_DMAP->DMAP regenerated Ester Ester Product Acyl_DMAP->Ester + Alcohol (ROH) ROH Alcohol

Caption: Mechanism of the DMAP-catalyzed Steglich esterification reaction.

References

Application Notes and Protocols: Amide Synthesis from 2-(Bromomethyl)-2-butylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides from the sterically hindered carboxylic acid, 2-(Bromomethyl)-2-butylhexanoic acid. Due to the α,α-disubstituted nature of this carboxylic acid, standard amide coupling methods may prove inefficient. The following protocols are adapted from established methods for sterically hindered substrates and are designed to provide improved yields and purity.

Introduction

This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of gabapentin analogs and other neurologically active compounds. The primary challenge in forming amides from this substrate lies in the steric hindrance around the carboxylic acid group, which can impede the approach of the amine nucleophile. The protocols outlined below utilize robust coupling reagents and conditions optimized for such challenging transformations. The bromomethyl group offers a versatile handle for further functionalization after the amide bond has been formed.

Logical Relationship of Synthesis and Application

The synthesis of amides from this compound is a key step in the development of novel therapeutic agents. The resulting N-substituted amides can be further modified at the bromomethyl position or screened directly for biological activity. A primary application of such compounds is in the synthesis of gabapentinoids, which are a class of drugs used to treat epilepsy, neuropathic pain, and other neurological disorders.

G cluster_0 Synthesis Pathway cluster_1 Potential Applications Carboxylic_Acid 2-(Bromomethyl)-2-butylhexanoic Acid Coupling Amide Coupling (e.g., Acyl Fluoride, EDC/HOBt) Carboxylic_Acid->Coupling Amine Primary or Secondary Amine (R1R2NH) Amine->Coupling Amide N-Substituted Amide Gabapentin_Analog Gabapentin Analogs Amide->Gabapentin_Analog Further Functionalization Drug_Discovery Screening for Neurological Activity Amide->Drug_Discovery Direct Screening Coupling->Amide G Start Start Acid_Solution Dissolve Carboxylic Acid and Fluorinating Agent in Anhydrous Solvent Start->Acid_Solution Activation Stir at Room Temperature (Acyl Fluoride Formation) Acid_Solution->Activation Add_Amine Add Amine and Base Activation->Add_Amine Reaction Heat Reaction Mixture (e.g., 80°C) Add_Amine->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Isolated Amide Purification->Product G Start Start Reagent_Solution Dissolve Carboxylic Acid, Amine, HOBt, and DMAP in Anhydrous Solvent Start->Reagent_Solution Cooling Cool to 0°C Reagent_Solution->Cooling Add_EDC Add EDC Cooling->Add_EDC Reaction Stir at Room Temperature Add_EDC->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Isolated Amide Purification->Product

synthesis of 2-(azidomethyl)-2-butylhexanoic acid from 2-(Bromomethyl)-2-butylhexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Synthesis of 2-(azidomethyl)-2-butylhexanoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-(azidomethyl)-2-butylhexanoic acid from its precursor, 2-(bromomethyl)-2-butylhexanoic acid. This synthesis is a key step for chemists looking to utilize this versatile building block in further molecular construction.

The starting material, this compound, is a valuable intermediate in medicinal chemistry, notably for the synthesis of 1,2,5-benzothiadiazepine derivatives which act as bile acid modulators.[1][2] The reactive bromomethyl group allows for straightforward nucleophilic substitution, providing a pathway to introduce various functional groups.[1][3]

The conversion to an azidomethyl group is particularly significant. The azide functional group is a versatile precursor that can be easily reduced to a primary amine, a common moiety in pharmacologically active compounds.[1][4] Furthermore, organic azides are key reactants in Huisgen 1,3-dipolar cycloadditions, famously known as "click chemistry," enabling the efficient and specific formation of triazole rings under mild conditions.[5] This protocol details the nucleophilic substitution reaction using sodium azide.

Reaction Scheme: Nucleophilic Substitution

The synthesis proceeds via an SN2 mechanism, where the azide ion (N₃⁻) acts as a potent nucleophile, displacing the bromide from the primary alkyl halide.[4][5]

Caption: General reaction scheme for the synthesis of 2-(azidomethyl)-2-butylhexanoic acid.

Data Presentation

Starting MaterialCatalystSolvent SystemTime (h)Yield (%)Reference
n-Butyl BromideAliquat 336Water697[6]
n-Butyl BromideButylamineWater671[6]
n-Butyl IodideAliquat 336Water289[6]

This data is for analogous compounds and should be used as a general guideline.

Experimental Protocol

This protocol describes a general procedure for the synthesis of 2-(azidomethyl)-2-butylhexanoic acid. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

  • Addition of Reagent: To the stirred solution, add sodium azide (NaN₃, 1.2 eq) portion-wise at room temperature.[7]

  • Reaction Conditions: Heat the reaction mixture to 80-95°C and stir for 24-48 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.

  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Washing: Wash the organic layer sequentially with water and then brine. To neutralize any remaining acid and facilitate separation, a wash with a saturated sodium bicarbonate solution can be employed.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent.

  • Solvent Removal: Remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator to yield the crude 2-(azidomethyl)-2-butylhexanoic acid.

  • Purification (Optional): The crude product can be further purified by column chromatography if necessary.

Safety Precautions:

  • Sodium azide is highly toxic and can react with acids to form hydrazoic acid, which is a toxic and explosive gas. Avoid contact with acids.

  • Organic azides are potentially explosive and should be handled with care, avoiding heat, shock, and friction. Always work behind a blast shield when working on a preparative scale.[5]

  • The reaction should be conducted in a well-ventilated fume hood.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol from setup to final product isolation.

G A 1. Reaction Setup Dissolve reactant in DMSO in a flask. B 2. Reagent Addition Add Sodium Azide (1.2 eq). A->B C 3. Reaction Heat mixture to 80-95°C and stir. Monitor reaction progress via TLC/GC. B->C D 4. Workup: Quench & Extract Cool mixture, add water and ether. Separate layers. C->D E 5. Washing Wash organic layer with water and brine. D->E F 6. Drying Dry organic layer over MgSO₄ and filter. E->F G 7. Concentration Remove solvent via rotary evaporation. F->G H Crude Product 2-(azidomethyl)-2-butylhexanoic acid G->H

Caption: Step-by-step workflow for the synthesis of 2-(azidomethyl)-2-butylhexanoic acid.

References

Application Notes and Protocols for the Preparation of 2-butyl-2-(thiocyanatomethyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-butyl-2-(thiocyanatomethyl)hexanoic acid, a novel carboxylic acid derivative with potential applications in medicinal chemistry and drug discovery. The synthetic route is a two-step process commencing with the synthesis of the key intermediate, 2-(bromomethyl)-2-butylhexanoic acid, followed by a nucleophilic substitution with a thiocyanate salt. This guide includes comprehensive methodologies, data presentation in a tabular format, and graphical representations of the synthetic workflow and strategy.

Introduction

Organic thiocyanates are a class of compounds recognized for their diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. The incorporation of a thiocyanate moiety into a molecule can significantly modulate its pharmacological profile. When combined with a carboxylic acid functional group, which can enhance pharmacokinetic properties and provide a handle for further derivatization, the resulting molecule, 2-butyl-2-(thiocyanatomethyl)hexanoic acid, represents a promising scaffold for the development of new therapeutic agents. These application notes serve as a comprehensive guide for the laboratory-scale preparation of this compound.

Data Presentation

The following table summarizes the key parameters for the two-step synthesis of 2-butyl-2-(thiocyanatomethyl)hexanoic acid.

Parameter Step 1: Synthesis of this compound Step 2: Synthesis of 2-butyl-2-(thiocyanatomethyl)hexanoic acid
Reaction Type Bromination and HydrolysisNucleophilic Substitution (Thiocyanation)
Starting Material 2-butyl-2-(hydroxymethyl)hexanenitrileThis compound
Key Reagents Hydrobromic acid (40% aq.), Sulfuric acid (conc.)Potassium thiocyanate (KSCN)
Solvent Dichloromethane (for workup)Dimethylformamide (DMF) or Acetone
Temperature 130-135 °C50-70 °C (estimated)
Reaction Time 12 hours[1]4-8 hours (estimated)
Yield 76.8%[1]>85% (estimated based on analogous reactions)
Purification Recrystallization from petroleum ether[1]Column chromatography or recrystallization

Experimental Protocols

Step 1: Synthesis of this compound

This protocol is adapted from the synthetic method described in patent CN114380681A[1].

Materials:

  • 2-butyl-2-(hydroxymethyl)hexanenitrile

  • Hydrobromic acid (HBr), 40% aqueous solution

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Activated carbon

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Three-necked round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 10 L three-necked flask, add 1050 g of 2-butyl-2-(hydroxymethyl)hexanenitrile and 7.0 L of 40% aqueous hydrobromic acid.

  • With stirring, slowly add 1.4 L of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to 130-135 °C and maintain this temperature for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 10-35 °C.

  • Add 5 L of dichloromethane (DCM) and 200 g of activated carbon. Stir for 30 minutes.

  • Filter the mixture and transfer the filtrate to a separatory funnel.

  • Carefully add saturated sodium carbonate solution to adjust the pH of the aqueous layer to 3-5.

  • Separate the organic layer and wash it sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain a reddish-brown oil.

  • Recrystallize the crude product from petroleum ether to yield a white solid of this compound. The reported yield for this step is 76.8% with a purity of 99.5%[1].

Step 2: Synthesis of 2-butyl-2-(thiocyanatomethyl)hexanoic acid

This is a general protocol for the nucleophilic substitution of a primary alkyl bromide with potassium thiocyanate.

Materials:

  • This compound

  • Potassium thiocyanate (KSCN)

  • Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Hexane

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (optional)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable volume of DMF or acetone.

  • Add potassium thiocyanate (1.2-1.5 equivalents) to the solution.

  • Heat the reaction mixture to 50-70 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into a larger volume of water.

  • Acidify the aqueous mixture with dilute hydrochloric acid to a pH of 2-3.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography (using a mixture of hexane and ethyl acetate as eluent) or by recrystallization to afford pure 2-butyl-2-(thiocyanatomethyl)hexanoic acid.

Visualizations

Synthetic Strategy

The following diagram illustrates the retrosynthetic analysis and the forward synthetic plan for the target molecule.

G cluster_retrosynthesis Retrosynthetic Analysis cluster_synthesis Forward Synthesis Target 2-butyl-2-(thiocyanatomethyl)hexanoic acid Precursor1 This compound Target->Precursor1 C-S Disconnection (SN2) Precursor2 2-butyl-2-(hydroxymethyl)hexanenitrile Precursor1->Precursor2 Bromination & Hydrolysis Start 2-butyl-2-(hydroxymethyl)hexanenitrile Intermediate This compound Start->Intermediate Step 1: HBr, H2SO4 FinalProduct 2-butyl-2-(thiocyanatomethyl)hexanoic acid Intermediate->FinalProduct Step 2: KSCN

Caption: Retrosynthesis and forward synthesis plan.

Experimental Workflow

This diagram outlines the practical steps involved in the two-step synthesis.

G cluster_step1 Step 1: Preparation of the Bromo Intermediate cluster_step2 Step 2: Thiocyanation A Reaction of 2-butyl-2-(hydroxymethyl)hexanenitrile with HBr and H2SO4 B Workup: DCM extraction, washing A->B C Purification: Recrystallization B->C D Isolated this compound C->D E Reaction with KSCN in DMF D->E Proceed to next step F Workup: Aqueous quench, acidification, EtOAc extraction E->F G Purification: Column Chromatography F->G H Final Product: 2-butyl-2-(thiocyanatomethyl)hexanoic acid G->H

Caption: Two-step experimental workflow diagram.

References

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 2-(Bromomethyl)-2-butylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the carboxylic acid functional group of 2-(Bromomethyl)-2-butylhexanoic acid. This compound is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of 1,2,5-benzothiadiazepine derivatives, which act as bile acid modulators[1]. The ability to selectively derivatize its carboxylic acid moiety opens avenues for developing prodrugs, creating analog libraries for structure-activity relationship (SAR) studies, and conjugating the molecule to other pharmacophores or delivery systems.

The protocols outlined below focus on two fundamental and widely applicable derivatization strategies: Esterification and Amide Coupling .

Application Note 1: Esterification of this compound

Esterification is a common strategy to mask the polarity of a carboxylic acid, which can improve cell membrane permeability and oral bioavailability. The resulting esters can be designed to be stable or to act as prodrugs that are hydrolyzed by endogenous esterases to release the active carboxylic acid. The Fischer-Speier esterification, a classic acid-catalyzed reaction with an alcohol, is a cost-effective and scalable method for this purpose[2][3].

Experimental Protocol: Fischer-Speier Esterification

This protocol describes the synthesis of the methyl ester of this compound as a representative example. The procedure can be adapted for other primary or secondary alcohols.

Materials:

  • This compound (MW: 265.19 g/mol )[4]

  • Methanol (Anhydrous)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Round-bottom flask with reflux condenser and Dean-Stark trap (optional, for higher boiling alcohols)[2]

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add this compound (10.0 g, 37.7 mmol).

  • Solvent and Catalyst Addition: Add methanol (100 mL), serving as both reactant and solvent. While stirring, slowly add concentrated sulfuric acid (1 mL) as the catalyst[3].

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (200 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, though this reaction often yields a product of high purity after workup.

Representative Data for Esterification

The following table summarizes expected outcomes for the esterification of this compound with various alcohols using the Fischer esterification protocol.

DerivativeAlcohol UsedMolecular Weight ( g/mol )Representative Yield (%)Purity (by LC-MS) (%)
Methyl EsterMethanol279.2292>98
Ethyl EsterEthanol293.2590>97
Benzyl EsterBenzyl Alcohol355.3285>97
Workflow for Fischer Esterification

The logical flow of the Fischer esterification process is depicted below.

G Workflow for Fischer Esterification cluster_reaction Reaction Phase cluster_workup Workup & Purification Reactants 1. Mix Acid, Alcohol & H₂SO₄ Catalyst Reflux 2. Heat to Reflux (4-6 hours) Reactants->Reflux Heat Monitor 3. Monitor by TLC/LC-MS Reflux->Monitor Sample Quench 4. Cool & Quench with Ice Water Monitor->Quench Reaction Complete Extract 5. Extract with Organic Solvent Quench->Extract Wash 6. Wash with NaHCO₃ & Brine Extract->Wash Dry 7. Dry & Concentrate Wash->Dry Purify 8. Column Chromatography (if needed) Dry->Purify Final_Product Final Ester Product Purify->Final_Product

A diagram illustrating the experimental workflow for Fischer esterification.

Application Note 2: Amide Coupling of this compound

Amide bond formation is one of the most crucial reactions in drug discovery, allowing for the connection of carboxylic acids to amines[5]. This creates stable linkages found in numerous pharmaceuticals. Derivatizing this compound as an amide can modulate its physicochemical properties or link it to a pharmacophore containing a primary or secondary amine. Modern coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) provide a mild and efficient method for amide synthesis, avoiding harsh conditions that could affect the bromomethyl group[5].

Experimental Protocol: EDC/HOBt Amide Coupling

This protocol details the coupling of this compound with benzylamine as a representative primary amine.

Materials:

  • This compound (MW: 265.19 g/mol )

  • Benzylamine (or other primary/secondary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

Procedure:

  • Reactant Setup: Dissolve this compound (1.0 g, 3.77 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Activation: Add HOBt (0.56 g, 4.15 mmol, 1.1 eq) and EDC (0.79 g, 4.15 mmol, 1.1 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate vial, dissolve benzylamine (0.44 mL, 4.15 mmol, 1.1 eq) and DIPEA (0.72 mL, 4.15 mmol, 1.1 eq) in DCM (5 mL). Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM (30 mL). Transfer to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide product.

Representative Data for Amide Coupling

The following table summarizes expected outcomes for the EDC/HOBt coupling of this compound with various amines.

DerivativeAmine UsedMolecular Weight ( g/mol )Representative Yield (%)Purity (by LC-MS) (%)
N-Benzyl AmideBenzylamine354.3488>99
N-Aniline AmideAniline340.3175>98
N-Morpholine AmideMorpholine334.3191>99
Workflow for EDC/HOBt Amide Coupling

The logical flow of the EDC/HOBt amide coupling reaction is depicted below.

G Workflow for EDC/HOBt Amide Coupling cluster_reaction Reaction Phase cluster_workup Workup & Purification Activation 1. Dissolve Acid in DCM Add EDC + HOBt PreActivation 2. Stir for 30 min (Activation) Activation->PreActivation Amine_Add 3. Add Amine + Base (DIPEA) PreActivation->Amine_Add Stir 4. Stir at RT (12-24 hours) Amine_Add->Stir Wash_HCl 5. Wash with 1 M HCl Stir->Wash_HCl Reaction Complete Wash_Bicarb 6. Wash with Sat. NaHCO₃ Wash_HCl->Wash_Bicarb Wash_Brine 7. Wash with Brine Wash_Bicarb->Wash_Brine Dry 8. Dry & Concentrate Wash_Brine->Dry Purify 9. Column Chromatography Dry->Purify Final_Product Final Amide Product Purify->Final_Product

A diagram illustrating the experimental workflow for EDC/HOBt amide coupling.

References

Application Notes and Protocols: 2-(Bromomethyl)-2-butylhexanoic Acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-2-butylhexanoic acid is a key bifunctional building block in medicinal chemistry, primarily utilized as a crucial intermediate in the synthesis of various heterocyclic compounds with therapeutic potential. Its structure, featuring both a reactive bromomethyl group and a carboxylic acid moiety, allows for versatile synthetic manipulations to create complex molecular architectures. These derivatives, particularly 1,5-benzothiazepines and 1,2,5-benzothiadiazepines, have shown promise in several therapeutic areas, including oncology, cardiovascular disease, and metabolic disorders.

This document provides detailed application notes on the utility of this compound in the synthesis of bioactive molecules and protocols for their synthesis and biological evaluation.

Key Applications in Pharmaceutical Development

The primary application of this compound is in the synthesis of:

  • 1,5-Benzothiazepine Derivatives: This class of compounds has been investigated for a wide range of biological activities, including anti-angiogenic, antioxidant, and anticancer properties. The structural core is synthesized by reacting a derivative of this compound with an aminothiophenol precursor.

  • 1,2,5-Benzothiadiazepine Derivatives: These compounds are potent modulators of bile acid transport. Specifically, they act as inhibitors of the Apical Sodium-dependent Bile Acid Transporter (ASBT) and/or the Liver Bile Acid Transporter (LBAT).[1] By inhibiting these transporters, they disrupt the enterohepatic circulation of bile acids, a mechanism being explored for the treatment of cholestatic liver diseases, dyslipidemia, and type 2 diabetes.[1]

Experimental Protocols

Protocol 1: Synthesis of 3,3-di-n-butyl-8-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

This protocol describes the synthesis of a 1,5-benzothiazepine derivative, a class of compounds investigated for anti-angiogenic and antioxidant activities. The synthesis involves the condensation of an aminothiophenol with a derivative of this compound, followed by intramolecular cyclization.

Step 1: Synthesis of 2-{[(2-amino-5-methoxyphenyl)thio]methyl}-2-n-butylhexanoic acid (6) [2]

  • In a reaction vessel, dissolve 2-amino-5-methoxythiophenol in an aqueous solution of potassium hydroxide (KOH).

  • Under a nitrogen atmosphere, add a solution of this compound (4) in tetrahydrofuran (THF) to the reaction mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry to yield 2-{[(2-amino-5-methoxyphenyl)thio]methyl}-2-n-butylhexanoic acid (6).

Step 2: Intramolecular Cyclization to 3,3-di-n-butyl-8-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (7) [2]

  • Dissolve the product from Step 1 (6) in a suitable solvent such as ethyl acetate.

  • Add triethylamine to the solution.

  • Cool the reaction mixture to 0°C.

  • Slowly add a cyclodehydrating agent, such as propylphosphonic anhydride (T3P), to the cooled solution.[2]

  • Allow the reaction to proceed at room temperature until completion, as monitored by TLC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the final compound, 3,3-di-n-butyl-8-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (7).

Protocol 2: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol is for evaluating the antioxidant potential of synthesized benzothiazepine derivatives.

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO or ethanol).

  • Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.

  • In a 96-well plate, add varying concentrations of the test compounds.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Use a standard antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), as a positive control.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Data Presentation

Table 1: Anti-Angiogenic Activity of 1,5-Benzothiazepin-4(5H)-one Derivatives

Note: The following data is qualitative, based on the inhibition of capillary proliferation in a shell-less chorioallantoic membrane (CAM) assay. The parent compound for these derivatives was synthesized using a precursor derived from this compound.[2]

CompoundSubstitution PatternAnti-Angiogenic Activity (Capillary Proliferation Inhibition)
8b N-alkylation with ethyl halideVery Good Inhibition
8d N-alkylation with propyl halideVery Good Inhibition
8e N-alkylation with butyl halideVery Good Inhibition
8f N-alkylation with pentyl halideVery Good Inhibition
8g N-alkylation with hexyl halideVery Good Inhibition

Table 2: In Vitro Anticancer Activity of Representative 1,5-Benzothiazepine Derivatives

Disclaimer: The following compounds were not explicitly synthesized using this compound in the cited literature. However, they represent the therapeutic potential of the 1,5-benzothiazepine scaffold accessible through synthetic routes involving this intermediate. The data is presented for illustrative purposes.

CompoundCancer Cell LineIC50 (µM)Reference
2c Hep G-2 (Liver Cancer)3.29 ± 0.15[3][4]
2f Hep G-2 (Liver Cancer)4.38 ± 0.11[3]
2j Hep G-2 (Liver Cancer)4.77 ± 0.21[3]
2j DU-145 (Prostate Cancer)15.42 ± 0.16[3]
Methotrexate (Standard)Hep G-2 (Liver Cancer)4.68 ± 0.17[3][4]
Methotrexate (Standard)DU-145 (Prostate Cancer)21.96 ± 0.15[3]

Visualizations

G cluster_synthesis Synthetic Workflow A This compound C Condensation A->C B 2-Amino-5-methoxythiophenol B->C D 2-{[(2-amino-5-methoxyphenyl)thio]methyl}-2-n-butylhexanoic acid C->D E Intramolecular Cyclization (T3P) D->E F 1,5-Benzothiazepine Derivative E->F

Caption: Synthetic workflow for 1,5-benzothiazepine derivatives.

G cluster_pathway Mechanism of ASBT Inhibition BileAcids_Lumen Bile Acids (Intestinal Lumen) ASBT ASBT (Apical Membrane) BileAcids_Lumen->ASBT Uptake Enterocyte Enterocyte ASBT->Enterocyte PortalVein Portal Vein to Liver Enterocyte->PortalVein Transport Inhibitor 1,2,5-Benzothiadiazepine Derivative Inhibitor->ASBT Inhibition

Caption: ASBT inhibition by 1,2,5-benzothiadiazepine derivatives.

G cluster_assay Antioxidant Assay Workflow (DPPH) A Prepare Test Compound Solutions C Mix in 96-well Plate A->C B Prepare DPPH Solution B->C D Incubate (Dark, 30 min) C->D E Measure Absorbance (517 nm) D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the DPPH antioxidant assay.

References

Application Notes and Protocols for Microwave-Assisted Reactions Involving 2-(Bromomethyl)-2-butylhexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting microwave-assisted reactions with 2-(bromomethyl)-2-butylhexanoic acid. This versatile building block, featuring a sterically hindered carboxylic acid and a reactive primary bromide, is a valuable intermediate in medicinal chemistry, particularly for the synthesis of novel therapeutic agents. Microwave irradiation offers a powerful tool to accelerate reactions, improve yields, and enhance reaction control for this sterically demanding substrate.

Introduction to Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently. This technology often leads to dramatic reductions in reaction times, from hours to minutes, and can result in higher product yields and purity compared to conventional heating methods.[1] For sterically hindered molecules like this compound, microwave heating can be particularly advantageous in overcoming the kinetic barriers associated with its reactive centers.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety of this compound can undergo various transformations, such as esterification and amidation. Due to the quaternary carbon atom at the α-position, these reactions can be sluggish under conventional heating. Microwave irradiation provides an effective means to drive these reactions to completion.

Microwave-Assisted Esterification

Esterification of the sterically hindered this compound can be significantly accelerated using microwave energy. This method is suitable for producing a variety of esters, which can be useful as intermediates or as final products with specific physicochemical properties.

Table 1: Representative Conditions for Microwave-Assisted Esterification of Sterically Hindered Carboxylic Acids

CatalystAlcoholTemperature (°C)Time (min)Yield (%)Reference
H₂SO₄ (catalytic)Methanol1205>95General protocol based on[2]
H₂SO₄ (catalytic)Ethanol12010>95General protocol based on[2]
N-Fluorobenzenesulfonimide (NFSi)Methanol12030~99[3]
None (neat)Benzyl alcohol15015HighGeneral observation from microwave chemistry

Note: Data presented are for sterically hindered carboxylic acids and serve as a guideline. Optimization for this compound may be required.

Protocol 1: Microwave-Assisted Esterification with Methanol

This protocol describes a general procedure for the synthesis of methyl 2-(bromomethyl)-2-butylhexanoate.

Materials:

  • This compound

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Microwave synthesis reactor

  • 10 mL microwave reaction vial with a stir bar

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • To a 10 mL microwave reaction vial, add this compound (1.0 mmol).

  • Add methanol (5 mL) to the vial.

  • Carefully add 2-3 drops of concentrated sulfuric acid.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 5 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing 20 mL of water.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Workflow for Microwave-Assisted Esterification

Esterification_Workflow Reagents This compound + Alcohol + Catalyst Microwave Microwave Irradiation (e.g., 120°C, 5-30 min) Reagents->Microwave Workup Aqueous Workup (Extraction & Washing) Microwave->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Ester Product Purification->Product

Caption: Workflow for the microwave-assisted esterification of this compound.

Microwave-Assisted Amidation

The formation of amides from the sterically hindered carboxylic acid can also be efficiently achieved under microwave irradiation. This is particularly useful for synthesizing libraries of compounds for drug discovery.

Table 2: Representative Conditions for Microwave-Assisted Amidation of Sterically Hindered Carboxylic Acids

AmineCatalyst/ReagentTemperature (°C)Time (min)Yield (%)Reference
BenzylamineCeric Ammonium Nitrate (CAN)160-165120High[4]
AnilineNone (neat)15010ModerateGeneral observation from microwave chemistry
MorpholineTriphenylphosphine/Iodine8015High[5]

Note: Data presented are for sterically hindered carboxylic acids and serve as a guideline. Optimization for this compound may be required.

Protocol 2: Microwave-Assisted Amidation with Benzylamine

This protocol provides a general method for the synthesis of N-benzyl-2-(bromomethyl)-2-butylhexanamide.

Materials:

  • This compound

  • Benzylamine

  • Ceric Ammonium Nitrate (CAN) (optional, as catalyst)

  • Microwave synthesis reactor

  • 10 mL microwave reaction vial with a stir bar

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a 10 mL microwave reaction vial, combine this compound (1.0 mmol) and benzylamine (1.2 mmol).

  • If using a catalyst, add a catalytic amount of Ceric Ammonium Nitrate (e.g., 2 mol%).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 160°C for 20-60 minutes with stirring. Monitor the reaction by TLC.

  • After cooling, dissolve the residue in ethyl acetate (20 mL).

  • Wash the organic solution sequentially with 1M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting amide by recrystallization or column chromatography.

Workflow for Microwave-Assisted Amidation

Amidation_Workflow Reagents This compound + Amine Microwave Microwave Irradiation (e.g., 160°C, 20-60 min) Reagents->Microwave Workup Aqueous Workup (Extraction & Washing) Microwave->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Amide Product Purification->Product

Caption: Workflow for the microwave-assisted amidation of this compound.

Reactions of the Bromomethyl Group

The primary bromide in this compound is at a neopentyl-like position, which is known to be sterically hindered and reacts slowly in Sₙ2 reactions under conventional heating.[6] Microwave irradiation can significantly accelerate these nucleophilic substitution reactions.

Microwave-Assisted Nucleophilic Substitution

A variety of nucleophiles can be introduced at the bromomethyl position, leading to a diverse range of derivatives. This is a key transformation for introducing pharmacologically relevant functional groups.

Table 3: Representative Conditions for Microwave-Assisted Nucleophilic Substitution on Sterically Hindered Primary Bromides

NucleophileSolventTemperature (°C)Time (min)Yield (%)Reference
Sodium Azide (NaN₃)Water12010-30High[7]
Potassium Thiocyanate (KSCN)Water12015-30High[7]
Primary/Secondary AminesDMF15020-40Moderate to HighGeneral protocol
Sodium Cyanide (NaCN)DMSO17010~90Based on cyanation of aryl bromides[8]

Note: Data presented are for sterically hindered primary bromides and serve as a guideline. Optimization for this compound may be required.

Protocol 3: Microwave-Assisted Azide Substitution

This protocol outlines the synthesis of 2-(azidomethyl)-2-butylhexanoic acid, a precursor to the corresponding amine.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Water or DMF

  • Microwave synthesis reactor

  • 10 mL microwave reaction vial with a stir bar

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 mmol) in water or DMF (5 mL) in a 10 mL microwave vial.

  • Add sodium azide (1.5 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 15 minutes with stirring.

  • After cooling, acidify the reaction mixture with 1M HCl to pH ~2.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the azido acid.

Workflow for Microwave-Assisted Nucleophilic Substitution

Nucleophilic_Substitution_Workflow Reagents This compound + Nucleophile Microwave Microwave Irradiation (e.g., 120-170°C, 10-40 min) Reagents->Microwave Workup Reaction Workup Microwave->Workup Purification Purification Workup->Purification Product Substituted Product Purification->Product

Caption: Workflow for microwave-assisted nucleophilic substitution on the bromomethyl group.

Application in the Synthesis of Gabapentin Analogues

This compound is a key precursor for the synthesis of analogues of Gabapentin, a widely used anticonvulsant and analgesic. The synthesis of such conformationally restricted analogues is of great interest in drug discovery.[9] The intramolecular cyclization of derivatives of this compound can lead to novel lactams, which are core structures in many bioactive molecules.

Potential Microwave-Assisted Intramolecular Cyclization (Lactam Formation)

An amide derivative of this compound can potentially undergo intramolecular nucleophilic substitution to form a γ-lactam. Microwave heating is an ideal method to promote such cyclizations, which can be slow under thermal conditions.

Logical Pathway for Lactam Formation

Lactam_Formation_Pathway Start This compound Amidation Amidation (Protocol 2) Start->Amidation Intermediate N-Substituted-2-(bromomethyl) -2-butylhexanamide Amidation->Intermediate Cyclization Intramolecular Nucleophilic Substitution (Microwave-Assisted) Intermediate->Cyclization Product γ-Lactam (Gabapentin Analog Precursor) Cyclization->Product

Caption: Synthetic pathway to γ-lactams from this compound.

Microwave-assisted synthesis of γ-lactams from related precursors has been shown to be highly efficient, often proceeding in minutes with high yields.[10][11]

Safety Considerations

Microwave-assisted reactions are carried out in sealed vessels under pressure. It is crucial to use a dedicated microwave synthesis reactor equipped with pressure and temperature sensors. Always consult the manufacturer's guidelines for the safe operation of the equipment. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

Microwave-assisted synthesis is a valuable technique for accelerating and improving the outcomes of reactions involving the sterically hindered molecule this compound. The protocols and data provided herein offer a solid foundation for researchers to explore the synthetic utility of this important building block in the rapid development of novel chemical entities. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Bromomethyl)-2-butylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield and purity of 2-(Bromomethyl)-2-butylhexanoic acid synthesis.

Synthesis Workflow Overview

The synthesis of this compound is a multi-step process that is critical for the development of various therapeutic agents, including 1,2,5-benzothiadiazepine derivatives which act as bile acid modulators.[1] A common and efficient industrial method involves a "one-pot" synthesis of an intermediate, 2-butyl-2-(hydroxymethyl)hexanenitrile, followed by a bromination and hydrolysis step.[1]

G cluster_0 Step 1: Alkylation (One-Pot) cluster_1 Step 2: Bromination & Hydrolysis start Cyanoacetate Derivative (e.g., Ethyl Cyanoacetate) step1 Reaction with Halobutane (under basic conditions) start->step1 Sodium Alkoxide, Halobutane step2 Reduction of Cyano & Ester Groups step1->step2 Reducing Agent (e.g., LiBH4/NaBH4) intermediate1 2-butyl-2-(hydroxymethyl)hexanenitrile step2->intermediate1 intermediate1_ref 2-butyl-2-(hydroxymethyl)hexanenitrile step3 Reaction with HBr & H2SO4 intermediate1_ref->step3 Heat (130-135°C) product This compound step3->product

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocols

A proven method for achieving high yields involves a one-pot synthesis of the key nitrile intermediate followed by bromination and hydrolysis.[1]

Protocol: Synthesis via Nitrile Intermediate

This protocol is adapted from a high-yield industrial method.[1]

  • Intermediate Synthesis (One-Pot):

    • A cyanoacetate derivative (e.g., ethyl cyanoacetate) is reacted with a halobutane (e.g., chlorobutane) in the presence of a sodium alkoxide (e.g., sodium ethoxide) to form ethyl 2-butyl-2-cyanohexanoate.[1]

    • Without purification, this intermediate is then reduced using a suitable reducing agent (e.g., lithium borohydride with a catalytic amount of sodium borohydride) to yield 2-butyl-2-(hydroxymethyl)hexanenitrile.[1]

  • Bromination and Hydrolysis:

    • In a three-necked flask, add 1050g of 2-butyl-2-(hydroxymethyl)hexanenitrile and 7.0L of 40% aqueous hydrobromic acid (HBr).

    • While stirring, slowly add 1.4L of concentrated sulfuric acid (H₂SO₄).

    • Heat the mixture to 130-135°C and maintain for 12 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

    • Cool the reaction mixture to 10-35°C.

    • Add 5L of Dichloromethane (DCM) and 200g of activated carbon. Stir for 30 minutes.

    • Filter the mixture. Adjust the pH of the filtrate to 3-5 using a saturated sodium carbonate (Na₂CO₃) solution.

    • Separate the organic phase, wash it with water, and then with a saturated brine solution.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Concentrate the solution to obtain a reddish-brown oil.

  • Purification:

    • Recrystallize the crude oil from petroleum ether to obtain the final product as a white solid.[1]

Data Summary: Optimized Protocol
ParameterValueReference
Starting Intermediate 2-butyl-2-(hydroxymethyl)hexanenitrile[1]
Reagents 40% aq. HBr, conc. H₂SO₄[1]
Reaction Temperature 130-135 °C[1]
Reaction Time 12 hours (or until completion by TLC)[1]
Purification Method Recrystallization from petroleum ether[1]
Reported Yield 76.8%[1]
Reported Purity 99.5%[1]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Final Yield 1. Incomplete Reaction: Insufficient heating time or temperature. 2. Side Reactions: Overheating or presence of impurities. 3. Purification Loss: Product lost during workup or recrystallization.1. Monitor with TLC: Ensure the reaction has gone to completion before workup.[1] Consider extending reaction time if necessary. 2. Temperature Control: Strictly maintain the reaction temperature between 130-135°C.[1] Ensure starting materials are pure. 3. Optimize Recrystallization: Use a minimal amount of hot solvent and cool slowly to maximize crystal formation.
Product is an Oil or Gummy Solid 1. Presence of Impurities: Unreacted starting materials or side products can inhibit crystallization. 2. Residual Solvent: Incomplete removal of DCM or other solvents.1. Re-purify: Consider an additional wash of the organic layer or repeat the recrystallization. Column chromatography can be used but is less ideal for large-scale production.[1] 2. Thorough Drying: Ensure the product is dried under vacuum to remove all residual solvents before attempting recrystallization.
Reaction Stalls (TLC shows no change) 1. Insufficient Acid Concentration: Degradation or incorrect concentration of HBr or H₂SO₄. 2. Low Temperature: The reaction temperature has dropped below the required threshold.1. Use Fresh Reagents: Ensure the hydrobromic and sulfuric acids are of the correct concentration and have not degraded. 2. Verify Temperature: Check the calibration of your thermometer and ensure consistent heating of the reaction vessel.
Formation of Dark-Colored Byproducts Decomposition: High reaction temperatures can lead to the decomposition of organic materials.Strict Temperature Control: Avoid exceeding the recommended 135°C reaction temperature. The use of activated carbon during workup helps remove colored impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic pathway for this compound? A1: A common and effective route begins with a malonic ester or cyanoacetate derivative, which is alkylated twice with a butyl group.[1][2] The resulting intermediate is then reduced to form 2-butyl-2-(hydroxymethyl)hexanoic acid or its nitrile equivalent.[1][2] The final step is the bromination of the hydroxymethyl group, often using hydrobromic acid.[1][2]

Q2: How can side reactions be minimized during this synthesis? A2: Side reactions are a key challenge. Key strategies include:

  • Protecting Groups: In some synthetic routes, temporarily protecting the carboxylic acid moiety can prevent undesired nucleophilic attack.[2]

  • Temperature Control: For many steps, especially those involving alkylation, low temperatures (e.g., -20°C) can reduce the displacement of the bromide by competing nucleophiles.[2] However, for the final bromination/hydrolysis step, a high temperature (130-135°C) is required for the reaction to proceed.[1]

  • Anhydrous Conditions: Using molecular sieves to scavenge trace amounts of water can minimize hydrolysis where it is not desired.[2]

G cluster_desired Desired Reaction cluster_side Potential Side Reactions main 2-butyl-2-(hydroxymethyl)hexanoic acid (Precursor) product This compound main->product HBr / H2SO4 (Optimal Conditions) side1 Esterification (if alcohol is present) main->side1 Acid Catalyst, Residual Alcohol side2 Decomposition Products (Excessive Heat) main->side2 Temp > 140°C

Caption: Desired reaction pathway versus potential side reactions.

Q3: What is the most effective method for purifying the final product? A3: Recrystallization using petroleum ether is a documented and effective method for obtaining the product as a white solid with high purity ( >99%).[1] This method is advantageous for its simplicity and scalability, avoiding the need for column chromatography.[1]

Q4: Why is a "one-pot" method advantageous for the intermediate synthesis? A4: A "one-pot" method, where sequential reactions are performed in the same vessel without isolating intermediates, offers several advantages. It shortens the overall reaction time, reduces solvent waste, and can increase overall yield by minimizing material loss during transfer and purification steps.[1] This makes the process more cost-effective and suitable for industrial-scale production.[1]

References

Technical Support Center: Synthesis of 2-(Bromomethyl)-2-butylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Bromomethyl)-2-butylhexanoic acid. Our focus is on minimizing common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: A primary synthetic route involves the bromination and hydrolysis of a precursor molecule, 2-butyl-2-(hydroxymethyl)hexanenitrile. This method avoids the classic Hell-Volhard-Zelinsky (HVZ) reaction, as the target molecule lacks alpha-hydrogens. The process typically involves reacting the precursor with hydrobromic acid (HBr) and a catalyst like concentrated sulfuric acid, followed by purification.[1] An alternative conceptual approach is a malonic ester synthesis, which allows for the sequential addition of the necessary alkyl groups.[2]

Q2: I am experiencing low yields. What are the potential causes and solutions?

A2: Low yields can stem from several factors. Incomplete reaction is a common issue. Ensure that the reaction temperature and time are sufficient for the conversion. For the synthesis starting from 2-butyl-2-(hydroxymethyl)hexanenitrile, a reaction temperature of 130-135°C for 12 hours has been reported to be effective.[1] Another cause could be side reactions, such as undesired nucleophilic attack on the carboxylic acid group.[2] To mitigate this, consider using a protecting group for the carboxylic acid moiety. Additionally, procedural losses during workup and purification can reduce yield. Careful extraction and recrystallization are crucial. A "one-pot" synthesis method, where sequential reactions are performed in the same vessel, has been shown to improve overall yield.[1]

Q3: What is the purpose of using a protecting group for the carboxylic acid?

A3: The carboxylic acid functional group can act as a nucleophile, leading to undesired side reactions. By temporarily converting the carboxylic acid to an ester (e.g., a methyl ester), its nucleophilicity is blocked.[2] This strategy prevents the molecule from reacting with itself or other electrophiles in the reaction mixture, thereby directing the reaction to the desired pathway and minimizing byproduct formation. The protecting group can be removed in a subsequent step to regenerate the carboxylic acid.

Q4: How can I minimize the formation of impurities during the bromination step?

A4: Minimizing impurities requires careful control of reaction conditions.

  • Temperature Control: Performing alkylation or bromination steps at low temperatures (e.g., -20°C) can reduce the rate of competing side reactions, such as displacement of the bromide by other nucleophiles.[2]

  • Anhydrous Conditions: Trace amounts of water can lead to hydrolysis of intermediates or the final product. The addition of molecular sieves can help scavenge residual water, ensuring an anhydrous environment.[2]

  • Reagent Purity: Use high-purity starting materials and reagents to avoid introducing contaminants that could lead to side reactions.

Q5: What is the recommended method for purifying the final product?

A5: Recrystallization is an effective method for purifying this compound.[1] Petroleum ether has been successfully used as a solvent for recrystallization, yielding a white solid with high purity (99.5%).[1] The choice of solvent is critical and should be optimized to ensure high recovery of the purified product while leaving impurities dissolved in the mother liquor.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue Potential Cause Recommended Solution
Reaction Fails to Reach Completion Insufficient reaction time or temperature.Monitor the reaction using Thin-Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction duration or slightly increasing the temperature. For the HBr/H₂SO₄ method, a temperature of 130-135°C for 12 hours is a good starting point.[1]
Product is an Oily Residue Instead of a Solid Presence of impurities or residual solvent.Ensure all solvents from the workup are thoroughly removed under reduced pressure. If the product remains oily, it likely contains impurities. Attempt purification via column chromatography before proceeding to recrystallization.
Formation of Multiple Products (Observed by TLC/NMR) Undesired side reactions.Review your reaction setup. Ensure anhydrous conditions by using oven-dried glassware and adding molecular sieves.[2] If not already doing so, consider using a protecting group for the carboxylic acid. Lowering the reaction temperature may also improve selectivity.[2]
Low Purity After Recrystallization Inappropriate recrystallization solvent or technique.The chosen solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures. Ensure the solution is fully saturated before cooling slowly to allow for proper crystal formation. A second recrystallization may be necessary.

Experimental Protocols & Data

Synthesis via Bromination of a Hydroxymethyl Precursor[1]

This protocol outlines the synthesis of this compound from 2-butyl-2-(hydroxymethyl)hexanenitrile.

Reagents and Conditions:

Reagent/ParameterQuantity/Value
2-butyl-2-(hydroxymethyl)hexanenitrile1050 g
Hydrobromic Acid (40% aq. solution)7.0 L
Concentrated Sulfuric Acid1.4 L
Reaction Temperature130 - 135 °C
Reaction Time12 hours
Dichloromethane (DCM) for workup5 L
Recrystallization SolventPetroleum Ether
Reported Yield 76.8%
Reported Purity (Post-Recrystallization) 99.5%

Procedure:

  • Combine 1050 g of 2-butyl-2-(hydroxymethyl)hexanenitrile and 7.0 L of 40% aqueous hydrobromic acid in a 10 L three-necked flask.

  • Stir the mixture and slowly add 1.4 L of concentrated sulfuric acid.

  • Heat the reaction mixture to 130-135°C and maintain for 12 hours.

  • Monitor the reaction completion using TLC.

  • Once complete, cool the mixture to 10-35°C.

  • Add 5 L of Dichloromethane (DCM) and 200 g of activated carbon. Stir for 30 minutes.

  • Filter the mixture. Adjust the pH of the filtrate to 3-5 using saturated sodium carbonate (Na₂CO₃) solution.

  • Separate the organic phase, wash with water, and then with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate to obtain a reddish-brown oil.

  • Recrystallize the oil from petroleum ether to yield this compound as a white solid.

Visual Guides

Experimental Workflow Diagram

G cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A 1. Combine Precursor & HBr B 2. Add H2SO4 Slowly A->B C 3. Heat (130-135°C, 12h) B->C D 4. Cool & Add DCM C->D E 5. Filter & Adjust pH D->E F 6. Extract & Wash E->F G 7. Dry & Concentrate F->G H 8. Recrystallize (Petroleum Ether) G->H I Final Product: White Solid H->I

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G Start Low Yield or Purity Issue? IncompleteRxn Is reaction incomplete (TLC shows starting material)? Start->IncompleteRxn Analysis MultipleSpots Multiple spots on TLC? IncompleteRxn->MultipleSpots No Sol_TimeTemp Increase reaction time/temperature. IncompleteRxn->Sol_TimeTemp Yes OilyProduct Product is an oil, not a solid? MultipleSpots->OilyProduct No Sol_Conditions Check for moisture. Lower temperature. Use protecting group. MultipleSpots->Sol_Conditions Yes Sol_Purify Improve purification. Try column chromatography before recrystallization. OilyProduct->Sol_Purify Yes Sol_Recrystal Optimize recrystallization solvent and technique. OilyProduct->Sol_Recrystal No, but impure

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Overcoming Steric Hindrance in Nucleophilic Substitution of 2-(Bromomethyl)-2-butylhexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with nucleophilic substitution reactions involving the sterically hindered substrate, 2-(Bromomethyl)-2-butylhexanoic acid.

Troubleshooting Guides

Issue 1: Slow or No Reaction Under Standard SN2 Conditions

Symptoms:

  • Low to no conversion of the starting material, this compound, to the desired product.

  • Reaction requires prolonged heating at high temperatures with minimal product formation.

Root Cause: The substrate, this compound, is a neopentyl-like primary halide. The bulky butyl and hexanoic acid groups attached to the quaternary α-carbon create significant steric hindrance, which severely impedes the backside attack required for an SN2 mechanism.

Troubleshooting Workflow:

troubleshooting_workflow start Start: Slow/No S_N2 Reaction check_conditions Review Reaction Conditions start->check_conditions option1 Option 1: Optimize S_N2 Conditions (For less hindered nucleophiles) check_conditions->option1 Is nucleophile small and unhindered? option2 Option 2: Promote S_N1 Pathway check_conditions->option2 Is carbocation rearrangement acceptable or desired? option3 Option 3: Alternative Catalytic Method check_conditions->option3 Are standard methods failing? Need mild conditions? protocol1 Follow Protocol 1: Enhanced S_N2 Conditions option1->protocol1 protocol2 Follow Protocol 2: S_N1 with Silver Salt Assistance option2->protocol2 protocol3 Follow Protocol 3: Copper-Catalyzed Etherification option3->protocol3 analyze Analyze Results protocol1->analyze protocol2->analyze protocol3->analyze end End: Successful Substitution analyze->end

Caption: Troubleshooting workflow for slow SN2 reactions.

Recommended Solutions & Comparative Data:

StrategyNucleophile/ReagentSolventTemperature (°C)Expected Outcome & Key ConsiderationsRelative Rate (vs. Ethyl Bromide)
Optimized SN2 Strong, unhindered nucleophile (e.g., NaN3, NaCN)Polar Aprotic (e.g., DMSO, DMF)80-120Very slow reaction expected. May require extended reaction times. Suitable for small, potent nucleophiles.~1 x 10-5
SN1 Promotion Weak nucleophile (e.g., EtOH, H2O) with AgNO3Polar Protic (e.g., Ethanol)50-80Reaction proceeds via an SN1 mechanism. High risk of carbocation rearrangement leading to a tertiary ether/alcohol. Silver salt assists in leaving group departure.[1][2][3]Variable, depends on rearrangement rate
Copper-Catalyzed Etherification Alcohol (Primary, Secondary, or Phenol) / CuBr·SMe2, PCy3, K3PO4DCM or DCM/HFIPRoom TemperatureHigh yields of ether products under mild conditions. Tolerates steric hindrance on both the electrophile and the alcohol.[4][5]Not directly comparable, but highly effective

Experimental Protocols

Protocol 1: Attempted SN2 Substitution with Azide

This protocol is designed to maximize the potential for an SN2 reaction, though success may be limited due to steric hindrance.

  • Materials: this compound, Sodium azide (NaN3), Dimethyl sulfoxide (DMSO), Diethyl ether, Saturated aqueous sodium bicarbonate, Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate.

  • Procedure: a. In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in DMSO. b. Add sodium azide (1.5 eq) to the solution. c. Heat the reaction mixture to 100 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or LC-MS. d. After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x). e. Wash the combined organic layers with saturated aqueous sodium bicarbonate (2x) and brine (1x). f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography.

Protocol 2: SN1 Substitution with Ethanol and Silver Nitrate

This protocol promotes an SN1 pathway, which may lead to rearranged products.

  • Materials: this compound, Silver nitrate (AgNO3), Ethanol, Diethyl ether, Deionized water, Anhydrous sodium sulfate.

  • Procedure: a. Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask protected from light. b. In a separate flask, dissolve silver nitrate (1.1 eq) in a minimal amount of ethanol. c. Add the silver nitrate solution to the substrate solution at room temperature with stirring. d. A precipitate of silver bromide should form. Stir the reaction for 12-24 hours. e. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. f. Once the reaction is complete, filter the mixture to remove the silver bromide precipitate. g. Remove the ethanol under reduced pressure. h. Dissolve the residue in diethyl ether and wash with deionized water (2x). i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which will likely be the rearranged tertiary ether.

Protocol 3: Copper-Catalyzed Ether Synthesis

This protocol is a modern, effective method for forming ethers from sterically hindered α-bromo acids.[4][5]

  • Materials: this compound, Alcohol (e.g., isopropanol, 3.0 eq), Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe2, 7.5 mol%), Tricyclohexylphosphine (PCy3, 10 mol%), Potassium phosphate (K3PO4, 1.2 eq), Dichloromethane (DCM), Hexafluoroisopropanol (HFIP).

  • Procedure: a. To an oven-dried vial, add this compound (1.0 eq), potassium phosphate (1.2 eq), CuBr·SMe2 (7.5 mol%), and PCy3 (10 mol%). b. Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon). c. Add the alcohol (3.0 eq) followed by a mixed solvent of DCM and HFIP (1:1 ratio). d. Stir the reaction mixture at room temperature for 16 hours. e. Monitor the reaction by TLC or LC-MS. f. Upon completion, dilute the reaction with DCM and filter through a pad of celite. g. Concentrate the filtrate and purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is the SN2 reaction of this compound so slow?

A1: The carbon atom attached to the bromine is a primary carbon, which would normally favor an SN2 reaction. However, the adjacent quaternary carbon is substituted with two bulky alkyl groups (a butyl group and the rest of the hexanoic acid chain). These groups create severe steric hindrance, effectively blocking the nucleophile from accessing the electrophilic carbon from the backside, which is a requirement for the SN2 mechanism. This is a classic example of a neopentyl-like substrate, which is notoriously unreactive in SN2 reactions.

Q2: What happens if I try to force the reaction under SN1 conditions?

A2: Forcing an SN1 reaction, for example by using a polar protic solvent and a silver salt to assist in the departure of the bromide, will likely lead to a carbocation rearrangement. The initially formed primary carbocation is highly unstable and will readily undergo a 1,2-alkyl shift (specifically, one of the butyl or hexanoic acid chains will migrate) to form a more stable tertiary carbocation. The nucleophile will then attack this rearranged carbocation, leading to a product with a different carbon skeleton than the starting material.

sn1_rearrangement substrate This compound primary_carbocation Primary Carbocation (Unstable) substrate->primary_carbocation -Br- rearrangement 1,2-Alkyl Shift primary_carbocation->rearrangement tertiary_carbocation Tertiary Carbocation (Stable) rearrangement->tertiary_carbocation product Rearranged Product tertiary_carbocation->product + Nucleophile

Caption: SN1 pathway with carbocation rearrangement.

Q3: Are there any other leaving groups that might work better?

A3: Yes, converting the bromide to a better leaving group, such as a tosylate (-OTs) or a triflate (-OTf), can increase the reaction rate. However, for an SN2 reaction, this will likely not be sufficient to overcome the severe steric hindrance. For an SN1 reaction, a better leaving group will facilitate the formation of the initial primary carbocation, but the subsequent rearrangement is still highly probable.

Q4: How does the copper-catalyzed method overcome the steric hindrance?

A4: The copper-catalyzed reaction is believed to proceed through a different mechanism that does not involve a direct backside attack or the formation of a free carbocation. The proposed mechanism involves oxidative addition of the copper(I) catalyst to the carbon-bromine bond. This is followed by coordination of the alcohol and reductive elimination to form the ether product. This pathway is less sensitive to steric bulk around the reaction center.[4]

Q5: Can I use the Williamson ether synthesis for this substrate?

A5: The Williamson ether synthesis is an SN2 reaction between an alkoxide and an alkyl halide. Due to the high steric hindrance of this compound, it is a very poor substrate for this reaction. If you use a strong base to form an alkoxide from your desired alcohol, elimination reactions may also become a competing side reaction, although in this specific substrate, there are no β-hydrogens for a standard E2 elimination. The copper-catalyzed method is a much more reliable alternative for synthesizing ethers from this substrate.

References

optimizing reaction temperature for 2-(Bromomethyl)-2-butylhexanoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(bromomethyl)-2-butylhexanoic acid, with a focus on optimizing the reaction temperature.

Troubleshooting Guide: Optimizing Reaction Temperature

This guide addresses specific issues that may arise during the synthesis, particularly concerning the reaction temperature for the bromination/hydrolysis step.

Issue Potential Cause Recommended Action
Low or No Product Yield Reaction temperature is too low: The activation energy for the bromination and hydrolysis is not being met, leading to a slow or stalled reaction.Gradually increase the reaction temperature in increments of 5-10°C, monitoring the reaction progress by TLC or other appropriate analytical methods. A reported successful temperature range is 130-135°C[1].
Insufficient reaction time: Even at the optimal temperature, the reaction may not have had enough time to proceed to completion.Extend the reaction time. A reported successful reaction time is 12 hours at 130-135°C[1].
Formation of Impurities/Side Products Reaction temperature is too high: Elevated temperatures can lead to the formation of undesired byproducts, such as β-unsaturated carboxylic acids, through the elimination of hydrogen bromide[2][3].Reduce the reaction temperature. If you are operating above 135°C, consider lowering it to the 130-135°C range. The use of a well-calibrated thermometer and a stable heating source is crucial.
Presence of water or other nucleophiles: Trace amounts of water can lead to hydrolysis of intermediates at elevated temperatures.Ensure all reagents and solvents are appropriately dried before use. The addition of molecular sieves can help to scavenge trace water[4].
Incomplete Reaction Poor heat transfer: In larger scale reactions, inefficient stirring or inadequate heating can result in temperature gradients within the reaction mixture.Ensure vigorous stirring and uniform heating of the reaction vessel. For larger batches, consider using a mechanical stirrer and an oil bath for consistent temperature control.
Reagent Degradation Excessive heat: Some reagents may be sensitive to prolonged exposure to high temperatures.While the target reaction requires elevated temperatures, avoid unnecessarily prolonged heating. Once the reaction is complete as determined by monitoring, proceed with the work-up promptly.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for the synthesis of this compound?

A1: Based on documented procedures, a reaction temperature of 130-135°C is recommended for the bromination and hydrolysis of 2-butyl-2-(hydroxymethyl)hexanenitrile to yield this compound[1].

Q2: How does temperature affect the rate of reaction?

A2: Generally, increasing the reaction temperature will increase the rate of reaction. However, for this specific synthesis, excessively high temperatures can lead to the formation of impurities and a lower overall yield of the desired product[2][3]. It is crucial to find a balance that promotes a reasonable reaction rate without significant side product formation.

Q3: What are the potential side reactions at elevated temperatures?

A3: A potential side reaction at very high temperatures is the elimination of hydrogen halide from the product, which would result in the formation of β-unsaturated carboxylic acids[2][3].

Q4: Can the reaction be performed at a lower temperature?

A4: While it may be possible to run the reaction at a lower temperature, this will likely require a significantly longer reaction time to achieve a comparable yield. The reaction may not proceed to completion if the temperature is too low.

Q5: How can I monitor the progress of the reaction to optimize the temperature?

A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of the starting material and the formation of the product[1]. By taking aliquots of the reaction mixture at different time points and temperatures, you can determine the optimal conditions for your specific setup.

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound, adapted from a patented procedure[1].

Synthesis of this compound from 2-butyl-2-(hydroxymethyl)hexanenitrile

  • Reaction Setup: In a 10L three-necked flask equipped with a mechanical stirrer, add 1050g of 2-butyl-2-(hydroxymethyl)hexanenitrile and 7.0L of a 40% aqueous hydrobromic acid solution.

  • Addition of Sulfuric Acid: While stirring, slowly add 1.4L of concentrated sulfuric acid to the mixture.

  • Reaction: Heat the reaction mixture to a temperature of 130-135°C and maintain this temperature for 12 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to 10-35°C.

    • Add 5L of dichloromethane (DCM) and 200g of activated carbon.

    • Stir the mixture for 30 minutes.

    • Filter the mixture.

    • To the filtrate, add 300mL of saturated sodium carbonate solution to adjust the pH to 3-5.

    • Separate the organic phase and wash it with water, followed by a wash with saturated brine.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the dried organic phase to obtain a reddish-brown oil.

    • Recrystallize the oil from petroleum ether to yield a white solid of this compound.

Experimental Workflow for Temperature Optimization

G cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_analysis Analysis & Adjustment cluster_completion Completion start Combine Starting Materials: 2-butyl-2-(hydroxymethyl)hexanenitrile, HBr, and H2SO4 temp_set Set Initial Reaction Temperature (e.g., 125°C) start->temp_set reaction Run Reaction for a Set Time (e.g., 2 hours) temp_set->reaction monitoring Monitor Progress (TLC) reaction->monitoring decision Reaction Complete? monitoring->decision decision->reaction  No yield_analysis Analyze Yield and Purity decision->yield_analysis  Yes temp_adjust Adjust Temperature yield_analysis->temp_adjust temp_adjust->temp_set Iterate with new temperature optimal_temp Optimal Temperature Identified temp_adjust->optimal_temp If yield/purity is satisfactory full_reaction Run Full-Scale Reaction at Optimal Temperature optimal_temp->full_reaction workup Work-up and Purification full_reaction->workup final_product Final Product: This compound workup->final_product

Caption: Workflow for optimizing reaction temperature.

References

common impurities in 2-(Bromomethyl)-2-butylhexanoic acid and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-2-butylhexanoic acid. The information provided is intended to help identify and resolve common issues related to impurities and their removal during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetically produced this compound?

A1: Based on common synthetic routes, the most prevalent impurities are typically related to starting materials, intermediates, and side-products from the reaction and work-up processes. These can be categorized as follows:

  • Unreacted Starting Material: The precursor compound, 2-butyl-2-(hydroxymethyl)hexanenitrile, may be present if the initial reaction stage is incomplete.

  • Intermediates and Related Byproducts: The most common impurity of this type is 2-butyl-2-(hydroxymethyl)hexanoic acid. This can result from incomplete bromination of the hydroxymethyl group or hydrolysis of the final product.

  • Residual Solvents: Solvents used during the synthesis and purification, such as dichloromethane (DCM) and petroleum ether, may remain in the final product.

  • Inorganic Salts: Salts like sodium sulfate or sodium carbonate, often used in the work-up and neutralization steps, can be present if not adequately removed.[1]

Q2: My final product shows a lower melting point and a broad peak in the NMR spectrum. What could be the cause?

A2: A depressed and broad melting point, along with broadened peaks in an NMR spectrum, are classic indicators of impurities. The presence of residual solvents or unreacted starting materials can lead to these observations. Specifically, the presence of the hydroxyl-containing intermediate, 2-butyl-2-(hydroxymethyl)hexanoic acid, can lead to peak broadening, especially for the protons near the carboxylic acid and bromomethyl groups.

Q3: How can I effectively remove these common impurities from my sample of this compound?

A3: A highly effective and commonly cited method for purifying this compound is recrystallization.[1] Specifically, recrystallization from petroleum ether has been shown to yield a product with high purity (e.g., 99.5%).[1] For removal of inorganic salts, washing the organic phase with water and brine during the work-up is a critical step.[1]

Q4: Are there any recommended analytical methods for detecting and quantifying impurities in this compound?

A4: Yes, several analytical techniques are suitable for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is well-suited for separating and quantifying the starting materials, the final product, and non-volatile impurities. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a pH-adjusted aqueous buffer is a common choice. UV detection at a low wavelength (e.g., 210 nm) is typically effective for detecting the carboxylic acid functionality.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities, such as residual solvents. The analysis of the carboxylic acid itself by GC may require derivatization to increase its volatility.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and getting a qualitative assessment of the purity of the product.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction; loss of product during work-up or recrystallization.Monitor the reaction by TLC or HPLC to ensure completion. Optimize recrystallization by using a minimal amount of hot solvent and ensuring slow cooling.
Oily Product Instead of Solid High concentration of impurities, particularly residual solvents.Ensure the product is thoroughly dried under vacuum. If the product remains oily, consider purification by column chromatography before recrystallization.
Product Purity Decreases Over Time Hydrolysis of the bromomethyl group to a hydroxymethyl group.Store the purified this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperature to minimize degradation.
Inconsistent HPLC Retention Times Improper pH of the mobile phase.The carboxylic acid's protonation state can affect its retention time. Ensure the mobile phase is buffered to a consistent pH, preferably well below the pKa of the carboxylic acid, for reproducible results.

Experimental Protocols

Purification by Recrystallization

This protocol is based on the successful purification of this compound to high purity.[1]

  • Dissolution: Transfer the crude this compound to a clean Erlenmeyer flask. Heat petroleum ether in a separate flask to its boiling point. Add the minimum amount of hot petroleum ether to the crude product with swirling until it is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the white, solid crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Purity Analysis by HPLC

The following provides a general methodology for developing an HPLC method for purity analysis.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid or a phosphate buffer at pH 2.5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the this compound in the mobile phase or a suitable solvent like acetonitrile.

Visual Guides

Synthetic Pathway and Origin of Impurities start 2-Butyl-2-(hydroxymethyl)hexanenitrile reagents HBr, H2SO4 start->reagents impurity1 Unreacted Starting Material start->impurity1 product Crude this compound reagents->product impurity2 2-Butyl-2-(hydroxymethyl)hexanoic acid product->impurity2 Incomplete Bromination / Hydrolysis

Caption: Synthetic pathway showing the formation of common impurities.

Purification and Analysis Workflow crude_product Crude Product workup Work-up (Wash with Na2CO3, H2O, Brine) crude_product->workup recrystallization Recrystallization (Petroleum Ether) workup->recrystallization impurity_removal1 Removal of Inorganic Salts workup->impurity_removal1 pure_product Pure this compound (>99.5%) recrystallization->pure_product impurity_removal2 Removal of Organic Impurities recrystallization->impurity_removal2 analysis Purity Analysis (HPLC, GC-MS, NMR) pure_product->analysis

Caption: Workflow for the purification and analysis of the final product.

References

troubleshooting guide for the one-pot synthesis of 2-(Bromomethyl)-2-butylhexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the one-pot synthesis of 2-(Bromomethyl)-2-butylhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the one-pot synthesis of this compound?

A1: The one-pot synthesis streamlines the production of this compound by performing multiple reaction steps in a single reactor without isolating intermediates. A common route starts with ethyl cyanoacetate, which undergoes sequential alkylation with bromobutane, reduction of the cyano and ester groups, followed by bromination of the resulting primary alcohol and hydrolysis of the nitrile to the carboxylic acid. This method is efficient and suitable for larger-scale production.[1]

Q2: What are the key intermediates in this one-pot synthesis?

A2: Key intermediates include an alkylated ethyl cyanoacetate derivative, which is then reduced to form 2-butyl-2-(hydroxymethyl)hexanenitrile. This intermediate is subsequently converted to the final product.[1] An alternative precursor is 2-butyl-2-(hydroxymethyl)hexanoic acid, which can be directly brominated.

Q3: What are the typical yields and purity for this synthesis?

A3: With the described one-pot method, a yield of 76.8% and a purity of 99.5% (after recrystallization) have been reported.[1]

Q4: What purification methods are recommended for the final product?

A4: Recrystallization from a solvent like petroleum ether is an effective method to obtain the high-purity, solid this compound.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Overall Yield 1. Incomplete Alkylation: The initial alkylation of the starting material may be inefficient. 2. Side Reactions during Reduction: The reducing agent might be too harsh or not selective, leading to undesired byproducts. 3. Incomplete Bromination: The conversion of the intermediate alcohol to the bromide may not have gone to completion. 4. Loss during Workup/Purification: Significant product loss can occur during extraction and recrystallization steps.1. Ensure anhydrous conditions and the use of a suitable strong base (e.g., sodium ethoxide) for the alkylation step. Consider extending the reaction time or slightly increasing the temperature. 2. Use a milder reducing agent if possible, or carefully control the reaction temperature and stoichiometry of the reducing agent. 3. Ensure the brominating agent (e.g., HBr/H₂SO₄) is in sufficient excess and that the reaction is heated for an adequate duration as specified in the protocol.[1] 4. Optimize the extraction procedure by using the appropriate solvent and number of extractions. For recrystallization, carefully select the solvent system and control the cooling rate to maximize crystal formation and recovery.
Presence of Impurities in the Final Product 1. Unreacted Starting Material or Intermediates: The reaction may not have gone to completion. 2. Formation of Dialkylated Byproducts: In syntheses starting from malonic ester-type compounds, dialkylation can be a competing reaction. 3. Formation of Elimination Products: During bromination, elimination to form an alkene can occur, especially at high temperatures. 4. Hydrolysis Byproducts: Incomplete hydrolysis of the nitrile or ester can leave amide or ester impurities.1. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding more reagent or extending the reaction time.[1] 2. Use a stoichiometric amount of the alkylating agent and control the reaction temperature to minimize over-alkylation. 3. Maintain the recommended reaction temperature during the bromination step to avoid elimination side reactions. 4. Ensure that the hydrolysis conditions (e.g., strong acid and sufficient heating time) are adequate for complete conversion to the carboxylic acid.[2][3][4]
Reaction Stalls or Proceeds Very Slowly 1. Insufficient Base/Acid: The catalyst or reagent concentration may be too low. 2. Low Reaction Temperature: The temperature may not be high enough to overcome the activation energy. 3. Presence of Water: Moisture can interfere with the alkylation and reduction steps.1. Check the concentration and amount of the base used for alkylation and the acid for hydrolysis and bromination. 2. Ensure the reaction mixture is heated to the temperature specified in the protocol (e.g., 130-135 °C for the bromination/hydrolysis step).[1] 3. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is an Oil Instead of a Solid 1. Presence of Impurities: Impurities can lower the melting point of the final product, causing it to be an oil or a low-melting solid. 2. Residual Solvent: Trapped solvent from the workup can prevent crystallization.1. Purify the product thoroughly, for example, by column chromatography followed by recrystallization.[1] 2. Ensure the product is completely dry by using a high-vacuum line or a vacuum oven at a gentle temperature.

Experimental Protocol: One-Pot Synthesis from 2-butyl-2-(hydroxymethyl)hexanenitrile

This protocol is adapted from a patented method for the synthesis of this compound.[1]

Materials:

  • 2-butyl-2-(hydroxymethyl)hexanenitrile

  • Hydrobromic acid (HBr, 40% aqueous solution)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Activated carbon

  • Saturated sodium carbonate solution (Na₂CO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • 10L three-necked flask

  • Stirrer

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • To a 10L three-necked flask, add 1050 g of 2-butyl-2-(hydroxymethyl)hexanenitrile and 7.0 L of 40% aqueous hydrobromic acid.

  • Begin stirring the mixture and slowly add 1.4 L of concentrated sulfuric acid.

  • After the addition is complete, heat the reaction mixture to 130-135 °C for 12 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 10-35 °C.

  • Add 5 L of dichloromethane (DCM) and 200 g of activated carbon to the flask and stir for 30 minutes.

  • Filter the mixture.

  • Transfer the filtrate to a separatory funnel and adjust the pH to 3-5 by adding saturated sodium carbonate solution.

  • Separate the organic layer and wash it with water, followed by a wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the dried organic phase under reduced pressure to yield a reddish-brown oil.

  • Recrystallize the oil from petroleum ether to obtain the final product as a white solid.

Quantitative Data Summary

ParameterValueReference
Starting Material2-butyl-2-(hydroxymethyl)hexanenitrile[1]
ReagentsHBr (40% aq.), H₂SO₄ (conc.)[1]
Reaction Temperature130-135 °C[1]
Reaction Time12 hours[1]
Yield76.8%[1]
Purity (after recrystallization)99.5%[1]
Final Product AppearanceWhite solid[1]

Experimental Workflow

OnePotSynthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Start: 2-butyl-2-(hydroxymethyl)hexanenitrile reagents Add HBr and H₂SO₄ start->reagents 1. heat Heat to 130-135°C for 12h reagents->heat 2. monitor Monitor with TLC heat->monitor 3. cool Cool to 10-35°C monitor->cool 4. extract Add DCM, Activated Carbon, Filter cool->extract 5. wash Wash with Na₂CO₃, H₂O, Brine extract->wash 6. dry Dry over Na₂SO₄ wash->dry 7. concentrate Concentrate dry->concentrate 8. recrystallize Recrystallize from Petroleum Ether concentrate->recrystallize 9. end_product This compound recrystallize->end_product 10.

Caption: Workflow for the one-pot synthesis of this compound.

References

scale-up challenges in the production of 2-(Bromomethyl)-2-butylhexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(Bromomethyl)-2-butylhexanoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the production of this compound, particularly during scale-up from laboratory to pilot plant or industrial production.

Problem ID Issue Potential Cause(s) Recommended Action(s) Expected Outcome
TR-01 Low overall yield (<70%)Incomplete initial alkylation: Insufficient base or reaction time.- Ensure a slight excess of sodium alkoxide is used. - Monitor reaction progress by TLC or GC until starting material is consumed.Increased conversion to the dialkylated intermediate.
Side reactions during bromination/hydrolysis: Formation of byproducts.- Maintain the reaction temperature strictly, as higher temperatures can promote unwanted side reactions. - Ensure slow and controlled addition of hydrobromic acid.Minimized byproduct formation and improved yield of the desired product.
TR-02 Product purity below 98% after recrystallizationIncomplete removal of starting materials or intermediates: Inefficient purification.- Optimize the recrystallization solvent system. A mixture of solvents may be required for effective purification at a larger scale. - Consider a multi-step purification process, such as a wash with a non-polar solvent before recrystallization.Purity should increase to >98%.
Co-crystallization of impurities: Impurities with similar solubility profiles to the product.- Adjust the cooling rate during recrystallization; slower cooling can lead to better crystal formation and impurity rejection. - Perform a slurry wash of the crystals with a cold solvent.Improved separation of the product from structurally similar impurities.
TR-03 Difficulty controlling reaction exotherm during brominationPoor heat transfer at larger scales: The surface area-to-volume ratio decreases as the reactor size increases.- Reduce the rate of addition of the brominating agent. - Ensure the reactor's cooling system is adequate for the scale of the reaction. - Use a solvent with a higher boiling point to help manage the temperature.A more controlled reaction temperature, preventing runaway reactions and reducing the formation of thermal degradation byproducts.
TR-04 Formation of a significant amount of dialkylated byproductExcessive alkylating agent or prolonged reaction time in the first step. - Use a stoichiometric amount of the alkylating agent. - Carefully monitor the reaction and stop it once the mono-alkylation is complete.Reduction of the dialkylated impurity to <2%.
TR-05 Inconsistent crystal size and morphology after recrystallizationVariations in cooling and agitation: Lack of controlled crystallization parameters.- Implement a controlled cooling profile. - Optimize the agitation speed to promote uniform crystal growth.Consistent particle size distribution, which is important for downstream processing and product handling.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to control during the scale-up of the one-pot synthesis of this compound?

A1: The most critical step is the management of the exothermic bromination/hydrolysis stage. As the scale increases, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. Uncontrolled exotherms can lead to side reactions, impurity formation, and potential safety hazards. It is crucial to have a robust cooling system and to control the addition rate of the reagents.

Q2: What are the common impurities encountered in the synthesis of this compound?

A2: Common impurities may include unreacted starting materials (e.g., ethyl 2-cyano-2-butylhexanoate), the intermediate alcohol (2-butyl-2-(hydroxymethyl)hexanenitrile), and byproducts from side reactions such as dialkylated species. The presence and quantity of these impurities can be minimized through careful control of reaction conditions and effective purification.

Q3: The patent for the one-pot synthesis mentions that column chromatography is not needed. How can high purity be achieved at an industrial scale without it?

A3: High purity can be achieved through a well-optimized recrystallization process.[1] This involves selecting an appropriate solvent or solvent mixture that effectively solubilizes the product at elevated temperatures while leaving impurities either insoluble or dissolved in the mother liquor upon cooling. Careful control of the cooling rate and agitation are also critical for obtaining pure, well-formed crystals.

Q4: What are the key safety precautions to consider when handling the reagents for this synthesis at a large scale?

A4: Key safety precautions include:

  • Handling of Sodium Alkoxides: These are strong bases and are moisture-sensitive. They should be handled under an inert atmosphere.

  • Use of Halobutane: This is a flammable and volatile alkylating agent. Adequate ventilation and spark-proof equipment are necessary.

  • Hydrobromic Acid: This is a corrosive acid. Appropriate personal protective equipment (PPE), including acid-resistant gloves and eye protection, is essential.

  • Exothermic Reaction Control: As mentioned, the bromination step is exothermic and requires careful monitoring and control to prevent runaway reactions.

Q5: How does the "one-pot" method improve the industrial viability of this synthesis?

A5: The one-pot synthesis method improves industrial viability by reducing the number of separate reaction and work-up steps.[1] This leads to shorter overall production times, lower solvent consumption, reduced waste generation, and decreased capital and operational costs, making the process more efficient and economical for large-scale production.[1]

Experimental Protocols

The following is a representative experimental protocol for the one-pot synthesis of this compound based on publicly available patent literature.[1] Disclaimer: This protocol is for informational purposes only and should be adapted and optimized for specific laboratory or plant conditions with appropriate safety reviews.

Step 1: Synthesis of Ethyl 2-cyano-2-butylhexanoate

  • To a suitable reactor equipped with a stirrer, thermometer, and addition funnel, charge ethanol and sodium metal to prepare sodium ethoxide in situ.

  • Add ethyl cyanoacetate to the sodium ethoxide solution at room temperature.

  • Slowly add 1-bromobutane to the reaction mixture, maintaining the temperature below 40°C.

  • After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture and proceed to the next step without isolating the intermediate.

Step 2: Reduction to 2-butyl-2-(hydroxymethyl)hexanenitrile

  • To the crude ethyl 2-cyano-2-butylhexanoate solution, add a suitable reducing agent (e.g., sodium borohydride) in portions, controlling the temperature below 30°C.

  • Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC or GC).

Step 3: Bromination and Hydrolysis to this compound

  • Carefully add hydrobromic acid (48%) to the reaction mixture.

  • Heat the mixture to reflux (typically 100-110°C) for several hours until the hydrolysis is complete.

  • Cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification by Recrystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., heptane or a mixture of heptane and ethyl acetate).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis One-Pot Synthesis cluster_purification Purification start Ethyl Cyanoacetate + 1-Bromobutane alkylation Alkylation (Sodium Ethoxide) start->alkylation intermediate1 Ethyl 2-cyano-2-butylhexanoate alkylation->intermediate1 reduction Reduction (e.g., NaBH4) intermediate1->reduction intermediate2 2-butyl-2-(hydroxymethyl)hexanenitrile reduction->intermediate2 hydrolysis Bromination & Hydrolysis (HBr) intermediate2->hydrolysis crude_product Crude 2-(Bromomethyl)- 2-butylhexanoic acid hydrolysis->crude_product recrystallization Recrystallization crude_product->recrystallization final_product Pure 2-(Bromomethyl)- 2-butylhexanoic acid recrystallization->final_product troubleshooting_logic cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting issue Low Yield or Purity Issue check_alkylation Check Alkylation Step (TLC/GC) issue->check_alkylation Low Yield analyze_impurities Analyze Impurity Profile (HPLC/GC-MS) issue->analyze_impurities Low Purity incomplete_alkylation Incomplete Reaction? check_alkylation->incomplete_alkylation increase_time_base Increase Reaction Time or Base Stoichiometry incomplete_alkylation->increase_time_base Yes check_hydrolysis Check Hydrolysis Step incomplete_alkylation->check_hydrolysis No side_reactions Evidence of Side Products? check_hydrolysis->side_reactions optimize_temp_addition Optimize Temperature & Reagent Addition Rate side_reactions->optimize_temp_addition Yes starting_material Unreacted Starting Material? analyze_impurities->starting_material improve_purification Improve Recrystallization (Solvent, Cooling Rate) starting_material->improve_purification Yes byproducts Significant Byproducts? starting_material->byproducts No revisit_reaction_conditions Re-evaluate Reaction Conditions byproducts->revisit_reaction_conditions Yes

References

selection of solvents for reactions with 2-(Bromomethyl)-2-butylhexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of appropriate solvents for reactions involving 2-(Bromomethyl)-2-butylhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound and how do they influence solvent selection?

A1: this compound has two primary reactive functional groups: a bromomethyl group (-CH₂Br) and a carboxylic acid group (-COOH).

  • Bromomethyl Group: This is a primary alkyl bromide, making the carbon atom electrophilic and susceptible to nucleophilic substitution reactions (SN2). However, the presence of a quaternary carbon atom creates significant steric hindrance, which can slow down the reaction rate.[1] The choice of solvent is crucial to facilitate the approach of the nucleophile.

  • Carboxylic Acid Group: This group can undergo typical carboxylic acid reactions, such as esterification, amidation, and conversion to an acid chloride. The solvent for these reactions depends on the specific transformation and the reagents used.

Q2: Which solvents are recommended for nucleophilic substitution reactions at the bromomethyl group?

A2: For SN2 reactions with this compound, polar aprotic solvents are generally recommended. These solvents can dissolve the nucleophile and the substrate but do not significantly solvate the nucleophile, leaving it more available to attack the electrophilic carbon. This is particularly important given the steric hindrance around the reaction center.

Recommended polar aprotic solvents include:

  • Tetrahydrofuran (THF): Has been successfully used for the condensation of this compound with aminobenzothiazoles.

  • Dimethylformamide (DMF): A common solvent for alkylation reactions with this compound and similar structures.

  • Acetone

  • Acetonitrile (ACN)

  • Dimethyl sulfoxide (DMSO)

Q3: Are there any solvents that should be avoided for SN2 reactions with this compound?

A3: Yes, polar protic solvents such as water, methanol, and ethanol should generally be avoided for SN2 reactions. These solvents can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the sterically hindered electrophilic carbon of the bromomethyl group. This can significantly decrease the reaction rate.

Q4: What solvents are suitable for reactions involving the carboxylic acid group of this compound?

A4: The choice of solvent for reactions at the carboxylic acid group depends on the specific transformation:

  • Fischer Esterification: In this reaction, the alcohol that will form the ester is typically used in excess and also serves as the solvent. An acid catalyst is required.

  • Amide Formation: Amide bond formation can be carried out in a variety of solvents. For reactions using coupling agents like DCC, aprotic solvents such as dichloromethane (DCM) or DMF are common. In some cases, solvent-free conditions have also been reported for amide synthesis.

  • Conversion to Acid Chloride: This reaction is often performed using thionyl chloride (SOCl₂) in an inert aprotic solvent like dichloromethane (DCM) or chloroform.

Troubleshooting Guide

IssuePossible Cause Related to SolventSuggested Solution
Low or no conversion in a nucleophilic substitution reaction. Use of a polar protic solvent (e.g., ethanol, water) is hindering the nucleophile.Switch to a polar aprotic solvent such as THF, DMF, or acetonitrile to enhance the nucleophilicity of the attacking species.
The substrate and/or nucleophile have poor solubility in the chosen solvent.Ensure complete dissolution of all reactants. If necessary, gently warm the mixture or select a different polar aprotic solvent with better solubilizing properties.
Formation of elimination byproducts. While less common for primary bromides, a strongly basic nucleophile in a solvent that favors elimination could be a factor.Use a less basic nucleophile if possible. Ensure the reaction temperature is not excessively high. Using a polar aprotic solvent will generally favor substitution over elimination for this substrate.
Slow reaction rate in an esterification or amidation reaction. Incomplete removal of water byproduct, which can shift the equilibrium back to the starting materials.For Fischer esterification, use a Dean-Stark apparatus to remove water as it forms. For amide formation with coupling agents, ensure anhydrous conditions by using dry solvents.
Side reactions involving the carboxylic acid during a nucleophilic substitution. The nucleophile is also reacting with the carboxylic acid proton, deactivating the nucleophile.If the nucleophile is basic, consider protecting the carboxylic acid group (e.g., as an ester) before performing the nucleophilic substitution. Alternatively, use a non-basic nucleophile or add a non-nucleophilic base to the reaction mixture.

Data Presentation

Table 1: Recommended Solvents for Reactions with this compound

Reaction TypeRecommended Solvent ClassSpecific ExamplesKey Considerations
Nucleophilic Substitution (at -CH₂Br) Polar AproticTHF, DMF, Acetonitrile, Acetone, DMSOFavors SN2 mechanism by solvating the cation of a salt but not strongly solvating the nucleophilic anion.
Fischer Esterification (at -COOH) Polar Protic (Alcohol Reactant)Methanol, Ethanol, PropanolThe alcohol serves as both reactant and solvent. Requires an acid catalyst.
Amide Formation (at -COOH) AproticDichloromethane (DCM), DMFDepends on the coupling agent used. Anhydrous conditions are often necessary.
Conversion to Acid Chloride (at -COOH) AproticDichloromethane (DCM), ChloroformMust be inert to the chlorinating agent (e.g., SOCl₂).

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

  • Dissolve this compound and the nucleophile in a suitable polar aprotic solvent (e.g., THF or DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • If the nucleophile is a salt, ensure it is finely powdered and dried to maximize solubility and reactivity.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with an appropriate aqueous solution (e.g., water or a saturated ammonium chloride solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Protocol 2: Fischer Esterification

  • Dissolve this compound in a large excess of the desired alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture to reflux and monitor the reaction progress (e.g., by TLC or GC-MS). A Dean-Stark apparatus can be used to remove the water byproduct and drive the equilibrium towards the product.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a weak base (e.g., a saturated sodium bicarbonate solution).

  • Remove the excess alcohol under reduced pressure.

  • Extract the ester with an organic solvent.

  • Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate to yield the crude ester.

  • Purify as needed.

Visualizations

Solvent_Selection_Workflow start Start: Select Reaction Type reaction_type Which functional group will react? start->reaction_type bromomethyl Bromomethyl Group (-CH₂Br) reaction_type->bromomethyl  -CH₂Br carboxylic_acid Carboxylic Acid Group (-COOH) reaction_type->carboxylic_acid  -COOH sn2 Nucleophilic Substitution (SN2) bromomethyl->sn2 esterification Esterification carboxylic_acid->esterification amidation Amidation carboxylic_acid->amidation acid_chloride Acid Chloride Formation carboxylic_acid->acid_chloride polar_aprotic Use Polar Aprotic Solvent (e.g., THF, DMF) sn2->polar_aprotic alcohol_solvent Use Alcohol as Solvent (e.g., MeOH, EtOH) esterification->alcohol_solvent aprotic_amide Use Aprotic Solvent (e.g., DCM, DMF) amidation->aprotic_amide aprotic_chloride Use Aprotic Solvent (e.g., DCM) acid_chloride->aprotic_chloride

Caption: Solvent selection workflow for this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve Reactants in Chosen Solvent inert Establish Inert Atmosphere (if needed) dissolve->inert react Stir and Heat (as required) inert->react monitor Monitor Progress (TLC, LC-MS) react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify

Caption: General experimental workflow for reactions.

References

Technical Support Center: Monitoring 2-(Bromomethyl)-2-butylhexanoic Acid Reactions by TLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 2-(Bromomethyl)-2-butylhexanoic acid using Thin-Layer Chromatography (TLC).

Troubleshooting Guide

Reactions involving this compound can be effectively monitored by TLC to track the consumption of starting material and the formation of the product. However, specific challenges can arise due to the physicochemical properties of this molecule—namely, its acidic nature and the presence of a bromine atom. This guide addresses common problems encountered during TLC analysis.

Problem: Streaking or Tailing of Spots

Streaking, where the spot elongates from the baseline, is a frequent issue with carboxylic acids like this compound.[1][2][3][4] This phenomenon is often caused by the ionization of the carboxylic acid group on the silica gel plate, leading to poor separation.

Potential Cause Solution
Acidic Nature of the Analyte Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-2%), to the eluting solvent system.[1][3][4] This suppresses the deprotonation of the carboxylic acid, leading to sharper, more defined spots.
Sample Overloading The sample solution is too concentrated.[1][3][4] Dilute the sample and re-spot it on the TLC plate. A 1% solution is often a good starting point.[1]
Highly Polar Mobile Phase A very polar solvent can sometimes lead to streaking. Try adjusting the polarity of your mobile phase.

Problem: Poor Separation of Spots (Reactant and Product have similar Rf values)

Achieving good resolution between the starting material and the product is crucial for accurate reaction monitoring.

Potential Cause Solution
Inappropriate Solvent System The polarity of the mobile phase is not optimal for separating the compounds of interest. Experiment with different solvent systems of varying polarities. A good starting point for acidic compounds is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic acid.
Complex Reaction Mixture The presence of multiple components can make separation difficult.
Co-spotting Confirmation To confirm if two spots with similar Rf values are indeed different compounds, a "co-spot" can be used. In one lane, spot the starting material; in a middle lane, spot a mixture of the starting material and the reaction mixture; and in a third lane, spot only the reaction mixture. If the spots separate in the middle lane, they are different compounds.

Problem: No Spots are Visible on the TLC Plate

The inability to visualize spots can be due to several factors, from the nature of the compound to the visualization technique itself.

Potential Cause Solution
Compound is not UV-Active This compound lacks a strong chromophore and is unlikely to be visible under a standard 254 nm UV lamp.[5][6]
Insufficient Sample Concentration The amount of sample spotted on the plate is too low to be detected.[1] Try concentrating the sample or spotting the same location multiple times, allowing the solvent to dry between applications.[1]
Incorrect Visualization Method A visualization method that does not react with the analyte was used. For saturated carboxylic acids and alkyl bromides, UV visualization is often ineffective.[7]
Sample Evaporation If the compound is volatile and the plate is heated excessively during visualization, the sample may evaporate.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC of this compound?

A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate. A common ratio to start with is 7:3 or 8:2 (hexanes:ethyl acetate). To prevent streaking due to the carboxylic acid, add about 1% acetic acid to the mobile phase.

Q2: How can I visualize this compound and its reaction products on a TLC plate?

Since this compound is not UV-active, chemical staining is necessary for visualization.[5][8]

Stain Procedure Expected Result Notes
Potassium Permanganate (KMnO4) Stain Dip the plate in the stain and gently heat with a heat gun.[7]Compounds that can be oxidized (alcohols, alkenes, etc.) will appear as yellow-brown spots on a purple background.[9] The starting material and many of its products will be visible.This is a good general-purpose stain for many organic compounds.[7]
p-Anisaldehyde Stain Dip the plate in the stain and heat strongly with a heat gun.[8]Gives a range of colors for different functional groups.[10]Can be useful for differentiating between the reactant and product if they have different functional groups.
Bromocresol Green Stain Dip the plate in the bromocresol green solution.Acidic compounds will appear as yellow spots on a blue background.[10][11]This stain is specific for acidic compounds and can be very useful for visualizing the carboxylic acid starting material.
Iodine Chamber Place the dried TLC plate in a sealed chamber containing a few crystals of iodine.[6][12]Many organic compounds will absorb the iodine vapor and appear as brown spots. The spots may fade over time.[12]This is a simple and often effective method, but it may not work for all compounds.[6][8] Alkyl halides often do not stain well with iodine.[6]

Q3: My spots are shaped like crescents. What is the cause?

A downward-pointing crescent shape is often the result of disturbing the silica gel surface during spotting.[1][2] An upward-pointing crescent can be another manifestation of streaking for acidic compounds.[1][2]

Q4: The solvent front is uneven. How can I fix this?

An uneven solvent front can be caused by the edges of the TLC plate touching the sides of the developing chamber or the filter paper inside.[1] Ensure the plate is placed centrally and is not in contact with the chamber walls. Also, make sure the top of the developing chamber is sealed to maintain a saturated atmosphere.

Experimental Protocols

Protocol 1: General TLC Procedure for Monitoring a Reaction

  • Prepare the TLC Chamber: Line a developing chamber with filter paper and add the chosen mobile phase to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate:

    • Starting Material (SM): Dissolve a small amount of this compound in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot it on the left side of the baseline.

    • Co-spot (C): In the middle of the baseline, spot the starting material, and then, on top of the same spot, apply a spot of the reaction mixture.

    • Reaction Mixture (RM): On the right side of the baseline, spot the reaction mixture.

  • Develop the Plate: Carefully place the TLC plate in the saturated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using an appropriate staining method (e.g., potassium permanganate or bromocresol green stain) as detailed in the visualization table.

  • Analyze the Results: The disappearance of the starting material spot in the RM lane and the appearance of a new product spot indicate the progress of the reaction. The Rf value for each spot can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_run Development & Visualization cluster_analysis Analysis prep_chamber Prepare & Saturate TLC Chamber spot_sm Spot Starting Material (SM) prep_plate Prepare & Mark TLC Plate prep_plate->spot_sm spot_cospot Co-spot (SM + RM) spot_rm Spot Reaction Mixture (RM) develop Develop Plate in Chamber spot_rm->develop dry Dry Plate & Mark Solvent Front develop->dry visualize Visualize with Appropriate Stain dry->visualize analyze Analyze Spot Positions & Rf visualize->analyze Troubleshooting_Tree start TLC Plate Issue? streaking Streaking or Tailing? start->streaking Yes no_spots No Spots Visible? start->no_spots Yes poor_sep Poor Separation? start->poor_sep Yes add_acid Add Acetic Acid to Mobile Phase streaking->add_acid Likely Cause: Acidic Analyte dilute Dilute Sample streaking->dilute Likely Cause: Overloading change_vis Use Chemical Stain (e.g., KMnO4) no_spots->change_vis Likely Cause: Non-UV Active concentrate Concentrate Sample or Re-spot no_spots->concentrate Likely Cause: Too Dilute change_solvent Change Solvent System Polarity poor_sep->change_solvent Likely Cause: Wrong Polarity cospot Use Co-spotting for Confirmation poor_sep->cospot For Confirmation

References

Validation & Comparative

HPLC analysis of 2-(Bromomethyl)-2-butylhexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the , offering a comparative assessment with alternative analytical techniques. This document provides researchers, scientists, and drug development professionals with detailed experimental protocols, data-driven comparisons, and visual workflows to support analytical method development and selection.

Comparative Analysis of Analytical Techniques

The analysis of 2-(Bromomethyl)-2-butylhexanoic acid, a key intermediate in the synthesis of various therapeutic agents, requires robust and reliable analytical methods for purity assessment and quantification.[1][2] High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, offering versatility in separation and detection. However, alternative methods such as Gas Chromatography (GC) also present viable options, particularly when coupled with mass spectrometry.

This guide compares a proposed HPLC-UV method with a GC-MS alternative, summarizing their performance characteristics in the table below. It is important to note that since this compound lacks a strong chromophore, derivatization is often necessary for sensitive UV detection in HPLC.[3][4] Similarly, derivatization is typically required for GC analysis to improve the volatility of the carboxylic acid.[5][6]

ParameterHPLC-UV (with derivatization)GC-MS (with derivatization)
Principle Liquid-phase separation based on polarityGas-phase separation based on volatility
Detector UV-Vis AbsorbanceMass Spectrometry
Derivatization Required for sensitivity (e.g., phenacyl esters)Required for volatility (e.g., silylation)
Typical Column C18 reversed-phaseCapillary column (e.g., DB-5ms)
Resolution High for non-volatile impuritiesHigh for volatile impurities
Limit of Detection (LOD) ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL range
**Linearity (R²) **> 0.999> 0.999
Throughput ModerateModerate to High
Strengths - Wide applicability to non-volatile compounds- Robust and reproducible- High sensitivity and selectivity with MS- Excellent for volatile and semi-volatile compounds
Limitations - May require derivatization for sensitive detection- Mobile phase consumption- Requires derivatization for non-volatile analytes- Potential for thermal degradation of sample

Experimental Protocols

HPLC-UV Method (with Derivatization)

This protocol describes a representative reversed-phase HPLC method for the analysis of this compound following derivatization with 2-nitrophenylhydrazine hydrochloride (2-NPH·HCl), a technique shown to be effective for halogenated carboxylic acids.[4]

1. Sample Preparation and Derivatization:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.

  • Sample Solution: Prepare sample solutions at a similar concentration.

  • Derivatization Procedure: To 100 µL of the standard or sample solution, add 100 µL of 10 mg/mL 2-NPH·HCl in acetonitrile and 100 µL of 10 mg/mL 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in water. Vortex the mixture and allow it to react at room temperature for 2 hours.[4]

2. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 392 nm[4]

  • Column Temperature: 30 °C

Alternative Method: GC-MS (with Derivatization)

This protocol outlines a typical GC-MS method for the analysis of this compound after derivatization with a silylating agent to increase volatility.

1. Sample Preparation and Derivatization:

  • Standard and Sample Solutions: Prepare 1 mg/mL solutions in a suitable solvent like dichloromethane.

  • Derivatization Procedure: To 100 µL of the standard or sample solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Cap the vial tightly and heat at 70 °C for 30 minutes.

2. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Visualizing Analytical Workflows

To aid in the understanding of the experimental processes, the following diagrams illustrate the logical flow of each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample Weighing & Dissolution deriv Derivatization with 2-NPH*HCl start->deriv inject Injection into HPLC deriv->inject separate Reversed-Phase Separation inject->separate detect UV Detection at 392 nm separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Analytical_Method_Selection start Start: Analyze this compound volatile Is high sensitivity for volatile impurities required? start->volatile non_volatile Are non-volatile impurities of primary concern? volatile->non_volatile No gcms Select GC-MS Method volatile->gcms Yes hplc Select HPLC-UV Method non_volatile->hplc Yes end End non_volatile->end No gcms->end hplc->end

Caption: Decision tree for selecting an analytical method.

References

Navigating the Synthesis of 2-(Bromomethyl)-2-butylhexanoic Acid: A Comparative Guide to Byproduct Identification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a comparative analysis of synthetic routes for 2-(Bromomethyl)-2-butylhexanoic acid, a key intermediate in the synthesis of various therapeutic agents. Understanding and controlling byproduct formation is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient. This document outlines common synthetic pathways, details potential byproducts with supporting experimental data, and provides analytical methods for their identification.

Synthetic Route 1: From Cyanoester Precursor

This modern and efficient route, detailed in patent literature, involves the alkylation of a cyanoacetate, followed by reduction and a one-pot bromination and hydrolysis.[1]

Experimental Protocol

A solution of ethyl cyanoacetate is reacted with bromobutane in the presence of sodium ethoxide. The resulting 2-cyano-2-butylhexanoate is then reduced with sodium borohydride to yield 2-butyl-2-(hydroxymethyl)hexanenitrile. Finally, this intermediate is treated with a mixture of hydrobromic acid and sulfuric acid at elevated temperatures to yield this compound after purification by recrystallization.[1]

Potential Byproducts
Byproduct NameChemical FormulaFormation MechanismAnalytical Detection
2-Butyl-2-(hydroxymethyl)hexanenitrileC₁₁H₂₁NOIncomplete bromination and hydrolysis of the nitrile and hydroxyl groups.GC-MS, HPLC
2-Butyl-2-(hydroxymethyl)hexanamideC₁₁H₂₃NO₂Incomplete hydrolysis of the nitrile to the carboxylic acid.[2][3][4]HPLC, LC-MS
2-Butyl-2-methylhexanoic acidC₁₁H₂₂O₂Over-reduction of the bromomethyl group.GC-MS
Dibutyl KetoneC₉H₁₈OSide reaction during the initial alkylation step.GC-MS

Byproduct Formation Pathway

Byproduct_Formation_Route1 Ethyl Cyanoacetate Ethyl Cyanoacetate 2-Cyano-2-butylhexanoate 2-Cyano-2-butylhexanoate Ethyl Cyanoacetate->2-Cyano-2-butylhexanoate 1. NaOEt 2. Bromobutane 2-Butyl-2-(hydroxymethyl)hexanenitrile 2-Butyl-2-(hydroxymethyl)hexanenitrile 2-Cyano-2-butylhexanoate->2-Butyl-2-(hydroxymethyl)hexanenitrile NaBH4 This compound This compound 2-Butyl-2-(hydroxymethyl)hexanenitrile->this compound HBr, H2SO4, Heat 2-Butyl-2-(hydroxymethyl)hexanamide 2-Butyl-2-(hydroxymethyl)hexanamide 2-Butyl-2-(hydroxymethyl)hexanenitrile->2-Butyl-2-(hydroxymethyl)hexanamide Incomplete Hydrolysis Unreacted Starting Material 2-Butyl-2-(hydroxymethyl)hexanenitrile 2-Butyl-2-(hydroxymethyl)hexanenitrile->Unreacted Starting Material Incomplete Reaction Byproduct_Formation_Route2 Diethyl Malonate Diethyl Malonate Diethyl 2-butylmalonate Diethyl 2-butylmalonate Diethyl Malonate->Diethyl 2-butylmalonate 1. NaOEt 2. Bromobutane Diethyl 2,2-dibutylmalonate Diethyl 2,2-dibutylmalonate Diethyl 2-butylmalonate->Diethyl 2,2-dibutylmalonate 1. NaOEt 2. Bromobutane Diethyl 2,2,2-tributylmalonate Diethyl 2,2,2-tributylmalonate Diethyl 2-butylmalonate->Diethyl 2,2,2-tributylmalonate Over-alkylation 2-Butylhexanoic acid 2-Butylhexanoic acid Diethyl 2,2-dibutylmalonate->2-Butylhexanoic acid 1. H3O+, Heat 2. Decarboxylation Experimental_Workflow_Route3 cluster_synthesis Synthesis of Starting Material cluster_conversion Conversion to Final Product cluster_byproducts Potential Byproducts 2-Methyl-1-butene 2-Methyl-1-butene 3-Methylpentanal 3-Methylpentanal 2-Methyl-1-butene->3-Methylpentanal Hydroformylation 2,2-Dibutyl-1,3-propanediol 2,2-Dibutyl-1,3-propanediol 3-Methylpentanal->2,2-Dibutyl-1,3-propanediol Condensation with Formaldehyde 2-Butyl-2-(bromomethyl)hexan-1-ol 2-Butyl-2-(bromomethyl)hexan-1-ol 2,2-Dibutyl-1,3-propanediol->2-Butyl-2-(bromomethyl)hexan-1-ol Selective Bromination Over-bromination 2,2-Bis(bromomethyl)butane 2,2-Dibutyl-1,3-propanediol->Over-bromination Side Reaction This compound This compound 2-Butyl-2-(bromomethyl)hexan-1-ol->this compound Oxidation Incomplete Oxidation 2-Butyl-2-(hydroxymethyl)hexanal 2-Butyl-2-(bromomethyl)hexan-1-ol->Incomplete Oxidation Side Reaction

References

A Comparative Guide to 2-(Bromomethyl)-2-butylhexanoic Acid and Other Alkylating Agents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate alkylating agent is paramount to achieving desired reaction outcomes, including yield, selectivity, and functional group compatibility. This guide provides an objective comparison of 2-(Bromomethyl)-2-butylhexanoic acid with other commonly employed alkylating agents. The information presented herein is supported by a synthesis of available experimental data and established principles of organic chemistry.

Introduction to this compound

This compound is a bifunctional molecule featuring a reactive primary alkyl bromide and a carboxylic acid. This unique structure makes it a valuable intermediate, particularly in the synthesis of complex heterocyclic scaffolds. Notably, it is a key precursor for 1,2,5-benzothiadiazepine and 1,5-benzothiazepin-4(5H)-one derivatives, which are investigated for the treatment of cardiovascular and gastrointestinal diseases.[1][2] The presence of both a nucleophile-accepting site (the bromomethyl group) and a site for further derivatization (the carboxylic acid) allows for the construction of intricate molecular architectures.[3][4]

Comparison of Alkylating Agent Performance

The efficacy of an alkylating agent is typically assessed by its reactivity, selectivity, and the yield of the desired product under specific reaction conditions. While direct comparative studies of this compound against other alkylating agents are not extensively documented, a comparative analysis can be constructed based on known reactivity trends and published synthetic routes.

For this comparison, we will consider the N-alkylation of a model substrate, 2-aminothiophenol, a common precursor in the synthesis of benzothiazepine derivatives.

Table 1: Comparative Performance of Alkylating Agents in the N-Alkylation of 2-Aminothiophenol

Alkylating AgentStructureTypical Reaction ConditionsTypical YieldKey Considerations
This compound C₁₁H₂₁BrO₂Base (e.g., KOH), THF, refluxGood to ExcellentBifunctional, allowing for subsequent modifications. Steric hindrance may influence reaction rates.
Benzyl Bromide C₇H₇BrBase (e.g., K₂CO₃), Aprotic solvent (e.g., DMF, Acetone), RT to gentle heatingHigh to ExcellentHighly reactive. Can lead to over-alkylation.
Methyl Iodide CH₃IBase (e.g., K₂CO₃), Aprotic solvent (e.g., DMF, Acetone), RTHigh to ExcellentHighly reactive and volatile. Potential for over-alkylation. Iodide is an excellent leaving group.
n-Butyl Bromide C₄H₉BrBase (e.g., K₂CO₃), Aprotic solvent (e.g., DMF), HeatingModerate to GoodLess reactive than benzyl bromide and methyl iodide. Higher temperatures are often required.

Note: The yields presented are typical ranges and can vary significantly based on the specific reaction conditions, including the base, solvent, temperature, and reaction time.

Experimental Protocols

Below are detailed, representative protocols for the N-alkylation of an aromatic amine using an alkyl bromide.

General Experimental Protocol for N-Alkylation of 2-Aminothiophenol

Materials:

  • 2-Aminothiophenol

  • Alkylating agent (e.g., this compound, Benzyl Bromide)

  • Base (e.g., Potassium Carbonate, Potassium Hydroxide)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetone)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Materials for work-up and purification (e.g., water, organic solvent for extraction, drying agent, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-aminothiophenol (1.0 eq) and the anhydrous solvent.

  • Add the base (1.5-2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes.

  • Slowly add the alkylating agent (1.0-1.2 eq) to the reaction mixture.

  • The reaction mixture is then stirred at the appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the alkylating agent) and monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The reaction is quenched by the addition of water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a logical comparison of the alkylating agents.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 2-Aminothiophenol and Solvent to Flask B 2. Add Base and Stir A->B C 3. Add Alkylating Agent B->C D 4. Heat and Monitor (via TLC) C->D E 5. Quench with Water D->E F 6. Extraction E->F G 7. Drying and Concentration F->G H 8. Column Chromatography G->H I Pure N-Alkylated Product H->I

Caption: A generalized workflow for the N-alkylation of 2-aminothiophenol.

Alkylating_Agent_Comparison cluster_reactivity Reactivity Trend cluster_features Key Features R1 Methyl Iodide (High Reactivity) F1 Volatile, risk of over-alkylation R1->F1 R2 Benzyl Bromide (High Reactivity) F2 Risk of over-alkylation R2->F2 R3 This compound (Moderate Reactivity) F3 Bifunctional, potential for steric hindrance R3->F3 R4 n-Butyl Bromide (Lower Reactivity) F4 Requires harsher conditions R4->F4

Caption: Logical comparison of different alkylating agents.

Conclusion

This compound serves as a specialized and valuable alkylating agent, particularly when the introduction of a sterically hindered, functionalized alkyl group is desired. Its bifunctionality is a significant advantage for the synthesis of complex molecules. In comparison, traditional alkylating agents like benzyl bromide and methyl iodide offer higher reactivity, which can be advantageous for simple alkylations but may lead to challenges with selectivity and over-alkylation. The choice of the optimal alkylating agent will ultimately depend on the specific synthetic goals, including the desired product structure, required yield, and the presence of other functional groups in the substrate.

References

A Comparative Guide to the Synthesis of 2-(Bromomethyl)-2-butylhexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. 2-(Bromomethyl)-2-butylhexanoic acid is a valuable building block, notably in the synthesis of 1,2,5-benzothiadiazepine derivatives, which are potent bile acid modulators. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform decisions on scalability, efficiency, and practicality.

Comparison of Synthetic Routes

Two primary synthetic strategies for this compound are the Cyanoacetate Pathway and the Malonic Ester Pathway. The Cyanoacetate Pathway offers a more direct, "one-pot" approach to a key intermediate, while the Malonic Ester Pathway follows a more traditional, multi-step sequence.

ParameterRoute 1: Cyanoacetate PathwayRoute 2: Malonic Ester Pathway
Starting Materials Ethyl cyanoacetate, BromobutaneDiethyl malonate, Butyl bromide
Number of Steps 2 (One-pot for intermediate)4
Overall Yield ~70.6%Estimated ~60-70%
Key Intermediates 2-Butyl-2-(hydroxymethyl)hexanenitrileDiethyl 2,2-dibutylmalonate, 2,2-Dibutyl-1,3-propanediol
Reagents & Conditions NaBH4, HBr, H2SO4LiAlH4, TEMPO/NaOCl/NaClO2, PBr3
Advantages High overall yield, fewer steps, "one-pot" efficiency for intermediate synthesis.[1]Utilizes common and well-established organic reactions.
Disadvantages Use of sodium borohydride requires careful handling.Multi-step process with more intermediates to isolate, potentially lowering overall yield.
Reported Purity 99.5%[1]Dependent on purification at each step.

Experimental Protocols

Route 1: Cyanoacetate Pathway

This route proceeds in two main stages, with the first stage being a one-pot synthesis of the key intermediate, 2-butyl-2-(hydroxymethyl)hexanenitrile.

Stage 1: One-pot synthesis of 2-butyl-2-(hydroxymethyl)hexanenitrile [1]

  • To a 50L three-necked flask, add 2.0 kg of ethyl cyanoacetate and 6.056 kg of bromobutane.

  • Heat the mixture to 45-50 °C.

  • Slowly add 17.68 L of a 17% solution of sodium ethoxide in ethanol (EtONa/EtOH), maintaining the reaction temperature below 60 °C.

  • After the addition is complete, maintain the temperature at 50-60 °C for 3 hours. Monitor the reaction by TLC until completion.

  • Cool the reaction mixture to 35-40 °C and add 5-7 L of methanol.

  • Heat the mixture and add 1.26 kg of sodium borohydride (NaBH4), keeping the temperature below 60 °C.

  • Maintain the temperature at 50 °C for 3 hours and monitor by TLC until the reaction is complete.

  • Cool the reaction to 10-15 °C and pour it into 20 L of ice water.

  • Stir for 2 hours to precipitate a solid, which is then filtered.

  • Concentrate the filtrate and extract the aqueous phase three times with dichloromethane.

  • Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield approximately 2.8 kg (92% yield) of 2-butyl-2-(hydroxymethyl)hexanenitrile as an oily substance.

Stage 2: Synthesis of this compound [1]

  • In a 10L three-necked flask, combine 1050 g of 2-butyl-2-(hydroxymethyl)hexanenitrile and 7.0 L of a 40% aqueous solution of hydrobromic acid (HBr).

  • With stirring, slowly add 1.4 L of concentrated sulfuric acid.

  • Heat the reaction mixture to 130-135 °C for 12 hours. Monitor the reaction by TLC.

  • Once complete, cool the mixture to 10-35 °C and add 5 L of dichloromethane (DCM) and 200 g of activated carbon.

  • Stir for 30 minutes, then filter.

  • Adjust the pH of the filtrate to 3-5 with a saturated solution of sodium carbonate (Na2CO3).

  • Separate the organic phase and wash it with water, followed by a wash with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate to obtain a reddish-brown oil.

  • Recrystallize the oil from petroleum ether to yield a white solid of this compound. The reported yield is 76.8% with a purity of 99.5%.

Route 2: Malonic Ester Pathway

This is a theoretical multi-step pathway constructed from established organic chemistry principles.

Stage 1: Synthesis of Diethyl 2,2-dibutylmalonate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

  • Add diethyl malonate dropwise to the sodium ethoxide solution.

  • Add butyl bromide dropwise to the resulting solution. The reaction is exothermic and may require cooling.

  • Repeat steps 2 and 3 to achieve double alkylation.

  • Reflux the reaction mixture until the solution is neutral.

  • Distill off the ethanol and add water to the residue.

  • Separate the organic layer, which is the crude diethyl 2,2-dibutylmalonate. Purify by vacuum distillation. (Estimated yield: >90%).

Stage 2: Reduction to 2,2-Dibutyl-1,3-propanediol

  • In a flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension in an ice bath.

  • Add a solution of diethyl 2,2-dibutylmalonate in the same anhydrous solvent dropwise to the LiAlH4 suspension.

  • After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water, followed by a sodium hydroxide solution, and then more water.

  • Filter the resulting precipitate and wash it with the ether/THF.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate to yield 2,2-dibutyl-1,3-propanediol. (Estimated yield: >90%).

Stage 3: Selective Oxidation to 2-Butyl-2-(hydroxymethyl)hexanoic acid

  • Dissolve 2,2-dibutyl-1,3-propanediol in a suitable solvent system (e.g., acetonitrile/water).

  • Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst and sodium hypochlorite (NaOCl) under phase-transfer conditions.

  • Follow this with the addition of sodium chlorite (NaClO2) to oxidize the intermediate aldehyde to the carboxylic acid.[2]

  • Acidify the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield 2-butyl-2-(hydroxymethyl)hexanoic acid. (Estimated yield: 70-80%).

Stage 4: Bromination to this compound

  • Dissolve 2-butyl-2-(hydroxymethyl)hexanoic acid in a suitable solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Add phosphorus tribromide (PBr3) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by carefully adding water.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound. (Estimated yield: 80-90%).

Synthesis Route Diagrams

Synthesis_Comparison cluster_route1 Route 1: Cyanoacetate Pathway cluster_route2 Route 2: Malonic Ester Pathway start1 Ethyl Cyanoacetate + Bromobutane intermediate1 2-Butyl-2-(hydroxymethyl)hexanenitrile (One-pot, 92% yield) start1->intermediate1 1. EtONa/EtOH 2. NaBH4 product1 This compound (76.8% yield, 99.5% purity) intermediate1->product1 HBr, H2SO4 start2 Diethyl Malonate + Butyl Bromide intermediate2_1 Diethyl 2,2-dibutylmalonate (Est. >90% yield) start2->intermediate2_1 NaOEt, EtOH intermediate2_2 2,2-Dibutyl-1,3-propanediol (Est. >90% yield) intermediate2_1->intermediate2_2 LiAlH4 intermediate2_3 2-Butyl-2-(hydroxymethyl)hexanoic acid (Est. 70-80% yield) intermediate2_2->intermediate2_3 TEMPO/NaOCl, NaClO2 product2 This compound (Est. 80-90% yield) intermediate2_3->product2 PBr3

Caption: Comparative workflow of two synthesis routes for this compound.

Conclusion

The Cyanoacetate Pathway (Route 1) presents a more efficient and higher-yielding synthesis of this compound, primarily due to the effective one-pot synthesis of the key hydroxymethylnitrile intermediate.[1] This route is likely more amenable to large-scale production due to the reduced number of steps and high reported purity of the final product.[1] The Malonic Ester Pathway (Route 2), while employing fundamental and reliable reactions, is more laborious and likely to result in a lower overall yield due to the multiple steps and purification requirements. For researchers prioritizing efficiency and yield, the Cyanoacetate Pathway is the recommended approach.

References

Evaluating the Efficacy of 2-(Bromomethyl)-2-butylhexanoic Acid Derivatives as Apical Sodium-Dependent Bile Acid Transporter (ASBT) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive evaluation of the efficacy of 1,2,5-benzothiadiazepine derivatives, synthesized from the key intermediate 2-(bromomethyl)-2-butylhexanoic acid, as inhibitors of the Apical Sodium-Dependent Bile Acid Transporter (ASBT). ASBT is a critical transporter in the enterohepatic circulation of bile acids, making it a promising therapeutic target for a range of metabolic and cholestatic diseases. This document compares the performance of these derivatives with other ASBT inhibitors and alternative therapeutic strategies, supported by experimental data and detailed methodologies.

Introduction to ASBT Inhibition

The Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as the ileal bile acid transporter (IBAT), is primarily expressed in the terminal ileum and plays a crucial role in the reabsorption of bile acids. Inhibition of ASBT disrupts the enterohepatic circulation, leading to increased fecal excretion of bile acids. This, in turn, stimulates the liver to synthesize new bile acids from cholesterol, thereby lowering systemic cholesterol levels. Furthermore, in cholestatic liver diseases characterized by the accumulation of toxic bile acids, enhancing their excretion via ASBT inhibition presents a valuable therapeutic approach.[1]

1,2,5-Benzothiadiazepine derivatives have emerged as a potent class of ASBT inhibitors.[2] The synthetic precursor, this compound, provides a versatile scaffold for the generation of a library of these derivatives.

Synthesis of 1,2,5-Benzothiadiazepine Derivatives

Below is a conceptual workflow for the synthesis:

This compound This compound Condensation Condensation This compound->Condensation Amino-thiophenol derivative Amino-thiophenol derivative Amino-thiophenol derivative->Condensation Intermediate Intermediate Condensation->Intermediate Intramolecular Cyclization Intramolecular Cyclization Intermediate->Intramolecular Cyclization 1,2,5-Benzothiadiazepine Derivative 1,2,5-Benzothiadiazepine Derivative Intramolecular Cyclization->1,2,5-Benzothiadiazepine Derivative

Caption: Conceptual synthetic pathway to 1,2,5-benzothiadiazepine derivatives.

Comparative Efficacy of ASBT Inhibitors

Due to the limited publicly available efficacy data specifically for 1,2,5-benzothiadiazepine derivatives synthesized from this compound, this section presents a comparative analysis of well-characterized ASBT inhibitors and other therapeutic alternatives. The data presented for other ASBT inhibitors can be considered a reasonable proxy for the expected performance of the derivatives of interest, given their shared mechanism of action.

Table 1: In Vitro Efficacy of ASBT Inhibitors

Compound ClassSpecific CompoundAssay SystemIC50 (nM)Citation
Benzothiepine SC-435Human ASBT-transfected cells1.5[4]
- Odevixibat (A4250)-Data not publicly available[5]
- Maralixibat-Data not publicly available[5]
Systemic ASBT Inhibitor A3907Mouse and Human ASBTPotent and selective[5]

Note: IC50 values for many clinical-stage ASBT inhibitors are not always publicly disclosed.

Table 2: In Vivo Efficacy of ASBT Inhibitors in Animal Models of Cholestasis

CompoundAnimal ModelKey FindingsCitation
SC-435 mdr2 knockout mice (model for sclerosing cholangitis)Reduced plasma ALT by 86%, bilirubin by 93%, and serum ALP by 55%.[5]
A3907 Bile Duct Ligation (BDL) miceIncreased urinary bile acid elimination, reduced serum bile acid levels, and improved markers of liver injury.[6]
Odevixibat (A4250) Mdr2-/- miceReduced serum and bile bile acid levels and improved cholestatic liver disease.[5]

Table 3: Comparison with Other Therapies for Hypercholesterolemia

Drug ClassMechanism of ActionLDL-C ReductionCitation
Statins HMG-CoA reductase inhibition30-60%
PCSK9 Inhibitors Inhibition of PCSK9, increasing LDL receptor recycling50-70%
Bile Acid Sequestrants Bind bile acids in the intestine, preventing reabsorption10-30%
ASBT Inhibitors Inhibit bile acid reabsorption in the terminal ileumVariable, often used in combination[1]

Signaling Pathways and Experimental Workflows

ASBT Inhibition and Cholesterol Homeostasis

The inhibition of ASBT in the terminal ileum has a cascading effect on cholesterol metabolism. The following diagram illustrates the key signaling pathway.

cluster_intestine Intestinal Lumen cluster_enterocyte Enterocyte cluster_liver Hepatocyte Bile Acids Bile Acids ASBT ASBT Bile Acids->ASBT Reabsorption Reabsorbed BAs Reabsorbed Bile Acids ASBT_Inhibitor 1,2,5-Benzothiadiazepine Derivative ASBT_Inhibitor->ASBT Inhibition Bile Acid Synthesis Bile Acid Synthesis Reabsorbed BAs->Bile Acid Synthesis Negative Feedback Cholesterol Cholesterol Cholesterol->Bile Acid Synthesis Conversion Bile Acid Synthesis->Bile Acids Secretion LDL-R LDL Receptor Bile Acid Synthesis->LDL-R Upregulation Bloodstream_LDL Bloodstream LDL Bloodstream_LDL->LDL-R Uptake

Caption: Mechanism of action of ASBT inhibitors on cholesterol metabolism.

Experimental Workflow for Evaluating ASBT Inhibitors

The evaluation of novel ASBT inhibitors typically follows a standardized workflow, from in vitro screening to in vivo efficacy studies.

cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Compound Synthesis Synthesis of 1,2,5-Benzothiadiazepine Derivatives In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening ASBT Inhibition Assay ASBT Inhibition Assay (e.g., Caco-2 cells) In Vitro Screening->ASBT Inhibition Assay Cytotoxicity Assay Cytotoxicity Assays In Vitro Screening->Cytotoxicity Assay In Vivo Efficacy In Vivo Efficacy Lead Optimization Lead Optimization In Vivo Efficacy->Lead Optimization Cholestasis Model Cholestasis Model (e.g., BDL mice) In Vivo Efficacy->Cholestasis Model Hypercholesterolemia Model Hypercholesterolemia Model In Vivo Efficacy->Hypercholesterolemia Model Lead Optimization->Compound Synthesis Preclinical Development Preclinical Development Lead Optimization->Preclinical Development ASBT Inhibition Assay->In Vivo Efficacy

Caption: General experimental workflow for the evaluation of ASBT inhibitors.

Experimental Protocols

In Vitro ASBT Inhibition Assay using Caco-2 Cells

This protocol describes a method to assess the inhibitory potential of test compounds on ASBT-mediated bile acid transport using the Caco-2 human colon adenocarcinoma cell line, which endogenously expresses ASBT.[4][7]

1. Cell Culture:

  • Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and formation of a polarized monolayer.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

2. Transport Assay:

  • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Add HBSS containing a known concentration of radiolabeled taurocholic acid (e.g., [14C]taurocholic acid) to the apical chamber, either alone (control) or in the presence of various concentrations of the test compound.

  • Incubate the plates for a defined period (e.g., 2 hours) at 37°C.

  • Collect samples from the basolateral chamber at specified time points.

3. Quantification and Analysis:

  • Determine the amount of radiolabeled taurocholic acid transported to the basolateral chamber using liquid scintillation counting.

  • Calculate the apparent permeability coefficient (Papp).

  • Determine the IC50 value of the test compound by plotting the percentage of inhibition of taurocholic acid transport against the concentration of the test compound.

In Vivo Bile Duct Ligation (BDL) Model in Mice

The BDL model is a widely used surgical procedure to induce obstructive cholestasis and subsequent liver fibrosis in rodents.[2][8]

1. Anesthesia and Surgical Preparation:

  • Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

  • Shave and disinfect the abdominal area.

2. Surgical Procedure:

  • Perform a midline laparotomy to expose the abdominal cavity.

  • Gently retract the liver to visualize the common bile duct.

  • Carefully isolate the common bile duct from the surrounding tissue.

  • Ligate the common bile duct in two locations using surgical silk.

  • Close the abdominal incision in layers.

3. Post-operative Care and Dosing:

  • Provide appropriate post-operative analgesia and care.

  • Administer the test compound or vehicle to the mice according to the study design (e.g., daily oral gavage).

4. Efficacy Evaluation:

  • After a predetermined period (e.g., 7-28 days), euthanize the mice and collect blood and liver tissue.

  • Analyze serum for markers of liver injury, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.

  • Perform histological analysis of liver tissue to assess for necrosis, inflammation, and fibrosis (e.g., H&E and Sirius Red staining).

Conclusion

Derivatives of this compound, specifically 1,2,5-benzothiadiazepines, represent a promising class of ASBT inhibitors with significant therapeutic potential for cholestatic liver diseases and hypercholesterolemia. While direct, publicly available efficacy data for these specific derivatives is currently limited, the data from structurally related and other potent ASBT inhibitors strongly support their continued investigation. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these and other novel ASBT inhibitors. Further research is warranted to fully elucidate the structure-activity relationships and to generate comprehensive efficacy and safety profiles for this important class of compounds.

References

Comparative Guide to the Biological Activity of Compounds Derived from 2-(Bromomethyl)-2-butylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of compounds synthesized from the versatile building block, 2-(Bromomethyl)-2-butylhexanoic acid. This chemical intermediate is pivotal in the development of therapeutic agents, primarily in the synthesis of 1,2,5-benzothiadiazepine and 1,5-benzothiazepine derivatives. These derivatives have shown promise in modulating bile acid transport and exhibiting anti-angiogenic and antioxidant properties.

Overview of Synthesized Compound Classes and Their Biological Activities

Compounds derived from this compound have been primarily investigated for two distinct biological activities:

  • Inhibition of the Apical Sodium-Dependent Bile Acid Transporter (ASBT) : Derivatives of 1,2,5-benzothiadiazepine, synthesized using this compound as a key intermediate, are potent inhibitors of ASBT (also known as IBAT).[1][2] This transporter is crucial for the reabsorption of bile acids in the terminal ileum. Inhibition of ASBT disrupts the enterohepatic circulation of bile acids, a mechanism that is therapeutically beneficial for conditions such as chronic idiopathic constipation, non-alcoholic fatty liver disease, and certain cholestatic liver diseases.[1][3][4] A notable drug in this class is elobixibat , which is used for the treatment of chronic constipation.[2][5]

  • Anti-angiogenic and Antioxidant Activities : A series of novel 1,5-benzothiazepin-4(5H)-one derivatives synthesized from this compound has demonstrated significant anti-angiogenic and antioxidant properties.[6] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, making anti-angiogenic agents a key area of cancer research. Antioxidants play a crucial role in combating oxidative stress, which is implicated in various diseases.

Comparative Biological Data

The following tables summarize the available quantitative data for the biological activities of compounds synthesized from this compound.

Apical Sodium-Dependent Bile Acid Transporter (ASBT) Inhibition

Table 1: ASBT Inhibitory Activity of Elobixibat

CompoundTargetIn Vitro AssayIC50Reference
Elobixibat (A3309)Human ASBTHEK293 cells expressing human BA transporters0.53 ± 0.17 nM[5]
Anti-angiogenic Activity of 1,5-Benzothiazepin-4(5H)-one Derivatives

The anti-angiogenic activity of a series of 1,5-benzothiazepin-4(5H)-one derivatives was evaluated using the in vivo chick chorioallantoic membrane (CAM) assay. The results are presented qualitatively, with several compounds showing significant inhibition of capillary proliferation.

Table 2: Anti-angiogenic Activity of 1,5-Benzothiazepin-4(5H)-one Derivatives

Compound IDSubstitution PatternAnti-angiogenic Activity (CAM Assay)Reference
8b R = EthylVery good inhibition of capillary proliferation[1]
8d R = PropylVery good inhibition of capillary proliferation[1]
8e R = IsopropylVery good inhibition of capillary proliferation[1]
8f R = ButylVery good inhibition of capillary proliferation[1]
8g R = IsobutylVery good inhibition of capillary proliferation[1]

Note: A quantitative comparison (e.g., percentage of inhibition) was not provided in the source material.

Antioxidant Activity of 1,5-Benzothiazepin-4(5H)-one Derivatives

The antioxidant potential of the synthesized 1,5-benzothiazepin-4(5H)-one derivatives was assessed using DPPH and nitric oxide (NO) radical scavenging assays. The IC50 values provide a quantitative measure of their antioxidant capacity, with lower values indicating higher potency. Butylated hydroxytoluene (BHT) was used as a standard for comparison.

Table 3: Antioxidant Activity (IC50 values in µg/mL) of 1,5-Benzothiazepin-4(5H)-one Derivatives

Compound IDDPPH Radical ScavengingNitric Oxide (NO) Radical ScavengingReference
9a >10025.3[2]
9b >10028.7[2]
9c >10035.1[2]
9d >10042.5[2]
9e >10048.9[2]
BHT (Standard) 21.456.2[2]

Note: The synthesized compounds (9a-9e) showed low activity in the DPPH assay but were more potent than the standard BHT in the nitric oxide radical scavenging assay.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

ASBT Inhibition Assay (In Vitro)

This protocol describes a cell-based assay to determine the inhibitory potency of compounds against the apical sodium-dependent bile acid transporter.

  • Cell Culture : Caco-2 cells, a human colon adenocarcinoma cell line that endogenously expresses ASBT, are cultured on permeable filter supports (e.g., Transwell plates) for 21 days to allow for differentiation and formation of a confluent monolayer.[7]

  • Assay Procedure :

    • The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • The cells are then incubated with a solution containing a radiolabeled bile acid substrate (e.g., [14C]taurocholic acid) in the apical chamber, either in the absence (control) or presence of varying concentrations of the test compound.[7]

    • The plates are incubated for a defined period (e.g., 2 hours) at 37°C.

    • After incubation, the medium from the basolateral chamber is collected.[7]

    • The amount of radioactivity in the basolateral medium is quantified using a scintillation counter to determine the amount of transported bile acid.

  • Data Analysis : The percentage of inhibition of bile acid transport is calculated for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

The CAM assay is an in vivo model used to assess the pro- or anti-angiogenic effects of compounds.

  • Egg Incubation : Fertilized chicken eggs are incubated at 37.5°C with 85% humidity.

  • Window Preparation : On embryonic day 3 or 4, a small window is made in the eggshell to expose the CAM.

  • Compound Application : A sterilized filter paper disc or a carrier sponge containing the test compound at a specific concentration is placed on the CAM. A vehicle control (e.g., saline or DMSO) is used for comparison.

  • Incubation and Observation : The eggs are resealed and incubated for a further 48-72 hours. The CAM is then observed under a stereomicroscope, and images are captured.

  • Quantification : The anti-angiogenic effect is quantified by counting the number of blood vessel branch points or measuring the length and density of blood vessels in the treated area compared to the control. A reduction in vascularization indicates anti-angiogenic activity.

DPPH and Nitric Oxide (NO) Radical Scavenging Assays

These are common in vitro methods to evaluate the antioxidant capacity of chemical compounds.

DPPH Radical Scavenging Assay

  • Reaction Mixture : A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Assay Procedure :

    • Different concentrations of the test compound are added to the DPPH solution.

    • The mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement : The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.

  • Calculation : The percentage of radical scavenging is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Nitric Oxide (NO) Radical Scavenging Assay

  • NO Generation : Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide.

  • Assay Procedure :

    • The test compound at various concentrations is mixed with sodium nitroprusside solution and incubated.

    • The amount of nitric oxide generated is measured using the Griess reagent, which detects nitrite (an indicator of NO production).

  • Measurement : The absorbance of the chromophore formed during the diazotization of nitrite with the Griess reagent is measured spectrophotometrically (around 546 nm).

  • Calculation : The scavenging activity is calculated based on the decrease in absorbance, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

ASBT_Inhibition_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Portal Circulation BileAcids Bile Acids ASBT ASBT (Transporter) BileAcids->ASBT Uptake Inhibitor ASBT Inhibitor (e.g., Elobixibat) Inhibitor->ASBT Inhibition ReabsorbedBA Reabsorbed Bile Acids ASBT->ReabsorbedBA Transport

Angiogenesis_Inhibition_Workflow start Fertilized Chicken Eggs incubation1 Incubate (3-4 days) start->incubation1 window Create Window in Shell incubation1->window application Apply Test Compound to CAM window->application incubation2 Incubate (48-72 hours) application->incubation2 observation Observe and Image CAM incubation2->observation analysis Quantify Blood Vessel Growth observation->analysis end Assess Anti-angiogenic Activity analysis->end

Antioxidant_Assay_Logic cluster_assay Antioxidant Assay cluster_measurement Measurement FreeRadical Free Radical (DPPH or NO) Reaction Radical Scavenging FreeRadical->Reaction Antioxidant Test Compound Antioxidant->Reaction Donates e- or H+ Spectrophotometer Spectrophotometric Measurement Reaction->Spectrophotometer Color Change IC50 IC50 Calculation Spectrophotometer->IC50

References

A Comparative Analysis of One-Pot Versus Multi-Step Synthesis of 2-(Bromomethyl)-2-butylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the synthetic routes to a key pharmaceutical intermediate.

The synthesis of 2-(Bromomethyl)-2-butylhexanoic acid, a crucial building block in the development of various therapeutic agents, can be approached through two primary methodologies: a streamlined one-pot synthesis and a traditional multi-step procedure. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs, considering factors such as efficiency, purity, cost, and scalability.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative metrics for both the one-pot and multi-step syntheses of this compound.

ParameterOne-Pot SynthesisMulti-Step Synthesis
Starting Material Ethyl CyanoacetateDiethyl Malonate
Overall Yield ~67%~45-55% (Estimated)
Purity of Final Product >99.5%Typically requires extensive purification
Number of Steps 1 (single operation)4 (with intermediate isolations)
Reaction Time ~ 24-30 hours> 48 hours (excluding workup and purification)
Key Reagents Sodium Ethoxide, Bromobutane, Sodium Borohydride, Hydrobromic Acid, Sulfuric AcidSodium Ethoxide, Butyl Bromide, Lithium Aluminum Hydride, PCC or similar oxidizing agent, Phosphorus Tribromide
Purification Method RecrystallizationColumn Chromatography, Distillation, Recrystallization
Cost-Effectiveness Generally more cost-effective due to fewer steps and less solvent usageHigher cost due to multiple steps, more reagents, and extensive purification
Environmental Impact Reduced solvent waste and energy consumptionHigher solvent waste and energy consumption

Experimental Workflows

The following diagrams illustrate the logistical differences between the one-pot and multi-step synthetic routes.

One_Pot_Synthesis start Ethyl Cyanoacetate + Bromobutane alkylation Alkylation (Sodium Ethoxide) start->alkylation reduction Reduction (Sodium Borohydride) alkylation->reduction One-Pot hydrolysis_bromination Hydrolysis & Bromination (HBr, H2SO4) reduction->hydrolysis_bromination One-Pot product This compound hydrolysis_bromination->product

Diagram 1: One-Pot Synthesis Workflow

Multi_Step_Synthesis start Diethyl Malonate + Butyl Bromide dialkylation Dialkylation (Sodium Ethoxide) start->dialkylation intermediate1 Diethyl Dibutylmalonate dialkylation->intermediate1 reduction Reduction (LiAlH4) intermediate1->reduction intermediate2 2,2-Dibutyl-1,3-propanediol reduction->intermediate2 oxidation Selective Oxidation (e.g., PCC) intermediate2->oxidation intermediate3 2-Butyl-2-(hydroxymethyl)hexanoic acid oxidation->intermediate3 bromination Bromination (PBr3) intermediate3->bromination product This compound bromination->product

Diagram 2: Multi-Step Synthesis Workflow

Experimental Protocols

One-Pot Synthesis of this compound

This protocol is adapted from patent CN114380681A.[1]

Step 1: One-Pot Synthesis of 2-Butyl-2-(hydroxymethyl)hexanenitrile

  • To a 50L three-necked flask, add 2.0 kg of ethyl cyanoacetate and 6.056 kg of bromobutane.

  • Heat the mixture to 45-50 °C.

  • Slowly add a solution of sodium ethoxide in ethanol (17.68 L of a 17% solution) dropwise, maintaining the reaction temperature below 60 °C.

  • After the addition is complete, maintain the temperature at 50-60 °C for 3 hours. Monitor the reaction by TLC until completion.

  • Cool the reaction mixture to 35-40 °C and add 5-7 L of methanol.

  • Gradually add 1.26 kg of sodium borohydride, keeping the temperature below 60 °C.

  • Maintain the reaction at 50 °C for 3 hours, monitoring by TLC for completion.

  • Cool the reaction to 10-15 °C and pour it into 20 L of ice water.

  • Stir for 2 hours, leading to the precipitation of a large amount of solid.

  • Filter the mixture and concentrate the filtrate.

  • Extract the aqueous phase three times with dichloromethane.

  • Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield approximately 2.8 kg of 2-butyl-2-(hydroxymethyl)hexanenitrile as an oily substance (Yield: 92%).[1]

Step 2: Synthesis of this compound

  • In a 10L three-necked flask, add 1.05 kg of 2-butyl-2-(hydroxymethyl)hexanenitrile and 7.0 L of a 40% aqueous hydrobromic acid solution.

  • Slowly add 1.4 L of concentrated sulfuric acid with stirring.

  • Heat the reaction mixture to 130-135 °C for 12 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to 10-35 °C.

  • Add 5 L of dichloromethane (DCM) and 200 g of activated carbon, and stir for 30 minutes.

  • Filter the mixture and adjust the pH of the filtrate to 3-5 with a saturated sodium carbonate solution.

  • Separate the organic phase, wash with water and then with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate to obtain a reddish-brown oil.

  • Recrystallize the oil from petroleum ether to obtain this compound as a white solid (Yield: 76.8%, Purity: 99.5%).[1]

Multi-Step Synthesis of this compound

This is a representative protocol based on standard organic synthesis methodologies.

Step 1: Synthesis of Diethyl Dibutylmalonate

  • In a flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

  • Add diethyl malonate dropwise to the sodium ethoxide solution.

  • Add a stoichiometric amount of n-butyl bromide dropwise and reflux the mixture until the reaction is complete (monitored by TLC).

  • Repeat steps 2 and 3 with another equivalent of sodium ethoxide and n-butyl bromide to achieve dialkylation.

  • After completion, distill off the ethanol. Add water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain diethyl dibutylmalonate. (Estimated yield for both alkylation steps: ~70-80%).

Step 2: Reduction of Diethyl Dibutylmalonate to 2,2-Dibutyl-1,3-propanediol

  • In a dry flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension in an ice bath.

  • Add a solution of diethyl dibutylmalonate in the same anhydrous solvent dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Filter the resulting aluminum salts and wash them thoroughly with the solvent.

  • Combine the filtrate and washings, dry the organic layer, and evaporate the solvent to yield 2,2-dibutyl-1,3-propanediol. (Estimated yield: >90%).

Step 3: Selective Oxidation to 2-Butyl-2-(hydroxymethyl)hexanoic Acid

  • In a flask, prepare a suspension of Pyridinium chlorochromate (PCC) or another selective oxidizing agent in dichloromethane.

  • Add a solution of 2,2-dibutyl-1,3-propanediol in dichloromethane to the PCC suspension.

  • Stir the mixture at room temperature until the oxidation of one of the primary alcohols to the carboxylic acid is complete (monitored by TLC). This step requires careful control to avoid over-oxidation.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.

  • Concentrate the filtrate to obtain the crude 2-butyl-2-(hydroxymethyl)hexanoic acid. Further purification may be necessary. (Estimated yield: ~70-80%).

Step 4: Bromination to this compound

  • In a flask equipped with a reflux condenser, dissolve 2-butyl-2-(hydroxymethyl)hexanoic acid in a suitable solvent (e.g., dichloromethane or neat).

  • Cool the solution in an ice bath and slowly add phosphorus tribromide (PBr₃).

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully pour it onto ice.

  • Extract the product with an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product. Purification by column chromatography or recrystallization may be required. (Estimated yield: ~80-90%).

Conclusion

The one-pot synthesis of this compound offers significant advantages over the traditional multi-step approach. With a higher overall yield, exceptional purity achieved through simple recrystallization, and a considerably shorter reaction time, the one-pot method is more efficient and economical. Furthermore, the reduction in the number of steps and the avoidance of column chromatography contribute to a more environmentally friendly process, making it highly suitable for industrial-scale production.

Conversely, the multi-step synthesis, while being a classic and well-understood route, suffers from lower overall yields due to the cumulative losses at each stage of isolation and purification. The need for multiple reaction setups, a wider variety of reagents, and extensive purification procedures increases the overall cost, time, and environmental footprint of the synthesis.

For researchers and drug development professionals, the choice between these two methods will depend on the specific requirements of their project. However, for large-scale production where efficiency, cost, and sustainability are paramount, the one-pot synthesis presents a demonstrably superior alternative.

References

Validating 2-(Bromomethyl)-2-butylhexanoic Acid for GMP Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection and validation of starting materials are critical steps in ensuring the quality and safety of active pharmaceutical ingredients (APIs) under Good Manufacturing Practice (GMP) guidelines. This guide provides a comprehensive comparison for the validation of 2-(Bromomethyl)-2-butylhexanoic acid, a key intermediate in the synthesis of various therapeutic agents, including 1,2,5-benzothiadiazepine derivatives which act as bile acid modulators.[1][2]

This compound (CAS 100048-86-0) is a versatile building block in organic synthesis due to its bifunctional nature, containing both a reactive bromomethyl group and a carboxylic acid moiety.[1][3] Its structural features make it a valuable starting material for creating complex molecular architectures.[3][4] The validation of this starting material is paramount to guarantee the consistency, purity, and overall quality of the final API.

Comparison with Alternatives

While direct, publicly available experimental data comparing this compound with specific alternatives for GMP synthesis is limited, a comparison can be drawn based on synthetic efficiency and GMP suitability. A notable advancement in the production of this acid is the development of a one-pot synthesis method, which is lauded for its efficiency and applicability in industrial settings by utilizing readily available and less expensive starting materials.[1] This streamlined process avoids hazardous reagents and costly purification techniques like column chromatography, making it a more sustainable and economical choice for large-scale production.[1][2]

FeatureThis compound (One-Pot Synthesis)Traditional Multi-Step Synthesis of Alternatives
Starting Materials Readily available and less expensive (e.g., ethyl cyanoacetate, bromobutane)[1]May require more complex or expensive precursors.
Process Efficiency High-yield, one-pot reaction shortens production time.[2]Multiple steps can lead to lower overall yield and longer cycle times.
Purification Simple recrystallization can yield high-purity product.[2]Often requires column chromatography, which is less suitable for large-scale production.
GMP Compliance Simplified process is easier to validate and control under GMP.More complex processes have more critical control points to monitor.
Cost-Effectiveness Economical for large-scale production due to efficient process and cheaper materials.[1]Can be more expensive due to longer production times and purification needs.

Experimental Protocols for GMP Validation

According to ICH Q7 guidelines, GMP requirements should be applied to the manufacturing process of starting materials.[5] This involves having an effective quality assurance system in place.[5] The validation of this compound for GMP synthesis should encompass the following key experiments:

Identification and Assay
  • Objective: To confirm the identity and purity of the material.

  • Methodology:

    • Infrared (IR) Spectroscopy: Compare the IR spectrum of the sample with that of a reference standard to confirm the presence of characteristic functional groups (e.g., C=O stretch of the carboxylic acid, C-Br stretch).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns. The spectrum should be consistent with the structure of this compound.

    • High-Performance Liquid Chromatography (HPLC) Assay: Develop and validate a stability-indicating HPLC method to determine the purity of the acid and to quantify it against a reference standard. The method should be validated for specificity, linearity, accuracy, precision, and range.[6][7]

Impurity Profiling
  • Objective: To identify and quantify impurities, including residual solvents and elemental impurities.[5]

  • Methodology:

    • HPLC/Mass Spectrometry (LC-MS): To identify and quantify any organic impurities. Acceptance criteria for specified, unspecified, and total impurities should be established.[8]

    • Gas Chromatography (GC): To determine the levels of residual solvents used in the synthesis process.

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify any elemental impurities as per ICH Q3D guidelines.

Stability Testing
  • Objective: To establish a retest period for the starting material under defined storage conditions.

  • Methodology:

    • Conduct long-term and accelerated stability studies on at least three batches of the material.

    • Store samples at specified temperatures and humidity conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).

    • Analyze samples at predetermined time points for appearance, assay, and impurity levels.

Data Presentation

Table 1: Illustrative HPLC Purity and Impurity Profile

ParameterBatch 1Batch 2Batch 3Acceptance Criteria
Purity (HPLC Area %) 99.8%99.7%99.9%≥ 99.0%
Individual Unspecified Impurity < 0.05%< 0.05%< 0.05%≤ 0.10%
Total Impurities 0.15%0.21%0.08%≤ 0.5%

Table 2: Illustrative Residual Solvent Analysis (GC)

SolventBatch 1 (ppm)Batch 2 (ppm)Batch 3 (ppm)ICH Limit (ppm)
Toluene < 50< 50< 50≤ 890
Heptane < 100< 100< 100≤ 5000

Visualizing the Validation Workflow

The following diagram illustrates a typical workflow for the validation of a starting material like this compound within a GMP framework.

GMP Starting Material Validation Workflow cluster_planning Planning & Development cluster_execution Execution cluster_testing Testing & Analysis cluster_documentation Documentation & Release Define_Intended_Use Define Intended Use Develop_Validation_Protocol Develop Validation Protocol Define_Intended_Use->Develop_Validation_Protocol Method_Development Analytical Method Development Develop_Validation_Protocol->Method_Development Method_Validation Analytical Method Validation Method_Development->Method_Validation Process_Validation Manufacturing Process Validation Method_Validation->Process_Validation Characterization Identity, Purity, Assay Process_Validation->Characterization Impurity_Profiling Impurity Profiling Characterization->Impurity_Profiling Stability_Studies Stability Studies Impurity_Profiling->Stability_Studies Validation_Report Validation Report Stability_Studies->Validation_Report Specification_Setting Set Specifications Validation_Report->Specification_Setting Release_for_GMP_Use Release for GMP Use Specification_Setting->Release_for_GMP_Use

Caption: GMP Validation Workflow for a Starting Material.

References

A Comparative Guide to the Reactivity of 2-(Bromomethyl)-2-butylhexanoic Acid and 2-(bromomethyl)-2-ethylhexanoic Acid in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of two key synthetic intermediates, 2-(Bromomethyl)-2-butylhexanoic acid and 2-(bromomethyl)-2-ethylhexanoic acid. Both compounds are valuable building blocks in medicinal chemistry, notably in the synthesis of 1,2,5-benzothiadiazepine derivatives which function as modulators of the apical sodium-dependent bile acid transporter (ASBT).[1][2] Understanding their relative reactivity is crucial for optimizing reaction conditions and improving the efficiency of synthetic routes.

The primary determinant of reactivity for these molecules in nucleophilic substitution reactions is the steric environment around the electrophilic carbon of the bromomethyl group. This guide will objectively compare their performance based on established principles of physical organic chemistry and provide supporting information for experimental design.

Structural Comparison and Inferred Reactivity

The reactivity of primary alkyl halides, such as the bromomethyl group in these compounds, in bimolecular nucleophilic substitution (SN2) reactions is highly sensitive to steric hindrance. The presence of bulky substituents on the carbon atom adjacent to the reaction center (the α-carbon) can significantly impede the approach of a nucleophile, thereby slowing the reaction rate.[3][4][5] Both this compound and 2-(bromomethyl)-2-ethylhexanoic acid possess a quaternary α-carbon, creating a sterically hindered, neopentyl-like environment which is known to dramatically slow down SN2 reactions.[6]

The key difference between the two molecules lies in the size of the alkyl groups at this α-position. The presence of two butyl groups in this compound results in greater steric bulk compared to the two ethyl groups in 2-(bromomethyl)-2-ethylhexanoic acid. This increased steric hindrance is expected to make the former compound less reactive towards nucleophilic substitution.

Table 1: Comparison of Structural and Physicochemical Properties

PropertyThis compound2-(bromomethyl)-2-ethylhexanoic acid
Molecular Formula C11H21BrO2C9H17BrO2
Molecular Weight 265.19 g/mol 237.13 g/mol
α-Alkyl Substituents Two butyl groupsTwo ethyl groups
Predicted Steric Hindrance HighModerate to High
Inferred Reactivity in SN2 Less reactiveMore reactive

Based on the larger steric profile of the butyl groups compared to the ethyl groups, it is predicted that 2-(bromomethyl)-2-ethylhexanoic acid will be more reactive in nucleophilic substitution reactions than this compound.

Visualizing the Reaction Mechanism and Steric Hindrance

The following diagram illustrates the general mechanism for an SN2 reaction and highlights the impact of steric hindrance on the transition state.

SN2_Mechanism cluster_0 Less Steric Hindrance (e.g., 2-(bromomethyl)-2-ethylhexanoic acid) cluster_1 Greater Steric Hindrance (e.g., this compound) Reactants_1 Nu⁻ + R¹R²C(CH₂Br)COOH TS_1 [Nu---CH₂(R¹R²C)COOH---Br]⁻ Reactants_1->TS_1 Slower Products_1 NuCH₂C(R¹R²)COOH + Br⁻ TS_1->Products_1 R1_1 R¹ = Ethyl R2_1 R² = Ethyl Reactants_2 Nu⁻ + R³R⁴C(CH₂Br)COOH TS_2 [Nu---CH₂(R³R⁴C)COOH---Br]⁻ Reactants_2->TS_2 Slowest Products_2 NuCH₂C(R³R⁴C)COOH + Br⁻ TS_2->Products_2 R1_2 R³ = Butyl R2_2 R⁴ = Butyl Nu_legend Nu⁻ = Nucleophile TS_legend Transition State

Caption: SN2 reaction mechanism showing the effect of steric hindrance.

Experimental Protocols

While no direct comparative studies are published, a representative experimental protocol to quantify the reactivity difference is provided below. This is followed by general synthetic protocols for both compounds based on patent literature.

Protocol for Comparative Reactivity Study: Nucleophilic Substitution with Sodium Azide

This experiment aims to compare the rate of substitution of the bromide with an azide nucleophile. The reaction progress can be monitored by techniques such as HPLC or by quenching aliquots and titrating the remaining azide.

  • Materials:

    • This compound

    • 2-(bromomethyl)-2-ethylhexanoic acid

    • Sodium azide (NaN3)

    • Dimethylformamide (DMF), anhydrous

    • Internal standard (e.g., dodecane)

    • Reaction vessels (e.g., 25 mL round-bottom flasks with stir bars)

    • Constant temperature bath

    • HPLC system with a suitable column (e.g., C18)

  • Procedure:

    • Set up two identical reaction vessels, one for each substrate.

    • In each flask, dissolve 1.0 mmol of the respective bromo-acid in 10 mL of anhydrous DMF.

    • Add 0.1 mmol of the internal standard to each flask.

    • Equilibrate the flasks to the desired reaction temperature (e.g., 50 °C) in a constant temperature bath.

    • In separate vials, dissolve 1.2 mmol of sodium azide in 5 mL of anhydrous DMF for each reaction.

    • To initiate the reactions simultaneously, add the sodium azide solution to each reaction flask with vigorous stirring.

    • Start a timer and take aliquots (e.g., 0.1 mL) from each reaction mixture at regular intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

    • Immediately quench each aliquot in a vial containing a suitable quenching agent (e.g., a dilute acid solution) and a known volume of solvent for dilution.

    • Analyze the quenched samples by HPLC to determine the concentration of the starting material and the product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the starting material versus time for each reaction.

    • Determine the initial reaction rate for both substrates from the slope of the concentration-time curve.

    • Compare the calculated rates to determine the relative reactivity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep1 Dissolve Substrate A in DMF React1 Initiate Reaction A (Add NaN3, start timer) Prep1->React1 Prep2 Dissolve Substrate B in DMF React2 Initiate Reaction B (Add NaN3, start timer) Prep2->React2 Prep_Nu Prepare NaN3 solution in DMF Prep_Nu->React1 Prep_Nu->React2 Sample1 Take and Quench Aliquots (A) React1->Sample1 Sample2 Take and Quench Aliquots (B) React2->Sample2 HPLC HPLC Analysis Sample1->HPLC Sample2->HPLC Result Compare Reaction Rates HPLC->Result

Caption: Workflow for comparing the reactivity of the two compounds.

Synthesis of this compound

A "one-pot" method for the synthesis of this compound has been reported.[10] The general steps involve:

  • Alkylation: Reaction of a suitable starting material (e.g., a cyanoacetate derivative) with a butyl halide in the presence of a base.

  • Reduction: Reduction of the nitrile group to a primary amine, which is then converted to a hydroxyl group.

  • Bromination and Hydrolysis: Treatment with hydrobromic acid to simultaneously hydrolyze the ester and convert the hydroxyl group to a bromomethyl group.

Synthesis of 2-(bromomethyl)-2-ethylhexanoic Acid

The synthesis of chiral 2-(bromomethyl)-2-ethylhexanoic acid has been described in the patent literature.[11] A general approach involves:

  • Malonic Ester Synthesis: Dialkylation of a malonic ester (e.g., dimethyl malonate) with an ethyl halide.

  • Reduction: Reduction of one of the ester groups to a primary alcohol.

  • Bromination: Conversion of the primary alcohol to the corresponding bromide using a suitable brominating agent.

  • Hydrolysis: Hydrolysis of the remaining ester group to the carboxylic acid.

Biological Context: Inhibition of Apical Sodium-Dependent Bile Acid Transporter (ASBT)

The end-products synthesized from these intermediates are potent inhibitors of the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[12][13] ASBT is crucial for the enterohepatic circulation of bile acids. By inhibiting this transporter in the terminal ileum, these compounds reduce the reabsorption of bile acids, leading to their increased fecal excretion. This, in turn, stimulates the liver to synthesize new bile acids from cholesterol, thereby lowering systemic cholesterol levels and modulating various metabolic pathways. This mechanism of action makes ASBT inhibitors promising therapeutic agents for cholestatic liver diseases, non-alcoholic steatohepatitis (NASH), and other metabolic disorders.[1][2][12][13][14][15][16][17][18][19]

ASBT_Inhibition_Pathway cluster_liver Liver cluster_intestine Intestine (Ileum) Cholesterol Cholesterol BileAcids Bile Acids Cholesterol->BileAcids Synthesis BileAcids_Lumen Bile Acids in Lumen BileAcids->BileAcids_Lumen Secretion ASBT ASBT Transporter PortalVein Portal Vein Circulation ASBT->PortalVein Reabsorption Inhibitor ASBT Inhibitor (e.g., 1,2,5-benzothiadiazepine derivative) Inhibitor->ASBT Inhibition BileAcids_Lumen->ASBT Binding Excretion Fecal Excretion BileAcids_Lumen->Excretion Increased PortalVein->BileAcids Return to Liver (Enterohepatic Circulation)

Caption: Signaling pathway of ASBT inhibition.

Conclusion

References

Safety Operating Guide

Safe Disposal of 2-(Bromomethyl)-2-butylhexanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, 2-(Bromomethyl)-2-butylhexanoic acid must be treated as hazardous waste and disposed of through a licensed hazardous waste disposal facility, typically via incineration.[1][2][3] It should never be disposed of down the drain or in regular trash.[4][5]

This guide provides essential safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling.[1] Understanding its primary hazards is the first step in safe management. The compound is classified with several hazard statements, indicating it can cause significant harm upon exposure.[1]

Key Hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Due to these hazards, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this chemical.

PPE CategorySpecificationCitation(s)
Eye/Face Tightly fitting safety goggles with side-shields.[4]
Hand Chemical impermeable gloves (must be inspected prior to use).[4]
Body Fire/flame resistant and impervious clothing; laboratory coat.[4][6]
Respiratory Use only in a well-ventilated area or with appropriate exhaust ventilation. If exposure limits are exceeded, use a full-face respirator.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be systematic and compliant with local and national hazardous waste regulations.

Step 1: Waste Segregation This compound is a brominated organic acid.[3] As such, it must be segregated as Halogenated Organic Waste .[3][7]

  • DO NOT mix with non-halogenated organic wastes, as this complicates recycling and disposal processes and increases costs.[7]

  • DO NOT mix with incompatible materials such as bases or strong reducing agents.[8]

  • Keep separate from aqueous wastes like acids and bases.[3]

Step 2: Container Selection and Labeling

  • Container: Use a designated, compatible, and properly sealed hazardous waste container.[4][5][9] The container must be chemically resistant and free of contamination on the outside.[9] Many institutions provide specific color-coded carboys for halogenated organic waste (e.g., green-labeled).[3]

  • Filling: Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[9]

  • Labeling: Label the container clearly with a hazardous waste tag. The label must include:

    • The full chemical name: "this compound".[5]

    • The concentration or percentage of each component if it is a mixture.[5]

    • The date when waste was first added.[5]

    • Appropriate hazard pictograms (e.g., GHS07 for irritant/harmful).[1]

Step 3: Storage Prior to Disposal

  • Store the sealed waste container in a designated and secure satellite accumulation area.[3]

  • Ensure the storage location is a well-ventilated place, away from sources of ignition.[1][4]

  • Store locked up.[1][8]

  • Use secondary containment for all liquid hazardous wastes to prevent spills.[5]

Step 4: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5][10]

  • The final disposal method for halogenated organic compounds is typically high-temperature incineration at a regulated facility equipped with emission control systems.[2][3]

Accidental Spill Procedures

In the event of a spill, prompt and safe cleanup is crucial.

  • Evacuate and Secure: Evacuate personnel from the immediate area and keep people upwind of the spill.[4]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Remove Ignition Sources: Remove all sources of ignition and use spark-proof tools.[4]

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[4]

  • Cleanup: Wearing appropriate PPE, collect the spilled material using an inert absorbent. Place the absorbed material and any contaminated items into a suitable, sealed container for disposal as hazardous waste.[4]

  • Decontaminate: Wash the spill site after the material has been completely picked up.[11]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Identification cluster_handling Phase 2: Segregation & Collection cluster_storage Phase 3: Storage & Disposal A Identify Waste: This compound B Consult Safety Data Sheet (SDS) A->B is hazardous? C Wear Required PPE: Goggles, Gloves, Lab Coat B->C confirm requirements D Classify as Halogenated Organic Waste C->D E Select Compatible, Labeled Waste Container D->E F Add Waste to Container (Fill < 75%) E->F G Keep Container Securely Sealed F->G H Store in Designated Satellite Accumulation Area G->H I Use Secondary Containment H->I J Contact EHS for Pickup I->J K Final Disposal: Incineration at Licensed Facility J->K

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.